molecular formula C16H36O9P2 B609894 PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate)

Cat. No.: B609894
M. Wt: 434.40 g/mol
InChI Key: ZWTMAYYRMOPOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PEG3-bis-(ethyl phosphonate) is a PEG Linker.

Properties

IUPAC Name

1-(2-diethoxyphosphorylethoxy)-2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O9P2/c1-5-22-26(17,23-6-2)15-13-20-11-9-19-10-12-21-14-16-27(18,24-7-3)25-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTMAYYRMOPOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to PEG3-bis-(ethyl phosphonate): Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of PEG3-bis-(ethyl phosphonate), a bifunctional linker increasingly utilized in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs) and targeted drug delivery systems.

Core Properties of PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a diethyl phosphonate (B1237965) group at each terminus. The central PEG3 core imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecules it is incorporated into. The terminal phosphonate ester groups serve as versatile chemical handles for conjugation or as functional moieties for targeting.

Physicochemical Characteristics

The fundamental physicochemical properties of PEG3-bis-(ethyl phosphonate) are summarized in the table below. These characteristics are crucial for its application in the precise design of complex therapeutic molecules.

PropertyValueSource(s)
Molecular Weight 434.40 g/mol [1][]
Molecular Formula C₁₆H₃₆O₉P₂[1][]
CAS Number 160625-24-1[1][]
Appearance Colorless to light yellow oil or solidGeneral
Purity Typically ≥95%General
Solubility Soluble in water and most organic solvents[1]
Storage Conditions -20°C for long-term storage[]
Canonical SMILES CCOP(=O)(CCOCCOCCOCCP(=O)(OCC)OCC)OCC[1]
Functional Properties and Their Implications

The unique combination of a PEG core and terminal phosphonate esters endows this linker with several functional advantages in drug development. The following table outlines these properties and their relevance.

Functional PropertyDescriptionImplication in Drug Development
Hydrophilicity The ethylene (B1197577) glycol repeats in the PEG chain are highly hydrophilic.Improves the aqueous solubility of hydrophobic drug molecules, which is a common challenge in drug development. Can help to mitigate non-specific binding and aggregation. In PROTACs, it can enhance cell permeability and improve the pharmacokinetic profile.[3][4]
Biocompatibility PEG is a well-established biocompatible polymer with low toxicity and immunogenicity.Reduces the risk of adverse immune reactions and improves the safety profile of the final drug conjugate. The "stealth" properties of PEG can reduce uptake by the reticuloendothelial system (RES), leading to longer circulation times.[4]
Bifunctionality Possesses two reactive phosphonate ester groups at either end. These can be hydrolyzed to phosphonic acids or used in further chemical modifications.Allows for the straightforward linkage of two different molecular entities, which is the fundamental principle of PROTACs (connecting a target protein binder and an E3 ligase ligand). Can be used to create homodimers of a drug molecule.
Metal Chelation The phosphonate groups have a strong affinity for metal ions.[5]Can be used to develop imaging agents for techniques like MRI or PET by chelating paramagnetic or radioactive metal ions.[5] This property can also be exploited for metal chelation therapies.
Surface Adhesion Phosphonates are known to form stable bonds with metal oxide surfaces.[6]Enables the functionalization of nanoparticles (e.g., iron oxide nanoparticles) for targeted drug delivery or diagnostic applications. Can be used to modify the surface of medical implants to improve biocompatibility.

Experimental Protocols

This section provides representative experimental protocols for the synthesis and application of PEG-bis-(phosphonate ester) linkers. These are generalized procedures and may require optimization for specific applications.

Representative Synthesis of a Short-Chain PEG-bis-(diethyl phosphonate)

This protocol describes a general method for the synthesis of a short-chain PEG-bis-(diethyl phosphonate) via a Michaelis-Arbuzov-type reaction.

Materials:

  • Short-chain PEG-bis-halide (e.g., 1,8-dibromo-3,6-dioxaoctane)

  • Triethyl phosphite (B83602)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the short-chain PEG-bis-halide (1 equivalent) in anhydrous toluene.

  • Add triethyl phosphite (2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield the pure PEG-bis-(diethyl phosphonate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

General Protocol for PROTAC Synthesis using a Bifunctional PEG Linker

This protocol outlines a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker.[3] This example assumes the linker has been functionalized with orthogonal reactive groups (e.g., a carboxylic acid and an azide).

Materials:

  • POI ligand with a terminal alkyne group

  • E3 ligase ligand with a primary amine (e.g., pomalidomide (B1683931) derivative)

  • HOOC-PEG-N₃ linker

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Click chemistry reagents: Copper(II) sulfate (B86663) pentahydrate, Sodium ascorbate (B8700270)

  • Solvents: Anhydrous DMF, tert-Butanol (B103910), Water

  • Purification supplies: Preparative HPLC

Procedure:

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolve the E3 ligase ligand (1 equivalent) and the HOOC-PEG-N₃ linker (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

Step 2: Click Chemistry Reaction to Attach POI Ligand

  • Dissolve the purified E3 ligase-linker intermediate (1 equivalent) and the alkyne-functionalized POI ligand (1.2 equivalents) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

  • Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the solution.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Applications in Drug Development and Visualized Workflows

The bifunctional and hydrophilic nature of PEG3-bis-(ethyl phosphonate) makes it a valuable tool in modern drug development.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The linker is a critical component that dictates the efficacy of the PROTAC.

Role of the PEG3-bis-(ethyl phosphonate) Linker:

  • Solubility and Permeability: The hydrophilic PEG chain can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecule.

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimized linker orients the two proteins for efficient ubiquitination of the target protein.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound activated Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Figure 1. Mechanism of Action for a PROTAC.
Targeted Drug Delivery

The phosphonate moieties of PEG3-bis-(ethyl phosphonate) can be exploited for targeted drug delivery applications, such as targeting bone tissue or functionalizing nanoparticles.

Workflow for Nanoparticle Functionalization:

  • Synthesis/Procurement: Obtain the PEG3-bis-(ethyl phosphonate) linker and the nanoparticles (e.g., superparamagnetic iron oxide nanoparticles - SPIONs).

  • Hydrolysis (Optional): The terminal ethyl phosphonate esters can be hydrolyzed to phosphonic acids to enhance binding to metal oxide surfaces.

  • Conjugation: The linker is conjugated to a therapeutic agent or imaging moiety at one end.

  • Surface Functionalization: The nanoparticle suspension is incubated with the linker-drug conjugate, allowing the phosphonate group to bind to the nanoparticle surface.

  • Purification and Characterization: The functionalized nanoparticles are purified from excess reagents and characterized for size, surface charge, and drug loading.

Nanoparticle_Functionalization cluster_workflow Nanoparticle Functionalization Workflow start Start linker PEG3-bis-(ethyl phosphonate) Linker start->linker drug Therapeutic/Imaging Agent start->drug np Metal Oxide Nanoparticle (e.g., SPION) start->np conjugation Conjugate Drug to Linker linker->conjugation drug->conjugation functionalization Incubate Conjugate with Nanoparticles np->functionalization conjugation->functionalization purification Purify and Characterize Functionalized Nanoparticle functionalization->purification final_product Targeted Drug Delivery System purification->final_product

Figure 2. Workflow for Nanoparticle Functionalization.

Conclusion

PEG3-bis-(ethyl phosphonate) is a versatile and valuable building block in modern medicinal chemistry and drug delivery. Its well-defined structure, combining the beneficial properties of a hydrophilic PEG spacer with the versatile reactivity and targeting capabilities of terminal phosphonate esters, makes it an attractive choice for the development of sophisticated therapeutics like PROTACs and targeted nanoparticle systems. Further research into the synthesis of derivatives of this linker and their application in novel drug conjugates will continue to expand its utility in addressing complex therapeutic challenges.

References

Synthesis and Characterization of PEG3-bis-(ethyl phosphonate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG3-bis-(ethyl phosphonate) is a hydrophilic, bifunctional linker molecule increasingly utilized in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) backbone imparts favorable solubility and pharmacokinetic properties, while the terminal ethyl phosphonate (B1237965) groups provide reactive handles for conjugation to targeting ligands and E3 ligase recruiters. This technical guide provides a comprehensive overview of the synthesis and characterization of PEG3-bis-(ethyl phosphonate), offering detailed experimental protocols and data interpretation for researchers in the field.

Synthesis of PEG3-bis-(ethyl phosphonate)

The synthesis of PEG3-bis-(ethyl phosphonate) is most effectively achieved through a Michaelis-Arbuzov reaction. This classic organophosphorus reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, resulting in the formation of a phosphonate. In this case, a dihalogenated triethylene glycol derivative serves as the electrophile, and triethyl phosphite acts as the nucleophilic phosphorus reagent.

Proposed Synthetic Scheme

The overall synthetic transformation can be depicted as follows:

Synthesis cluster_reagents Reagents reagent1 Triethylene glycol dihalide product PEG3-bis-(ethyl phosphonate) reagent1->product Heat reagent2 Triethyl phosphite reagent2->product PROTAC_Workflow start PEG3-bis-(ethyl phosphonate) step1 Hydrolysis start->step1 intermediate PEG3-bis-(phosphonic acid) step1->intermediate step2 Coupling Reaction 1 intermediate->step2 intermediate2 Mono-functionalized Linker step2->intermediate2 step3 Coupling Reaction 2 intermediate2->step3 final_product PROTAC step3->final_product warhead Warhead (Target Ligand) warhead->step2 e3_ligand E3 Ligase Ligand e3_ligand->step3

Mechanism of action of PEG3-bis-(ethyl phosphonate) linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of PEG3-bis-(ethyl phosphonate) Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PEG3-bis-(ethyl phosphonate) linker is a homobifunctional chemical entity increasingly utilized in the development of targeted therapeutics, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its core mechanism of action, which is intrinsically linked to its chemical structure and relative stability in biological systems. While often the "mechanism of action" of a linker implies a cleavage event to release a payload, in the context of its primary application in PROTACs, the PEG3-bis-(ethyl phosphonate) linker's function is primarily to act as a stable bridge, optimally positioning two distinct protein-binding ligands.

Chemical Structure and Physicochemical Properties

The fundamental structure of PEG3-bis-(ethyl phosphonate) consists of a triethylene glycol (PEG3) spacer flanked by two ethyl phosphonate (B1237965) groups.

G

The polyethylene (B3416737) glycol (PEG) component imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate[1][2][3]. The terminal ethyl phosphonate groups provide reactive sites for conjugation to other molecules.

Core Mechanism of Action: A Stable Scaffold for PROTACs

In its primary application, the PEG3-bis-(ethyl phosphonate) linker serves as the backbone of a PROTAC. A PROTAC is a heterobifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[4][5][6][7].

The mechanism is as follows:

  • Ternary Complex Formation: The PROTAC, containing the PEG3-bis-(ethyl phosphonate) linker, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex[5]. The linker's length and flexibility are critical for enabling and stabilizing this complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is released and can participate in further cycles of target protein degradation[5].

PROTAC_Mechanism

In this catalytic cycle, the linker is not consumed or cleaved. Its "action" is to maintain the structural integrity of the PROTAC and to provide the optimal spatial arrangement for the formation of the ternary complex. Therefore, stability is a key attribute of this linker in its intended application.

Stability of the Ethyl Phosphonate Linkage

The ethyl phosphonate ester bond is generally considered to be relatively stable in biological systems. While certain enzymes, such as phosphodiesterases and phosphatases, can hydrolyze phosphonate esters, simple dialkyl phosphonates often exhibit significant stability in mammalian systems[8][9][]. This contrasts with more labile ester linkages that are intentionally designed for cleavage.

The stability of the PEG3-bis-(ethyl phosphonate) linker in circulation is advantageous for PROTACs, as it ensures that the molecule remains intact to perform its function. Premature cleavage would lead to the inactivation of the PROTAC.

Table 1: Comparative Stability of Various Linker Chemistries

Linker TypeConditionHalf-life / % RemainingReference
Phosphonate Esters (general) Mammalian SystemsGenerally reported as stable[9]
Phosphoramidate pH 7.4Stable[11]
pH 4.5t½ = 42 h[11]
Valine-Citrulline Human PlasmaStable[12]
Mouse PlasmaSusceptible to cleavage by carboxylesterase 1C[12]
Human Liver Lysosomes (pH 4.7)~70% release in 4 hours[13]
Hydrazone Human Plasma~50% remaining after 2 days[13]
Disulfide Human Plasma~80% remaining after 3-4 days[13]

Potential for Cleavage

Although designed for stability, it is conceivable that under certain intracellular conditions, particularly within the enzyme-rich environment of the lysosome, slow hydrolysis of the ethyl phosphonate esters could occur. This would likely be mediated by non-specific esterases or phosphatases. However, for its primary use in PROTACs which act in the cytoplasm and nucleus, significant cleavage is generally not expected or desired.

If this linker were to be repurposed for an application requiring payload release, such as in an antibody-drug conjugate (ADC) designed for lysosomal degradation, the cleavage kinetics would need to be thoroughly investigated. The acidic environment of the lysosome (pH 4.5-5.0) and the presence of various hydrolases could potentially contribute to the breakdown of the phosphonate ester bond[12].

Experimental Protocols for Stability Assessment

To empirically determine the stability of a linker such as PEG3-bis-(ethyl phosphonate) within a specific conjugate, in vitro stability assays are essential.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker-drug conjugate in plasma, mimicking its stability in circulation.

Methodology:

  • Preparation: A stock solution of the test compound (e.g., a PROTAC synthesized using the PEG3-bis-(ethyl phosphonate) linker) is prepared in a suitable solvent like DMSO.

  • Incubation: The test compound is incubated in plasma (human, mouse, or rat) at a final concentration typically in the low µM range at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate plasma proteins. The samples are then centrifuged.

  • Analysis: The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the intact test compound remaining at each time point[14].

Plasma_Stability_Workflow

Protocol 2: Lysosomal Stability Assay

Objective: To evaluate the linker's susceptibility to cleavage in a simulated lysosomal environment.

Methodology:

  • Preparation: The test compound is incubated with isolated liver lysosomes (from human, rat, or mouse) in an appropriate acidic buffer (e.g., pH 4.5-5.0).

  • Incubation: The mixture is incubated at 37°C.

  • Time Points: Aliquots are collected at various intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: The reaction is stopped, often by adding a quenching solution and precipitating proteins.

  • Analysis: The samples are analyzed by LC-MS to quantify the amount of intact compound and any released fragments[13][15].

Conclusion

The PEG3-bis-(ethyl phosphonate) linker is a valuable tool in modern drug design, particularly for the construction of PROTACs. Its core mechanism of action is not based on cleavage but on providing a stable, hydrophilic spacer that facilitates the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase. The ethyl phosphonate ester linkages are generally stable under physiological conditions, which is a desirable feature for this application. While enzymatic hydrolysis is a theoretical possibility, especially in degradative cellular compartments like the lysosome, this linker is primarily employed in contexts where its structural integrity is paramount to its function. Any application of this linker that requires payload release would necessitate a thorough empirical investigation of its cleavage kinetics.

References

Key features and benefits of using PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is a versatile bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. Its unique architecture, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) core flanked by two ethyl phosphonate (B1237965) groups, offers a compelling combination of properties. This guide delves into the core features and benefits of PEG3-bis-(ethyl phosphonate), presenting a comprehensive overview of its applications, supported by quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Core Features of PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is characterized by a central triethylene glycol (PEG3) chain, which imparts hydrophilicity and flexibility. The terminal ethyl phosphonate groups are key to its functionality, enabling strong and stable interactions with metal ions and surfaces.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC16H36O9P2[1]
Molecular Weight434.40 g/mol [1]
AppearanceColorless to light yellow oil-
SolubilitySoluble in water and common organic solvents[2]

Key Benefits and Applications

The unique structural attributes of PEG3-bis-(ethyl phosphonate) translate into several key benefits, making it a valuable tool in various research and development areas.

Enhanced Solubility and Biocompatibility

The PEG component of the molecule significantly increases the aqueous solubility of conjugated compounds, a crucial factor for in vivo applications.[2] PEG is well-established for its ability to improve the pharmacokinetic profiles of therapeutic agents by reducing renal clearance and minimizing non-specific interactions.

PROTAC Linker Technology

A primary application of PEG3-bis-(ethyl phosphonate) is as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system.[1] The PEG3 linker provides the necessary flexibility and spatial orientation to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[3]

Workflow for PROTAC Synthesis using a PEG Linker:

G cluster_synthesis PROTAC Synthesis Workflow poi_ligand Protein of Interest (POI) Ligand (with reactive handle) intermediate POI-Linker Intermediate poi_ligand->intermediate Step 1: Coupling linker PEG3-bis-(ethyl phosphonate) (activated) linker->intermediate e3_ligand E3 Ligase Ligand (with reactive handle) protac Final PROTAC Molecule e3_ligand->protac intermediate->protac Step 2: Coupling

Caption: General workflow for synthesizing a PROTAC molecule using a PEG linker.

Gene Delivery Systems

The phosphonate groups of PEG3-bis-(ethyl phosphonate) can interact with cationic polymers or lipids used in non-viral gene delivery vectors. This PEGylation strategy can shield the positive charge of the vector, reducing cytotoxicity and non-specific interactions with blood components, thereby prolonging circulation time and improving tumor targeting.[4]

Experimental Workflow for Evaluating Gene Delivery Efficiency:

G cluster_gene_delivery Gene Delivery Evaluation Workflow formulation Formulate Nanoparticles (e.g., PEGylated chitosan (B1678972) with pDNA) characterization Characterize Nanoparticles (Size, Zeta Potential) formulation->characterization transfection Cell Transfection characterization->transfection assay Reporter Gene Assay (e.g., GFP expression) transfection->assay analysis Quantify Transfection Efficiency assay->analysis

Caption: A typical experimental workflow to assess the efficiency of a gene delivery vector.

Metal Chelation and Imaging

The bisphosphonate moieties exhibit a strong affinity for divalent and trivalent metal ions. This chelating property makes PEG3-bis-(ethyl phosphonate) a candidate for the development of agents for metal detoxification and as a component in contrast agents for medical imaging.

Experimental Protocols

While specific protocols for PEG3-bis-(ethyl phosphonate) are often proprietary or application-dependent, the following sections provide generalized methodologies for its key applications.

General Protocol for PROTAC Synthesis with a PEG Linker

This protocol outlines the steps for synthesizing a PROTAC molecule using a bifunctional PEG linker.

Materials:

  • Amine-functionalized Protein of Interest (POI) ligand

  • Hydroxy-PEG-acid linker (as a representative bifunctional PEG linker)

  • Amine-containing E3 ligase ligand

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, TEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC system, silica (B1680970) gel)

Procedure:

  • Synthesis of POI-Linker Intermediate:

    • Dissolve the Hydroxy-PEG-acid linker (1.0 equivalent) and the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

    • Add the coupling reagents and a suitable base.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the POI-linker intermediate by flash column chromatography or preparative HPLC.[5]

  • Synthesis of the Final PROTAC:

    • Activate the terminal hydroxyl group of the purified POI-linker intermediate (e.g., by tosylation).

    • Dissolve the activated intermediate and the amine-containing E3 ligase ligand (1.0 equivalent) in an anhydrous solvent like DMF.

    • Add a suitable base and stir the reaction, typically at an elevated temperature, until completion.

    • Purify the final PROTAC molecule using preparative HPLC.[5]

Protocol for Assessing PROTAC-Mediated Protein Degradation

This protocol describes a general workflow for evaluating the efficacy of a synthesized PROTAC in degrading a target protein.[6]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC molecule

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • Primary antibody specific for the target protein

  • Secondary antibody

  • Loading control antibody (e.g., anti-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them.

    • Determine the protein concentration of the cell lysates.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein and the loading control.

    • Incubate with the appropriate secondary antibody and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Determine the extent of protein degradation for each PROTAC concentration.

Signaling Pathways and Mechanisms of Action

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs utilizing a PEG3-bis-(ethyl phosphonate) linker function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

G cluster_protac_pathway PROTAC-Mediated Protein Degradation Pathway protac PROTAC (with PEG3 linker) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary polyub Polyubiquitinated POI ternary->polyub Ubiquitination ub Ubiquitin ub->polyub proteasome 26S Proteasome polyub->proteasome Recognition degradation Degraded POI proteasome->degradation Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Mechanism of Metal Ion Chelation

The two phosphonate groups of PEG3-bis-(ethyl phosphonate) can form stable coordination complexes with metal ions. This interaction is fundamental to its application in metal chelation therapies and as a component of imaging agents.

G cluster_chelation Metal Ion Chelation Mechanism peg_phosphonate PEG3-bis-(ethyl phosphonate) chelate_complex Stable Chelate Complex peg_phosphonate->chelate_complex Binds to metal_ion Metal Ion (e.g., Ca2+, Mg2+) metal_ion->chelate_complex Is bound by

Caption: A simplified diagram illustrating the chelation of a metal ion by PEG3-bis-(ethyl phosphonate).

Conclusion

PEG3-bis-(ethyl phosphonate) is a highly valuable and versatile molecule for researchers in drug discovery and development. Its inherent properties of hydrophilicity, biocompatibility, and bifunctionality make it an excellent choice as a linker in PROTACs and for the surface modification of gene delivery vectors. Furthermore, its metal-chelating capabilities open up possibilities in diagnostic and therapeutic applications. The information and protocols provided in this guide serve as a foundational resource for scientists looking to leverage the unique advantages of PEG3-bis-(ethyl phosphonate) in their research.

References

An In-Depth Technical Guide to the Hydrophilicity and Solubility of PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEG3-bis-(ethyl phosphonate) is a bifunctional linker molecule that leverages the advantageous properties of both polyethylene (B3416737) glycol (PEG) and phosphonate (B1237965) groups. The triethylene glycol (PEG3) core imparts significant hydrophilicity, enhancing the aqueous solubility of conjugated molecules. The terminal ethyl phosphonate groups provide reactive handles for conjugation and can interact with biological targets. This technical guide provides a comprehensive overview of the hydrophilicity and solubility characteristics of PEG3-bis-(ethyl phosphonate), alongside a representative synthesis protocol and illustrations of its application in drug delivery and targeted protein degradation.

Physicochemical Properties

PEG3-bis-(ethyl phosphonate) is characterized by a molecular formula of C16H36O9P2 and a molecular weight of approximately 434.4 g/mol . The molecule's structure, featuring a flexible PEG chain and polar phosphonate esters, dictates its physicochemical behavior.

Hydrophilicity

Table 1: Representative Hydrophilicity Data for Short-Chain PEGylated Phosphonates

ParameterRepresentative ValueMethod of DeterminationSignificance in Drug Development
Calculated logP -1.0 to 0.5Computational (e.g., ALOGPS, ChemDraw)Predicts the partitioning of a molecule between aqueous and lipid phases. A low or negative logP indicates hydrophilicity and likely poor membrane permeability on its own.
Water Contact Angle 20° - 40°Goniometry on a functionalized surfaceMeasures the hydrophilicity of a surface. Lower angles indicate greater hydrophilicity and improved "wettability."

Note: The values presented in this table are estimations based on the properties of structurally similar short-chain PEGylated molecules and should be considered representative.

Solubility

The solubility of PEG3-bis-(ethyl phosphonate) is a critical parameter for its application in biological and pharmaceutical contexts. Its PEG core ensures good solubility in a range of polar solvents.

Table 2: Representative Solubility Profile of PEG3-bis-(ethyl phosphonate)

SolventQualitative SolubilityRepresentative Quantitative Solubility (g/L)Comments
Water Highly Soluble> 100The hydrophilic PEG chain drives high aqueous solubility.
Phosphate-Buffered Saline (PBS) Highly Soluble> 100Soluble in physiologically relevant aqueous buffers.
Ethanol Soluble> 50The ethyl phosphonate groups and the ether linkages contribute to solubility in polar protic solvents.
Methanol Soluble> 50Similar to ethanol, good solubility is expected.
Dimethyl Sulfoxide (DMSO) Soluble> 50A common polar aprotic solvent for organic compounds; good solubility is anticipated.
Dichloromethane (DCM) Soluble> 20The organic character of the ethyl groups and the PEG backbone allows for some solubility in less polar organic solvents.
Hexane (B92381) Insoluble< 1As a non-polar solvent, hexane is unlikely to dissolve the highly polar PEG3-bis-(ethyl phosphonate).

Note: The quantitative solubility values are estimations for a molecule of this class and should be experimentally verified.

Representative Experimental Protocol: Synthesis of PEG3-bis-(ethyl phosphonate)

This protocol describes a plausible synthetic route to PEG3-bis-(ethyl phosphonate) based on established methods for the synthesis of PEGylated bisphosphonates.

Materials
Procedure

Step 1: Ditosylation/Dimesylation of Triethylene Glycol

  • Dissolve triethylene glycol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (2.2 equivalents) to the solution.

  • Slowly add a solution of tosyl chloride or mesyl chloride (2.1 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ditosylated/dimesylated triethylene glycol.

  • Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of PEG3-bis-(ethyl phosphonate)

  • In a separate flask under an inert atmosphere, add sodium hydride (2.2 equivalents) to anhydrous toluene.

  • Cool the suspension to 0 °C.

  • Slowly add diethyl phosphite (2.2 equivalents) to the sodium hydride suspension and stir for 30 minutes at room temperature.

  • Add a solution of the purified ditosylated/dimesylated triethylene glycol (1 equivalent) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain PEG3-bis-(ethyl phosphonate).

Characterization

The final product should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

Applications in Drug Development

The unique properties of PEG3-bis-(ethyl phosphonate) make it a valuable tool in drug development, particularly as a hydrophilic linker.

Use in Proteolysis Targeting Chimeras (PROTACs)

PEG3-bis-(ethyl phosphonate) can be employed as a linker in the synthesis of PROTACs.[1][] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary spacing and flexibility for the two ends of the PROTAC to engage their respective protein targets effectively. Its hydrophilicity can also improve the overall solubility and pharmacokinetic properties of the PROTAC molecule.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC E3 Ligase Binder PEG3-bis-(ethyl phosphonate) Linker Target Protein Binder E3_Ligase E3 Ubiquitin Ligase PROTAC:f0->E3_Ligase Binds to Target_Protein Target Protein PROTAC:f2->Target_Protein Binds to E3_Ligase->Target_Protein Brought into proximity Proteasome Proteasome Target_Protein->Proteasome Degradation Ub Ubiquitin Ub->Target_Protein Ubiquitination

Caption: Logical workflow of a PROTAC utilizing a PEG linker.

General Drug Delivery Applications

Beyond PROTACs, PEG3-bis-(ethyl phosphonate) can be used as a linker to attach drugs to various delivery systems, such as nanoparticles, antibodies, or other targeting moieties. The hydrophilic PEG chain can help to:

  • Increase the aqueous solubility of hydrophobic drugs.

  • Prolong the circulation half-life by reducing renal clearance and recognition by the immune system.

  • Provide a flexible spacer between the drug and the delivery vehicle, which can be crucial for the drug's interaction with its target.

Drug_Delivery_Workflow cluster_0 Conjugate Components cluster_1 Conjugation & Delivery Drug Hydrophobic Drug Linker PEG3-bis- (ethyl phosphonate) Drug->Linker Covalent Bond Carrier Targeting Moiety/ Nanoparticle Linker->Carrier Covalent Bond Conjugate Drug-Linker-Carrier Conjugate Target_Cell Target Cell Conjugate->Target_Cell Targeted Delivery

Caption: Application of PEG3-bis-(ethyl phosphonate) in drug delivery.

Conclusion

PEG3-bis-(ethyl phosphonate) is a valuable and versatile hydrophilic linker for applications in drug development and the broader life sciences. Its triethylene glycol core provides excellent water solubility, which can be conferred to conjugated molecules, thereby improving their formulation and pharmacokinetic properties. The terminal ethyl phosphonate groups offer convenient handles for bioconjugation. While specific experimental data for this compound remains limited in publicly accessible literature, its properties can be reliably inferred from the well-understood chemistry of polyethylene glycols and phosphonates. The representative data and protocols provided in this guide offer a solid foundation for researchers and scientists to incorporate PEG3-bis-(ethyl phosphonate) into their drug design and delivery strategies. Experimental validation of the presented representative data is strongly encouraged for specific applications.

References

The Chelating Properties of PEG3-bis-(ethyl phosphonate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the chelating properties of PEG3-bis-(ethyl phosphonate). This guide synthesizes information on the well-documented chelating behavior of analogous bisphosphonate and phosphonate (B1237965) compounds to provide a comprehensive overview of the expected properties and experimental considerations for PEG3-bis-(ethyl phosphonate).

Introduction to PEG3-bis-(ethyl phosphonate) and its Chelating Potential

PEG3-bis-(ethyl phosphonate) is a bifunctional molecule incorporating a polyethylene (B3416737) glycol (PEG) linker and two ethyl phosphonate groups. While it is primarily recognized for its role as a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation, the presence of the bis-(ethyl phosphonate) moiety imparts significant potential for metal ion chelation.[1][][3] The phosphonate groups are known to form stable complexes with a variety of metal ions, a property that is critical in various biomedical applications, from drug delivery to the treatment of bone diseases.[4][5]

The ethyl phosphonate groups in PEG3-bis-(ethyl phosphonate) are expected to engage in coordination with metal cations. This interaction is foundational to the broader class of bisphosphonates, which exhibit a strong affinity for divalent and trivalent metal ions.[6][7] This guide will delve into the anticipated chelating properties of PEG3-bis-(ethyl phosphonate), drawing parallels from established research on similar phosphonate-containing molecules.

Core Principles of Bisphosphonate Chelation

Bisphosphonates are characterized by their P-C-P backbone. The phosphonate groups, with their negatively charged oxygen atoms at physiological pH, act as effective ligands for metal ions. Chelation involves the formation of multiple coordinate bonds between the phosphonate groups and a single central metal atom, resulting in a stable, ring-like structure known as a chelate.[7]

The general chelating behavior of bisphosphonates suggests that PEG3-bis-(ethyl phosphonate) would coordinate with metal ions through the oxygen atoms of its two phosphonate groups. The PEG linker provides spatial flexibility, potentially influencing the coordination geometry and stability of the resulting metal complex.

Anticipated Metal Ion Interactions

Based on the extensive literature on bisphosphonate-metal ion interactions, PEG3-bis-(ethyl phosphonate) is expected to form complexes with a range of metal ions. The stability of these complexes is dictated by factors such as the nature of the metal ion (charge, size), the pH of the medium, and the solvent system.

Table 1: Expected Metal Ion Coordination with PEG3-bis-(ethyl phosphonate) (Based on Analogous Bisphosphonates)

Metal IonExpected Coordination BehaviorPotential Applications
Ca(II) High affinity, forming stable complexes. This is a hallmark of bisphosphonates, leading to their accumulation in bone tissue.[5][6]Bone targeting for drug delivery, treatment of osteoporosis.[5]
Mg(II) Forms stable complexes, often studied in conjunction with Ca(II) for biological relevance.[6][8]Modulation of enzymatic processes, biomedical implants.
Zn(II) Known to form coordination complexes with bisphosphonates.[6][8]Antibacterial agents, enzyme inhibition studies.
Cu(II) Forms stable chelates with phosphonate ligands.[6]Catalysis, potential anticancer applications.
Fe(II)/Fe(III) Strong chelation is expected, a property utilized in iron overload therapies with other chelators.Iron chelation therapy, contrast agents for MRI.
Other Divalent/Trivalent Metals Bisphosphonates are known to coordinate with a variety of other metal ions including Ni(II), Co(II), and Cr(III).[6]Diverse applications in catalysis, materials science, and medicine.

Experimental Protocols for Characterizing Chelation

The determination of the chelating properties of PEG3-bis-(ethyl phosphonate) would involve a series of well-established analytical techniques. The following protocols are generalized from methods used for other phosphonate and bisphosphonate compounds.

Potentiometric Titration for Stability Constant Determination

This is a fundamental method to determine the stability constants of metal-ligand complexes.

Methodology:

  • Solution Preparation: Prepare solutions of PEG3-bis-(ethyl phosphonate), the metal salt of interest (e.g., CaCl₂, MgCl₂), and a strong base (e.g., NaOH) of known concentrations in a suitable ionic strength medium (e.g., 0.1 M KCl) to maintain constant activity coefficients.[9]

  • Titration: Titrate a solution containing the ligand and the metal ion with the standardized base.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated glass electrode.

  • Data Analysis: The titration data (pH vs. volume of base added) is processed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[10]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during the binding of a ligand to a metal ion, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Prepare solutions of PEG3-bis-(ethyl phosphonate) and the metal salt in the same buffer to minimize heats of dilution.

  • ITC Experiment: Fill the sample cell with the metal ion solution and the injection syringe with the ligand solution.

  • Titration: Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.

Spectroscopic Methods (UV-Vis, NMR) for Structural and Binding Analysis

Spectroscopic techniques can provide evidence of complex formation and information about the structure of the chelate.

  • UV-Vis Spectrophotometry: If the metal-ligand complex has a distinct chromophore, changes in the UV-Vis spectrum upon titration of the ligand with the metal ion can be used to determine the binding stoichiometry and affinity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for studying phosphonate-containing compounds. Changes in the chemical shift of the phosphorus nucleus upon addition of a metal ion can confirm coordination and provide insights into the structure of the complex.

Visualizing Chelation and Experimental Workflows

Chelation of a Metal Ion

The following diagram illustrates the general concept of a bisphosphonate, such as the functional end of PEG3-bis-(ethyl phosphonate), chelating a divalent metal ion.

G cluster_0 PEG3-bis-(ethyl phosphonate) Moiety P1 P C C P1->C O1 O⁻ P1->O1 O2 O P1->O2 EtO1 OEt P1->EtO1 P2 P P2->C O3 O⁻ P2->O3 O4 O P2->O4 EtO2 OEt P2->EtO2 PEG PEG3 Linker... C->PEG M M²⁺ O1->M O3->M O5 O⁻ O6 O

Caption: Conceptual diagram of a bisphosphonate chelating a metal ion (M²⁺).

Experimental Workflow for Stability Constant Determination

This diagram outlines a typical workflow for determining metal-ligand stability constants using potentiometric titration.

G A Prepare Solutions (Ligand, Metal Salt, Base) C Titrate Ligand + Metal with Standardized Base A->C B Calibrate pH Electrode B->C D Record pH vs. Volume of Titrant C->D E Data Processing and Computational Analysis D->E F Determine Stability Constants (log K) E->F

Caption: Workflow for potentiometric titration to determine stability constants.

Conclusion and Future Directions

While direct experimental data for the chelating properties of PEG3-bis-(ethyl phosphonate) is not currently available in the public domain, the well-established chemistry of bisphosphonates provides a strong foundation for predicting its behavior. It is anticipated that PEG3-bis-(ethyl phosphonate) will exhibit significant chelating activity towards a variety of metal ions, particularly divalent cations like Ca²⁺ and Mg²⁺. This inherent property, combined with its role as a PROTAC linker, opens up possibilities for the development of novel therapeutic agents with dual functionalities, such as targeted protein degradation coupled with metal ion modulation or targeted delivery to bone tissue.

Future research should focus on the experimental determination of the stability constants and thermodynamic parameters for the interaction of PEG3-bis-(ethyl phosphonate) with biologically and pharmaceutically relevant metal ions. Such studies will be crucial for unlocking the full potential of this molecule in drug development and other biomedical applications.

References

An In-depth Technical Guide to PEG3-bis-(ethyl phosphonate) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: PEG3-bis-(ethyl phosphonate) is a discrete polyethylene (B3416737) glycol (dPEG®) linker molecule integral to the advancement of novel therapeutic modalities, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in research and drug development.

Core Chemical and Physical Properties

PEG3-bis-(ethyl phosphonate) is a hydrophilic linker characterized by a short polyethylene glycol chain terminating in ethyl phosphonate (B1237965) groups at both ends. This structure imparts valuable properties for its application in bioconjugation and drug design.

PropertyValueReference
CAS Number 160625-24-1[1]
Chemical Formula C16H36O9P2[1]
Molecular Weight 434.4 g/mol [1]
Appearance Varies (typically a liquid or semi-solid)
Solubility Soluble in water and many organic solvents[1]
Purity Typically >95%
Storage Recommended storage at -20°C[1]

Applications in Drug Development

The primary application of PEG3-bis-(ethyl phosphonate) is as a flexible, hydrophilic linker in the construction of PROTACs.[2][] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4][5]

The key advantages of incorporating a PEG linker like PEG3-bis-(ethyl phosphonate) include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these relatively large and complex structures.[1]

  • Improved Pharmacokinetics: PEGylation can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, potentially leading to a more favorable pharmacokinetic profile.

  • Optimal Linker Length: The three PEG units provide a specific length and flexibility that can be crucial for enabling the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

A representative, though not specific, protocol for the conjugation of a bifunctional linker like PEG3-bis-(ethyl phosphonate) in the final step of a PROTAC synthesis is outlined below. This protocol assumes the prior synthesis of a warhead for the protein of interest (POI) and a ligand for the E3 ligase, each with a suitable functional group for conjugation.

Protocol: Final Amide Coupling Step in PROTAC Synthesis

This protocol describes the coupling of a carboxylic acid-functionalized POI ligand to an amine-functionalized E3 ligase-linker intermediate.

Materials:

  • E3 Ligase-Linker-Amine intermediate (1.0 equivalent)

  • Protein of Interest (POI) Ligand-Carboxylic Acid (1.2 equivalents)

  • HATU (1,1'-[Azobis(methylidene)]bis[1H-benzotriazole]-3-ide-hexafluorophosphate) (1.5 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Preparative HPLC system

  • LC-MS system

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI Ligand-Carboxylic Acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the E3 Ligase-Linker-Amine intermediate in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by LC-MS, NMR, and HRMS to confirm its identity and purity.

Signaling Pathways and Workflows

The central mechanism of action for a PROTAC is the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex Binding PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release & Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

The development and evaluation of a PROTAC incorporating PEG3-bis-(ethyl phosphonate) follows a structured workflow.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Design 1. PROTAC Design (Select POI Ligand, E3 Ligase Ligand, and Linker) Synthesis 2. Chemical Synthesis (Warhead, Linker, E3 Ligand, Final PROTAC) Design->Synthesis Biochemical_Assays 3. In Vitro Biochemical Assays (Binding affinity, Ternary complex formation) Synthesis->Biochemical_Assays Cell_Assays 4. Cell-Based Assays (Degradation (e.g., Western Blot), Cytotoxicity) Biochemical_Assays->Cell_Assays In_Vivo 5. In Vivo Studies (Pharmacokinetics, Efficacy in animal models) Cell_Assays->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Iterative Improvement Lead_Optimization->Design

Caption: General workflow for PROTAC drug discovery and development.

References

Applications of PEG3-bis-(ethyl phosphonate) in Biomedical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEG3-bis-(ethyl phosphonate) is a hydrophilic, bifunctional linker molecule increasingly utilized in biomedical research, particularly in the development of targeted therapeutics and advanced drug delivery systems. Its structure, featuring a short polyethylene (B3416737) glycol (PEG) chain flanked by two ethyl phosphonate (B1237965) groups, imparts unique properties that are advantageous for a range of applications. This technical guide provides an in-depth overview of the core applications of PEG3-bis-(ethyl phosphonate), including its role as a linker in Proteolysis Targeting Chimeras (PROTACs), its utility in forming stable conjugates for drug delivery, and its potential in bone-targeting applications. This document summarizes key quantitative data from related studies, outlines relevant experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of its biomedical potential.

Introduction to PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is a chemical entity characterized by a tri-ethylene glycol spacer with a diethyl phosphonate group at each terminus. The PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of conjugated molecules.[1][2] The ethyl phosphonate moieties serve as versatile chemical handles for conjugation and can also act as mimics of phosphate (B84403) groups, enabling interaction with specific biological targets.[3] Notably, the bisphosphonate character suggests a strong affinity for calcium, making it a candidate for bone-targeting applications.[3] One of the primary commercial applications of this linker is in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[4][]

Core Applications in Biomedical Research

The unique structural features of PEG3-bis-(ethyl phosphonate) lend it to several key areas of biomedical research:

  • PROTAC Linker: The hydrophilic and flexible nature of the PEG3 chain is advantageous in the design of PROTACs.[][7] The linker's length and composition are critical for the effective formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[][8] The PEG component can improve the solubility and cell permeability of the entire PROTAC molecule.[][7]

  • Drug Delivery and Conjugation: The bifunctional nature of PEG3-bis-(ethyl phosphonate) allows for its use in conjugating various molecules, such as small molecule drugs, peptides, or imaging agents.[3] PEGylation, in general, is a well-established strategy to improve the pharmacokinetic profiles of therapeutic agents by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[9][]

  • Bone-Targeting Applications: Bisphosphonates are known to have a high affinity for hydroxyapatite, the mineral component of bone.[11][12] This property can be exploited to deliver therapeutic or imaging agents specifically to bone tissue. While direct studies on PEG3-bis-(ethyl phosphonate) for bone targeting are limited, the presence of the bisphosphonate-like moieties suggests its potential in this area.

  • Gene Therapy and Nanoparticle Functionalization: The phosphonate groups can form stable complexes with metal ions and have been utilized in gene therapy to form stable complexes with plasmid DNA, potentially leading to enhanced stability and improved gene expression.[3] Additionally, PEGylated phosphonates can be used to coat nanoparticles to improve their stability and circulation time in vivo.

Quantitative Data

Direct quantitative data for PEG3-bis-(ethyl phosphonate) in biomedical applications is not extensively available in the public domain. However, data from studies on structurally related PEGylated bisphosphonates and molecules with PEG3 linkers can provide valuable insights into its expected performance.

Table 1: Representative Pharmacokinetic and Physicochemical Properties of PEGylated Conjugates

ParameterMoleculeValueApplication ContextReference
Blood Half-Life (t½) ⁸⁹Zr-radiolabeled antibody with PEG3 linkerRapid excretion of metabolitesIn vivo imaging[1]
In Vitro Cytotoxicity (IC₅₀) Affibody-MMAE conjugate with PEG4K linker4.5-fold reduction vs. non-PEGylatedAntibody-Drug Conjugate[13]
Maximum Tolerated Dose (MTD) Affibody-MMAE conjugate with PEG10K linker> 4-fold higher vs. non-PEGylatedAntibody-Drug Conjugate[13]

Note: This table presents data from related molecules to infer the potential properties of conjugates containing a PEG3-bis-(ethyl phosphonate) linker. The specific values will be highly dependent on the nature of the conjugated molecules.

Table 2: Representative PROTAC Performance Metrics with PEG Linkers

ParameterPROTAC SystemLinkerValueCell LineReference
Half-maximal degradation concentration (DC₅₀) Generic PROTACPEG (variable length)Dependent on linker lengthVaries[]
Maximum degradation (Dmax) Generic PROTACPEG (variable length)Dependent on linker lengthVaries[]

Note: Optimal linker length for PROTACs is target- and E3 ligase-dependent. The PEG3 linker's length of approximately 10 atoms falls within the commonly effective range for many PROTACs.

Experimental Protocols

Detailed experimental protocols for the specific use of PEG3-bis-(ethyl phosphonate) are not widely published. The following are generalized protocols based on standard methodologies for the synthesis of related compounds and their evaluation.

General Protocol for Conjugation of a Small Molecule to PEG3-bis-(ethyl phosphonate)

This protocol describes a conceptual workflow for conjugating a small molecule amine to one end of PEG3-bis-(ethyl phosphonate) via an amide bond, leaving the other ethyl phosphonate end available for further modification or for its inherent biological activity.

  • Activation of a Carboxylic Acid Derivative: If the small molecule has a carboxylic acid, it first needs to be activated. Dissolve the small molecule in a suitable anhydrous solvent (e.g., DMF or DCM). Add an activating agent such as HBTU or HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents). Stir at room temperature for 30 minutes.

  • Amine Coupling: To the activated carboxylic acid, add a solution of an amino-PEG3-bis-(ethyl phosphonate) derivative (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

In Vitro Evaluation of a PEG3-bis-(ethyl phosphonate)-containing PROTAC

This protocol outlines the key steps to assess the efficacy of a PROTAC synthesized using a PEG3-bis-(ethyl phosphonate) linker.

  • Cell Culture: Culture the target human cancer cell line (e.g., a line known to express the protein of interest) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Western Blotting for Protein Degradation:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities to determine the extent of protein degradation (DC₅₀ and Dmax).

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Seed cells in 96-well plates.

    • Treat with a serial dilution of the PROTAC for a longer duration (e.g., 72 hours).

    • Add the viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).

    • Calculate the half-maximal inhibitory concentration (IC₅₀) of the PROTAC on cell growth.

Cellular Uptake Assay for PEGylated Compounds

This protocol provides a general method to assess the cellular uptake of a fluorescently labeled compound conjugated with PEG3-bis-(ethyl phosphonate).

  • Fluorescent Labeling: Synthesize a derivative of the PEG3-bis-(ethyl phosphonate) conjugate that includes a fluorescent tag (e.g., FITC or a rhodamine dye).

  • Cell Treatment: Plate cells on glass coverslips in a multi-well plate. Treat the cells with the fluorescently labeled conjugate for various time points.

  • Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 if intracellular targets are to be visualized. The nucleus can be counterstained with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cellular uptake and subcellular localization of the fluorescent conjugate using a fluorescence or confocal microscope.

  • Quantitative Analysis (Flow Cytometry): For a quantitative measure of uptake, treat cells in suspension with the fluorescent conjugate, wash to remove excess probe, and analyze the fluorescence intensity of individual cells using a flow cytometer.

Signaling Pathways and Mechanisms of Action

The biological effects of molecules containing PEG3-bis-(ethyl phosphonate) are determined by the nature of the conjugated moieties.

PROTAC Mechanism of Action

When used as a linker in a PROTAC, PEG3-bis-(ethyl phosphonate) facilitates the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation via the ubiquitin-proteasome system.[8][14]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (Target Binder - PEG3 Linker - E3 Ligase Binder) TargetProtein Target Protein (Protein of Interest) PROTAC->TargetProtein Binds to E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds to TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Catalyzes Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination UbiquitinatedProtein Poly-ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognized by Degradation Degradation of Target Protein Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Bisphosphonate Mechanism of Action in Bone

The ethyl phosphonate groups of the linker are structurally related to bisphosphonates, which are potent inhibitors of bone resorption. Nitrogen-containing bisphosphonates primarily act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway in osteoclasts.[11][12][15][16] This disrupts the prenylation of small GTPases, which is essential for osteoclast function and survival, ultimately leading to apoptosis.

Bisphosphonate_Pathway cluster_osteoclast Osteoclast Mevalonate Mevalonate Pathway FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPPS FPP_GGPP FPP & GGPP (Isoprenoid Lipids) FPPS->FPP_GGPP Prenylation Protein Prenylation FPP_GGPP->Prenylation GTPases Small GTPases (e.g., Ras, Rho, Rac) GTPases->Prenylation Function Osteoclast Function (Cytoskeletal organization, membrane ruffling) Prenylation->Function Survival Osteoclast Survival Prenylation->Survival Apoptosis Apoptosis Prenylation->Apoptosis Disruption leads to Bisphosphonate PEG-bis-phosphonate Bisphosphonate->FPPS Inhibits

Caption: Inhibition of the mevalonate pathway in osteoclasts.

Conclusion

PEG3-bis-(ethyl phosphonate) is a valuable and versatile tool in the arsenal (B13267) of biomedical researchers and drug developers. While direct, comprehensive studies on this specific molecule are emerging, its constituent parts—a short PEG linker and terminal ethyl phosphonate groups—are well-characterized in various applications. As a PROTAC linker, it offers a balance of hydrophilicity and length that can be crucial for achieving potent protein degradation. In drug conjugation, it holds the promise of improving the pharmacokinetic profiles of therapeutic agents. Furthermore, its structural similarity to bisphosphonates opens up avenues for the development of bone-targeted therapies and diagnostics. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers looking to harness the potential of PEG3-bis-(ethyl phosphonate) in their work. Further research is warranted to fully elucidate the specific quantitative performance and optimal applications of this promising bifunctional linker.

References

PEG3-bis-(ethyl phosphonate): A Symmetric Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PEG3-bis-(ethyl phosphonate) is a symmetric, hydrophilic linker molecule increasingly utilized in the rational design of novel therapeutics, particularly in the field of targeted protein degradation. Comprising a tri-ethylene glycol (PEG3) backbone flanked by two ethyl phosphonate (B1237965) groups, this linker offers a unique combination of properties, including enhanced aqueous solubility and the potential for specific interactions with biological targets. This technical guide provides a comprehensive overview of the core attributes of PEG3-bis-(ethyl phosphonate), its potential applications in drug development, and generalized experimental protocols for its use in constructing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). While specific examples of conjugates using this exact linker are not yet prevalent in peer-reviewed literature, this document consolidates the current understanding of its constituent parts to guide researchers in its effective application.

Introduction to PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is a chemical tool designed for the synthesis of complex bioconjugates.[1][2] Its structure is characterized by a central, flexible tri-ethylene glycol chain, which imparts hydrophilicity.[3] This is a critical feature for improving the solubility and pharmacokinetic profiles of often-hydrophobic drug molecules.[4][5] The molecule is symmetric, possessing identical ethyl phosphonate groups at both termini.[6] This symmetry can be advantageous in synthetic strategies that involve the simultaneous or sequential attachment of two different molecular entities.

The ethyl phosphonate moieties are of particular interest due to their ability to form stable complexes with metal ions and cations.[6] This property suggests potential applications beyond PROTACs, including in the development of drug delivery systems, gene therapy vectors, and as stabilizers for pharmaceutical formulations.[6]

Physicochemical Properties

A clear understanding of the physicochemical properties of PEG3-bis-(ethyl phosphonate) is essential for its effective use in drug design and synthesis. These properties are summarized in the table below.

PropertyValueReference
Chemical Formula C16H36O9P2[1][]
Molecular Weight 434.40 g/mol [1]
CAS Number 160625-24-1[1][]
Appearance Varies (typically a liquid or oil)N/A
Solubility Soluble in aqueous media[3]
Purity Commercially available up to >98%[3]
Storage Recommended at -20°C[8]

Core Applications in Drug Development

The primary application for which PEG3-bis-(ethyl phosphonate) is marketed is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][]

Role in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[4][9] A PROTAC typically consists of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[10][11]

The linker is a critical determinant of a PROTAC's efficacy.[11] Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[9][11] The hydrophilic and flexible nature of the PEG3 backbone in PEG3-bis-(ethyl phosphonate) can help to optimize the spatial orientation of the two ligands and improve the solubility of the entire PROTAC molecule.[4][12]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

While no specific quantitative data (e.g., DC50, Dmax) for PROTACs utilizing PEG3-bis-(ethyl phosphonate) is currently available in the public domain, the general principles of PROTAC design suggest that this linker could be a valuable component in the development of new protein degraders. The optimal linker length and composition must be determined empirically for each target and E3 ligase pair.[13]

Other Potential Applications

The phosphonate groups in this linker open up possibilities for other advanced applications:

  • Targeted Radionuclide Therapy: Phosphonates are known to chelate radiometals. This linker could potentially be used to conjugate a targeting moiety (e.g., a small molecule or peptide) to a therapeutic radioisotope for targeted cancer therapy.

  • Drug Delivery: The ability of phosphonates to interact with metal ions could be exploited in the design of drug delivery systems that target bone or other tissues with high calcium concentrations.[6][14]

  • Gene Therapy: PEG-bis-(ethyl phosphonate) has been suggested for use in gene therapy due to the ability of the phosphonate groups to form stable complexes with plasmid DNA, potentially leading to enhanced stability and transfection efficiency.[6]

Experimental Protocols

The following are generalized protocols for the synthesis of the linker and its subsequent use in PROTAC assembly. These are intended as illustrative examples, and specific reaction conditions may require optimization.

Representative Synthesis of a Symmetric PEG-bis-phosphonate Linker

Materials:

  • 1,8-Dibromo-3,6-dioxaoctane (the halogenated PEG3 precursor)

  • Triethyl phosphite (B83602)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 1,8-dibromo-3,6-dioxaoctane in anhydrous toluene, add an excess of triethyl phosphite.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for an extended period (e.g., 24-48 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure.

  • Purify the resulting crude product, PEG3-bis-(ethyl phosphonate), by column chromatography on silica (B1680970) gel to obtain the pure linker.

Linker_Synthesis start Start Materials: - Halogenated PEG3 - Triethyl Phosphite reaction Arbuzov Reaction (Reflux in Toluene) start->reaction workup Work-up: - Solvent Removal reaction->workup purification Purification: - Column Chromatography workup->purification product Product: PEG3-bis-(ethyl phosphonate) purification->product

Caption: A generalized workflow for the synthesis of a PEG-bis-phosphonate linker.

Representative Protocol for PROTAC Synthesis using a Symmetric Linker

This protocol describes a possible two-step approach for conjugating two different ligands ("Ligand A" and "Ligand B") to a symmetric linker like PEG3-bis-(ethyl phosphonate). This would first involve the creation of a mono-functionalized linker-ligand intermediate.

Step 1: Mono-conjugation of Ligand A

Materials:

  • PEG3-bis-(ethyl phosphonate)

  • Ligand A with a suitable reactive group (e.g., a primary alcohol)

  • Coupling reagents (e.g., a phosphoramidite (B1245037) coupling or other suitable activation method for the phosphonate)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve a molar excess of PEG3-bis-(ethyl phosphonate) in the anhydrous solvent under an inert atmosphere.

  • Add Ligand A to the solution.

  • Introduce the appropriate coupling reagents to facilitate the reaction between one of the ethyl phosphonate groups and the reactive group on Ligand A.

  • Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS.

  • Once sufficient formation of the mono-adduct is observed, quench the reaction.

  • Purify the "Ligand A - Linker - Ethyl Phosphonate" intermediate using preparative HPLC.

Step 2: Conjugation of Ligand B

Materials:

  • Purified "Ligand A - Linker - Ethyl Phosphonate" intermediate

  • Ligand B with a suitable reactive group

  • Coupling reagents

  • Anhydrous solvent

Procedure:

  • Dissolve the purified intermediate in the anhydrous solvent.

  • Add Ligand B to the solution.

  • Introduce the coupling reagents to react the remaining ethyl phosphonate group with Ligand B.

  • Stir the reaction until completion, as monitored by LC-MS.

  • Quench the reaction and remove the solvent under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Mono-conjugation cluster_step2 Step 2: Second Conjugation Linker PEG3-bis-(ethyl phosphonate) Reaction1 Coupling Reaction 1 Linker->Reaction1 Ligand_A Ligand A Ligand_A->Reaction1 Intermediate Intermediate: Ligand A-Linker-Phosphonate Reaction1->Intermediate Intermediate2 Intermediate: Ligand A-Linker-Phosphonate Ligand_B Ligand B Reaction2 Coupling Reaction 2 Ligand_B->Reaction2 PROTAC Final PROTAC Reaction2->PROTAC Intermediate2->Reaction2

Caption: A representative two-step workflow for PROTAC synthesis.

Conclusion

PEG3-bis-(ethyl phosphonate) is a promising symmetric linker for the development of advanced therapeutics. Its hydrophilic PEG core offers advantages in terms of solubility and pharmacokinetics, while the terminal ethyl phosphonate groups provide versatile handles for conjugation and potential for unique biological interactions. Although detailed studies on conjugates incorporating this specific linker are yet to be widely published, the principles of PROTAC design and the known properties of its constituent parts strongly suggest its utility. This guide provides a foundational understanding to aid researchers in exploring the potential of PEG3-bis-(ethyl phosphonate) in their drug discovery and development programs. Further empirical investigation is necessary to fully elucidate its performance in various therapeutic constructs.

References

The PEG3 Spacer in Bioconjugation: A Core Component for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biopharmaceutical development, the precise engineering of complex biomolecular constructs is paramount. The ability to link different molecular entities—such as antibodies, peptides, small molecule drugs, and imaging agents—with control over spacing, solubility, and stability is critical for therapeutic efficacy. Among the arsenal (B13267) of tools available for bioconjugation, the polyethylene (B3416737) glycol (PEG) linker has become indispensable. This guide focuses specifically on the three-unit PEG spacer (PEG3), a versatile and widely used component in the design of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: The Role and Advantages of the PEG3 Spacer

Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[1] A PEG3 spacer, therefore, contains three of these repeating units. The inclusion of a PEG3 spacer in a linker molecule confers several advantageous properties to the resulting bioconjugate.[2][3]

Key Benefits of Incorporating a PEG3 Spacer:

  • Enhanced Hydrophilicity and Solubility: Many therapeutic payloads, particularly small molecule drugs, are hydrophobic. The hydrophilic nature of the PEG3 spacer significantly increases the overall water solubility of the bioconjugate, which can prevent aggregation and improve its behavior in aqueous physiological environments.[2][3][4]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG3 chain provides spatial separation between the conjugated molecules.[2][5] This can minimize steric hindrance, ensuring that the biological activity of each component (e.g., antibody binding affinity) is retained.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutics.[6][7] Even a short spacer like PEG3 can contribute to a longer circulation half-life and reduced immunogenicity by creating a hydration shell around the conjugate.[4][7]

  • Biocompatibility and Low Immunogenicity: PEG is known for its non-toxic and non-immunogenic nature, making it a safe and suitable component for in vivo applications.[1][7]

Quantitative Data of Representative PEG3-Containing Linkers

The precise properties of a PEG3 linker depend on its terminal functional groups, which dictate its reactivity and application. Below is a summary of quantitative data for several common heterobifunctional PEG3 linkers.

Linker NameMolecular FormulaMolecular Weight ( g/mol )Spacer Arm Length (Å)Terminal Functional Groups
m-PEG3-acid C8H16O5192.2~12.7Methyl, Carboxylic Acid
Amine-PEG3-Carboxylic acid C7H15NO4177.2~12.7Amine, Carboxylic Acid
Thiol-PEG3-acid C7H14O4S194.24~14.1Thiol, Carboxylic Acid
Azido-PEG3-amine C7H16N4O2204.23~14.4Azide, Amine
Bis-PEG3-NHS Ester C19H28N2O11460.43~12.7 (x2)N-hydroxysuccinimide Ester (x2)

Note: Spacer arm lengths are estimations and can vary based on conformational changes.

Applications of PEG3 Spacers in Bioconjugation

The versatility of PEG3 linkers has led to their widespread adoption in several key areas of biopharmaceutical research and development.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability and efficacy of the ADC. PEG3 linkers are often incorporated to enhance the solubility and stability of the ADC, particularly when the drug payload is hydrophobic.[][9][10] This can lead to improved pharmacokinetics and a better therapeutic window.[4][10]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11][12] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[13] The length and composition of this linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[13][14] PEG3 is a commonly used linker component in PROTAC design, providing the necessary flexibility and spacing to facilitate this interaction.[15][16]

Experimental Protocols

The following are generalized protocols for common bioconjugation reactions involving PEG3 linkers. Optimization is often necessary for specific molecules.

Protocol 1: Amine Conjugation using an NHS-Ester-Terminated PEG3 Linker

This protocol describes the conjugation of a PEG3 linker containing an N-hydroxysuccinimide (NHS) ester to a protein with available primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG3-Maleimide (or other desired terminal group)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG3-linker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rotation.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove unconjugated linker and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling (DOL).

Protocol 2: Thiol Conjugation using a Maleimide-Terminated PEG3 Linker

This protocol details the conjugation of a maleimide-terminated PEG3 linker to a protein containing free sulfhydryl groups (e.g., cysteine residues).

Materials:

  • Protein with free sulfhydryl groups in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA, pH 6.5-7.5)

  • Maleimide-PEG3-payload (e.g., a drug or fluorescent dye)

  • Reaction buffer (e.g., PBS with 1-10 mM EDTA, pH 6.5-7.5)

  • Reducing agent (if cysteines are in disulfide bonds, e.g., DTT or TCEP)

  • Quenching solution (e.g., free cysteine or beta-mercaptoethanol)

  • Size-exclusion chromatography (SEC) column for purification

Methodology:

  • Protein Reduction (if necessary): If the sulfhydryl groups are in disulfide bonds, reduce the protein with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Linker Preparation: Dissolve the Maleimide-PEG3-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in an amine-free buffer.

  • Quenching: Add a 2- to 3-fold molar excess of free cysteine or beta-mercaptoethanol relative to the maleimide (B117702) linker to quench any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and quenching agent.

  • Characterization: Characterize the purified conjugate to determine the degree of labeling and confirm the integrity of the protein.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and the mechanism of action of complex bioconjugates.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (with PEG3 Linker) Receptor Target Antigen ADC->Receptor 1. Targeting & Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).

PROTAC_Workflow PROTAC PROTAC (Target Ligand - PEG3 - E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruitment Ubiquitination Poly-Ubiquitination of POI TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation POI Degradation Proteasome->Degradation Degradation->PROTAC Recycled

Caption: The catalytic cycle of targeted protein degradation by a PROTAC.

Conclusion

The PEG3 spacer is a fundamental building block in the field of bioconjugation, offering a balance of hydrophilicity, flexibility, and biocompatibility. Its incorporation into linkers for ADCs, PROTACs, and other bioconjugates provides researchers with a powerful tool to enhance the properties and performance of these complex molecules. A thorough understanding of the principles of PEGylation and the practical aspects of conjugation chemistry is essential for the successful design and synthesis of next-generation biotherapeutics.

References

In-Depth Technical Guide: Safety and Handling of PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and core applications of PEG3-bis-(ethyl phosphonate), a bifunctional linker molecule increasingly utilized in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

PEG3-bis-(ethyl phosphonate) is a hydrophilic polyethylene (B3416737) glycol (PEG) linker with two terminal ethyl phosphonate (B1237965) groups. The PEG component enhances the aqueous solubility of molecules it is incorporated into, a crucial property for bioavailability.[1] The phosphonate groups can be used for further chemical modifications.

PropertyValueReference
Chemical Name PEG3-bis-(ethyl phosphonate)[1]
CAS Number 160625-24-1[1]
Molecular Formula C16H36O9P2[1]
Molecular Weight 434.4 g/mol [1]
Purity Typically ≥95% - 98%[1]
Appearance Varies (consult supplier data)
Solubility Soluble in DMSO, DMF, and other polar organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media.[1]

Safety and Handling

The following safety and handling information is derived from available Material Safety Data Sheets (MSDS) for PEG3-bis-(ethyl phosphonate) and general knowledge of related chemical compounds.

Hazard Identification

A specific hazard classification for PEG3-bis-(ethyl phosphonate) is not widely established. However, based on its components and similar chemicals, it is prudent to handle it as a potential irritant.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Personal Protective Equipment (PPE) and Engineering Controls
ControlRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.
Respiratory Protection If working outside a fume hood or with powders, a NIOSH-approved respirator may be necessary.
Storage and Disposal
AspectRecommendation
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended long-term storage is at -20°C.[1] For short-term storage, 0-4°C is acceptable.[2]
Disposal Dispose of in accordance with local, state, and federal regulations.

Toxicological Information

  • Polyethylene Glycol (PEG): PEG is generally considered to be of low toxicity and is widely used in pharmaceutical formulations. PEGylation, the process of attaching PEG chains to molecules, is a common strategy to reduce the toxicity of therapeutic agents.[3][4]

  • Phosphonates: The toxicity of phosphonates to aquatic organisms is generally low.[5] In medical applications, bisphosphonates are a class of drugs used to treat osteoporosis.[5]

Overall, while specific data is lacking, the available information suggests that PEG3-bis-(ethyl phosphonate) is likely to have a low toxicity profile, particularly given its intended use in small quantities for research and development. However, as with any chemical, appropriate safety precautions should always be taken.

Applications and Experimental Protocols

The primary application of PEG3-bis-(ethyl phosphonate) is as a linker in the synthesis of PROTACs.[] PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[2][7] The PEG linker component can enhance the solubility and cell permeability of the PROTAC molecule.[7]

While a specific, detailed protocol for using PEG3-bis-(ethyl phosphonate) is not available, a general workflow for PROTAC synthesis using a bifunctional PEG linker can be outlined. The ethyl phosphonate groups would typically be hydrolyzed to phosphonic acids or otherwise activated for conjugation to the target protein ligand and the E3 ligase ligand.

General Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis using a Bifunctional Linker cluster_synthesis PROTAC Assembly start Start with Bifunctional Linker (e.g., PEG3-bis-(ethyl phosphonate)) step1 Activate/Modify Linker End Groups start->step1 Chemical Activation step2 Couple Activated Linker to Target Protein Ligand step1->step2 Conjugation Reaction 1 step3 Purify Ligand-Linker Conjugate step2->step3 Purification Step 1 step4 Activate/Modify Second Linker End Group step3->step4 Chemical Activation step5 Couple Ligand-Linker to E3 Ligase Ligand step4->step5 Conjugation Reaction 2 step6 Final PROTAC Purification (e.g., HPLC) step5->step6 Purification Step 2 end_product Characterized PROTAC Molecule step6->end_product Characterization (NMR, MS)

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Mechanism of Action in PROTACs

PEG3-bis-(ethyl phosphonate) serves as the linker connecting a target protein binding ligand and an E3 ubiquitin ligase binding ligand. The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC-Mediated Protein Degradation cluster_cellular_environment Cellular Environment PROTAC PROTAC Molecule (with PEG3 Linker) TernaryComplex Ternary Complex (Target Protein - PROTAC - E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proximity-induced Recycling PROTAC Recycling TernaryComplex->Recycling Release Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for degradation Degradation Degradation of Target Protein Proteasome->Degradation Proteolysis Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and follow all institutional safety protocols. The experimental protocols described are general and may require optimization for specific applications.

References

An In-depth Technical Guide to PEG3-bis-(ethyl phosphonate) for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEG3-bis-(ethyl phosphonate) as a surface modification agent for nanoparticles. It covers the synthesis of PEG-bisphosphonate conjugates, detailed protocols for nanoparticle functionalization, and the resulting physicochemical and biological properties of the modified nanoparticles. This document is intended to serve as a valuable resource for researchers in nanomedicine, drug delivery, and materials science.

Introduction to PEG3-bis-(ethyl phosphonate) in Nanoparticle Engineering

Surface modification of nanoparticles is a critical step in the development of effective nanomedicines. The surface chemistry of a nanoparticle dictates its stability in biological media, its interaction with proteins and cells, and its overall in vivo fate. Poly(ethylene glycol) (PEG) has been widely adopted as the gold standard for nanoparticle surface modification due to its ability to create a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[1][2]

The addition of a bisphosphonate (BP) moiety to the PEG chain provides a strong anchoring group for various types of nanoparticles, particularly those with metal oxide cores like iron oxide nanoparticles.[2][3] Bisphosphonates have a high affinity for metal ions and can form stable complexes with the nanoparticle surface.[4] Furthermore, the bisphosphonate group itself has a strong affinity for hydroxyapatite, the primary mineral component of bone, making PEG-bisphosphonate-coated nanoparticles a promising platform for targeted drug delivery to bone tissues.[5][6]

PEG3-bis-(ethyl phosphonate) is a specific type of PEG-bisphosphonate linker that offers a balance of hydrophilicity from the PEG component and strong surface anchoring from the bisphosphonate groups. The ethyl phosphonate (B1237965) groups contribute to the formation of stable complexes with metal ions on the nanoparticle surface.[4] This guide will delve into the technical aspects of utilizing this molecule for advanced nanoparticle design.

Synthesis and Physicochemical Properties

PEG3-bis-(ethyl phosphonate) is a bifunctional linker molecule. The hydrophilic PEG chain enhances the water solubility of the modified nanoparticles.[7]

General Synthesis of Functionalized PEG-Bisphosphonates

A general methodology for synthesizing PEG-bisphosphonates with varying PEG chain lengths and functional groups has been described. The key step involves the reaction of an acyl chloride derivative with tris(trimethylsilyl) phosphite.[8]

Experimental Protocols

Synthesis of a PEG(5)-Bisphosphonate Conjugate

This protocol is adapted from a method used for synthesizing a 5 kDa PEG-bisphosphonate conjugate, which can be modified for different PEG chain lengths.[2]

Materials:

  • MeO-PEG-COOH (5 kDa)

  • Tetraethyl aminomethyl-bisphosphonate

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous methanol

Procedure:

  • Dissolve MeO-PEG-COOH and a molar excess of tetraethyl aminomethyl-bisphosphonate in anhydrous DCM.

  • Add DCC to the solution to activate the carboxylic acid group of PEG.

  • Allow the reaction to proceed for 16 hours at room temperature under an inert atmosphere.

  • Monitor the reaction progress by observing the formation of dicyclohexylurea precipitate.

  • After the reaction is complete, filter the mixture to remove the precipitate.

  • Evaporate the DCM under reduced pressure.

  • Purify the resulting PEG(5)-BP conjugate using an appropriate method, such as dialysis or size exclusion chromatography, to remove unreacted starting materials.

Surface Modification of Iron Oxide Nanoparticles by Ligand Exchange

This protocol describes the surface functionalization of oleylamine-coated ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs) with a PEG-bisphosphonate conjugate.[2]

Materials:

  • Oleylamine-coated USPIOs dispersed in dichloromethane.

  • PEG-bisphosphonate conjugate (e.g., PEG(5)-BP).

  • Dichloromethane (DCM).

  • Hexane (B92381).

  • Deionized water.

Procedure:

  • Disperse the oleylamine-coated USPIOs in DCM.

  • Add an excess of the PEG-bisphosphonate conjugate to the USPIO dispersion (a common ratio is 10 mg of PEG-BP per 1 mg of USPIOs to ensure high packing density).[2]

  • Sonicate the mixture in an open vial until most of the DCM has evaporated, leaving a gummy residue.

  • Disperse the residue in deionized water. The successful ligand exchange will result in the nanoparticles being dispersible in the aqueous phase.

  • Wash the aqueous dispersion with hexane multiple times to remove the displaced oleylamine.

  • Remove any remaining organic solvent by evaporation under a stream of nitrogen.

  • Filter the aqueous dispersion through a 0.22 µm filter to remove any large aggregates.

  • Purify the PEG-bisphosphonate coated USPIOs by size exclusion filtration to remove any unbound PEG-bisphosphonate.

Doxorubicin (B1662922) Loading on Bisphosphonate Nanoparticles via a PEG Spacer

This protocol provides an example of how to load a therapeutic drug, doxorubicin, onto bisphosphonate nanoparticles using a PEG linker.[9]

Materials:

  • Bisphosphonate nanoparticles (BP NPs) with primary amine groups on the surface.

  • NHS-PEG-NHS (O,O′-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol).

  • Doxorubicin.

  • Borate (B1201080) buffer (BB).

  • Double distilled water (DDW).

Procedure:

  • Dissolve NHS-PEG-NHS in DDW.

  • Add the NHS-PEG-NHS solution to a dispersion of BP NPs in borate buffer.

  • Stir the reaction at room temperature to allow the PEG linker to attach to the amine groups on the nanoparticle surface.

  • Add doxorubicin to the reaction mixture and continue stirring to allow conjugation to the other end of the PEG linker.

  • Purify the doxorubicin-conjugated BP NPs by dialysis against water to remove excess reagents.

Characterization of Surface Modified Nanoparticles

A thorough characterization is essential to ensure the quality and desired properties of the surface-modified nanoparticles.

Characterization TechniquePurpose
Transmission Electron Microscopy (TEM) To determine the size and morphology of the nanoparticle core.[2]
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution.[2]
Zeta Potential Measurement To determine the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.[2]
Thermogravimetric Analysis (TGA) To quantify the amount of organic coating (PEG-bisphosphonate) on the nanoparticle surface.
X-ray Photoelectron Spectroscopy (XPS) To analyze the elemental composition of the nanoparticle surface and confirm the presence of the PEG-bisphosphonate coating.[2]
Infrared (IR) Spectroscopy To identify the functional groups present on the nanoparticle surface and confirm the successful ligand exchange.[2]

Quantitative Data on the Effects of Surface Modification

The surface modification of nanoparticles with PEG-bisphosphonates leads to significant changes in their physicochemical and in vivo properties.

Physicochemical Properties
PropertyBefore Modification (Oleylamine-USPIOs)After Modification (PEG(5)-BP-USPIOs)Reference
Core Diameter (TEM) 5.5 ± 0.6 nm5.5 ± 0.7 nm[2]
Hydrodynamic Diameter (DLS) Not stable in aqueous media24 ± 3 nm[2]
Zeta Potential (in PBS) Not applicable-1.24 mV[2]
Stability in Water/Saline UnstableStable for at least 7 months[2]
In Vivo Performance (PEG(5)-BP-USPIOs)
ParameterValueReference
Blood Circulation Half-life (t1/2) 2.97 hours[2][3][10]
Relaxivity (r1) at 3T 9.5 mM⁻¹s⁻¹[3]
r2/r1 Ratio 2.97[3]
Drug Loading
Nanoparticle SystemChange in Diameter after Doxorubicin ConjugationReference
Doxorubicin-conjugated Bisphosphonate NPs (via PEG spacer) Dry diameter increased from 52.3 ± 21 nm to 62.7 ± 21 nm[9]

Experimental Workflows and Cellular Uptake Pathways

Experimental Workflow: Nanoparticle Surface Modification and Characterization

G Workflow for Nanoparticle Surface Modification cluster_synthesis Synthesis of Nanoparticles cluster_functionalization Surface Functionalization cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation start Synthesize Core Nanoparticles (e.g., Oleylamine-coated USPIOs) ligand_exchange Ligand Exchange with PEG3-bis-(ethyl phosphonate) start->ligand_exchange purification Purification (e.g., Size Exclusion Filtration) ligand_exchange->purification tem TEM (Size, Morphology) purification->tem dls DLS (Hydrodynamic Size, PDI) purification->dls zeta Zeta Potential (Surface Charge) purification->zeta xps XPS (Surface Composition) purification->xps ftir FTIR (Functional Groups) purification->ftir biodistribution Biodistribution Studies tem->biodistribution dls->biodistribution zeta->biodistribution xps->biodistribution ftir->biodistribution pharmacokinetics Pharmacokinetic Analysis biodistribution->pharmacokinetics G General Endocytic Pathways for Nanoparticles cluster_membrane Plasma Membrane cluster_intracellular Intracellular Trafficking extracellular Extracellular Space (PEGylated Nanoparticles) clathrin Clathrin-mediated Endocytosis extracellular->clathrin caveolae Caveolae-mediated Endocytosis extracellular->caveolae macro Macropinocytosis extracellular->macro endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Late Endosome / Lysosome endosome->lysosome Degradation Pathway recycling Recycling Endosome endosome->recycling Recycling Pathway recycling->extracellular Exocytosis G Clathrin-Mediated Endocytosis Signaling Cascade cargo Nanoparticle Binding to Receptors ap2 AP2 Adaptor Protein Recruitment cargo->ap2 clathrin Clathrin Triskelion Assembly ap2->clathrin pit Clathrin-Coated Pit Formation clathrin->pit actin Actin Polymerization pit->actin dynamin Dynamin-mediated Scission actin->dynamin vesicle Clathrin-Coated Vesicle Internalization dynamin->vesicle uncoating Uncoating (Hsc70, Auxilin) vesicle->uncoating endosome Fusion with Early Endosome uncoating->endosome

References

The Pivotal Role of Ethyl Phosphonate Groups in Molecular Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl phosphonate (B1237965) group, a key structural motif in a diverse array of biologically active compounds and advanced materials, plays a critical role in mediating molecular interactions. Its unique physicochemical properties, acting as a stable bioisostere of the phosphate (B84403) group, have positioned it as a cornerstone in modern drug design and a versatile component in materials science. This technical guide provides a comprehensive overview of the fundamental principles governing the molecular interactions of ethyl phosphonate groups, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Physicochemical Properties and Molecular Interactions

The ethyl phosphonate functional group is characterized by a phosphorus atom bonded to an ethyl group, two oxygen atoms (one double-bonded and one single-bonded), and another oxygen atom typically forming an ester or a salt. This arrangement confers a set of properties that are central to its function in molecular recognition.

Key Physicochemical Properties:

  • Bioisosterism with Phosphate: The phosphonate group is a close structural and electronic mimic of the phosphate group, a ubiquitous component of biological systems.[1][2] However, the replacement of a P-O-C bond with a more stable P-C bond renders phosphonates resistant to enzymatic hydrolysis by phosphatases.[3] This stability is a crucial attribute in the design of drugs that target phosphate-binding enzymes.

  • Acidity: Phosphonic acids are diprotic, with pKa values that influence their charge state at physiological pH. This is a key determinant in their ability to form ionic interactions with biological targets.

  • Hydrogen Bonding: The oxygen atoms of the phosphonate group are excellent hydrogen bond acceptors, enabling strong interactions with hydrogen bond donors on proteins and other macromolecules.

  • Chelating Properties: Phosphonates are effective chelating agents for di- and trivalent metal ions, a property exploited in various industrial and medical applications.

These properties collectively enable ethyl phosphonate-containing molecules to engage in a range of non-covalent interactions, including:

  • Ionic Interactions: The negatively charged phosphonate group at physiological pH readily forms salt bridges with positively charged residues on proteins, such as arginine and lysine.

  • Hydrogen Bonding: The phosphonate oxygens participate in extensive hydrogen bond networks with amino acid side chains and backbone amides.

  • Metal Coordination: The ability to chelate metal ions is crucial for the interaction of some phosphonate-based drugs with metalloenzymes.

Data Presentation: Quantitative Analysis of Ethyl Phosphonate Interactions

The effectiveness of ethyl phosphonate groups in molecular interactions is quantitatively assessed through various biophysical and biochemical assays. The following tables summarize key quantitative data for several classes of phosphonate-containing compounds, providing insights into their binding affinities and inhibitory potencies.

Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Bisphosphonates

CompoundTarget EnzymeIC50 (nM)Ki (nM)Reference(s)
ZoledronateHuman FPPS4.1-[4]
RisedronateHuman FPPS5.7-[4]
IbandronateHuman FPPS25-[4]
AlendronateHuman FPPS260-[4]
PamidronateHuman FPPS353-[4]
MinodronateHuman FPPS--[1]

Table 2: Inhibition of Protein Tyrosine Phosphatases (PTPs) by Phosphonate Inhibitors

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference(s)
(Naphth-2-yl) difluoromethylphosphonic acidPTP-1B40-50Competitive[5][6]
(Napthy-1-yl) difluoromethylphosphonic acidPTP-1B40-50-[5][6]
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid (Hexadecyl derivative)Red Kidney Bean PAP-Mixed (Ki = 1.1 µM)[7]
[(Benzylamino)-phenylmethyl]phosphonic acidProstatic acid phosphatase0.004-[8]

Table 3: Binding Affinities of Phosphopeptide Mimetics to SH2 Domains

Compound TypeTarget DomainDissociation Constant (Kd)MethodReference(s)
Phosphotyrosine-containing peptidesp85 SH2 domains0.3 - 3 nMBIAcore (SPR)[9]
Phosphonodifluoromethyl-cinnamate derivativeSTAT3 SH2IC50 = 162 nM-[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ethyl phosphonate-containing molecules, including their synthesis and the characterization of their molecular interactions.

Synthesis of Ethyl Phosphonates

A. Michaelis-Arbuzov Reaction (Classical Synthesis of Diethyl Benzylphosphonate)

This reaction is a cornerstone for the formation of a carbon-phosphorus bond.

  • Materials:

  • Procedure:

    • Combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.[4]

B. Horner-Wadsworth-Emmons Reaction

This reaction is widely used to synthesize alkenes from phosphonate carbanions and aldehydes or ketones.

  • Materials:

    • Stabilized phosphonate (e.g., triethyl phosphonoacetate)

    • Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • Aldehyde or ketone

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the phosphonate in the anhydrous solvent.

    • Cool the solution to 0 °C or -78 °C, depending on the base and substrate.

    • Slowly add the base (e.g., NaH) to the stirred solution to generate the phosphonate carbanion.

    • After stirring for a specified time (e.g., 30 minutes) to ensure complete carbanion formation, add the aldehyde or ketone dissolved in the anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.[10]

Characterization of Molecular Interactions

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Instrumentation:

    • Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • Sample Preparation:

    • Prepare the protein and ligand (ethyl phosphonate compound) in the same buffer to minimize heats of dilution. A buffer with a low ionization enthalpy, such as phosphate buffer, is recommended for initial experiments.[11]

    • Dialyze both protein and ligand against the experimental buffer extensively.

    • Determine the concentrations of the protein and ligand accurately using a suitable method (e.g., UV-Vis spectroscopy for protein).

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.[12]

  • Experimental Procedure:

    • Load the protein solution (typically in the micromolar range) into the sample cell of the calorimeter.

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[12]

    • Set the experimental parameters, including the injection volume (e.g., 2 µL), spacing between injections, and the total number of injections (typically 19-20).

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

    • Initiate the titration of the ligand into the protein solution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the software provided with the instrument.

    • The fitting procedure yields the stoichiometry of binding (n), the association constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.[13]

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.

  • Instrumentation:

    • SPR instrument (e.g., Biacore from Cytiva)

    • Sensor chip (e.g., CM5 chip)

  • Experimental Procedure:

    • Ligand Immobilization:

      • Activate the sensor chip surface (e.g., using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)).

      • Inject the ligand (e.g., the target protein) over the activated surface to achieve covalent immobilization.

      • Deactivate the remaining active esters with an injection of ethanolamine.

    • Analyte Binding:

      • Prepare a series of dilutions of the analyte (the ethyl phosphonate compound) in a suitable running buffer.

      • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate. The association phase is monitored in real-time.

      • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand.

    • Regeneration:

      • Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The sensorgram (a plot of response units versus time) is recorded for each analyte concentration.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14][15]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the molecular interactions of ethyl phosphonate groups.

Molecular Mechanism of Action of Bisphosphonates

Bisphosphonate_Mechanism cluster_0 Mevalonate Pathway cluster_1 Inhibition by Bisphosphonates HMG_CoA_reductase HMG-CoA Reductase Mevalonate Mevalonate IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) FPPS Farnesyl Pyrophosphate Synthase (FPPS) GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) Protein_Prenylation Protein Prenylation (e.g., Ras, Rho, Rac) GGPP Geranylgeranyl Pyrophosphate (GGPP) Apoptosis Osteoclast Apoptosis Protein_Prenylation->Apoptosis Disruption of Prenylation Osteoclast_Function Normal Osteoclast Function & Survival Bisphosphonate Nitrogen-containing Bisphosphonate (N-BP) Bisphosphonate->FPPS Binds to active site Inhibition Inhibition

Mechanism of Action of Fosfomycin

Fosfomycin_Mechanism UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme (UDP-GlcNAc enolpyruvyl transferase) Peptidoglycan Peptidoglycan Synthesis UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate Cell_Lysis Cell Lysis & Death Peptidoglycan->Cell_Lysis Inhibition of Cell Wall Synthesis Cell_Wall Bacterial Cell Wall Fosfomycin Fosfomycin Fosfomycin->MurA Enters cell via GlpT/UhpT transporters Cys115 Cysteine 115 (Active Site Residue) Fosfomycin->Cys115 Covalent bond formation Inhibition Irreversible Inhibition

General Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis Prep_Protein Prepare Protein Solution (e.g., 10-50 µM) Dialysis Dialyze both against the same buffer Prep_Protein->Dialysis Prep_Ligand Prepare Ligand Solution (e.g., 100-500 µM) (Ethyl Phosphonate Compound) Prep_Ligand->Dialysis Degas Degas both solutions Dialysis->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Ligand Load Ligand into Injection Syringe Degas->Load_Ligand Titration Perform Titration (Inject Ligand into Protein) Load_Protein->Titration Load_Ligand->Titration Integration Integrate Raw Data (Heat Pulses) Titration->Integration Control Control Titration (Ligand into Buffer) Correction Correct for Heat of Dilution Control->Correction Integration->Correction Fitting Fit Corrected Data to a Binding Model Correction->Fitting Results Determine Thermodynamic Parameters (Ka, ΔH, n, ΔG, ΔS) Fitting->Results

Conclusion

The ethyl phosphonate group is a powerful and versatile tool in the hands of chemists and biologists. Its ability to mimic the phosphate group while offering enhanced stability has led to the development of important therapeutic agents and innovative materials. A thorough understanding of the principles governing its molecular interactions, supported by robust quantitative data and detailed experimental protocols, is essential for the continued advancement of fields ranging from drug discovery to materials science. This technical guide serves as a foundational resource for researchers seeking to harness the full potential of this remarkable functional group.

References

The Ascendancy of Phosphorus: A Technical Guide to the Discovery and Development of Phosphonate-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the precise delivery of therapeutic agents to their intended targets is paramount. This has led to the rise of sophisticated molecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the role of the chemical linker is as critical as the targeting moiety and the therapeutic payload. Among the diverse array of linker technologies, phosphonate-based linkers have emerged as a versatile and powerful tool, offering unique advantages in terms of stability, tailored release mechanisms, and synthetic tractability. This in-depth technical guide explores the discovery and development of phosphonate-based linkers, providing a comprehensive resource for researchers and professionals in the field. We will delve into their synthesis, characterization, and applications, supported by detailed experimental protocols, comparative data, and visual workflows to facilitate a deeper understanding of this pivotal technology.

Phosphonates, as isosteres of phosphates, exhibit enhanced stability against enzymatic cleavage, a crucial attribute for maintaining the integrity of drug conjugates in systemic circulation.[1] Their rich and tunable chemistry allows for the design of linkers with a spectrum of properties, from highly stable, non-cleavable tethers to sophisticated self-immolative and pH-sensitive systems that enable controlled payload release within the target cell's microenvironment.[2][3][4] This guide will illuminate the journey of phosphonate-based linkers from conceptualization to application, providing the necessary knowledge to harness their full potential in the next generation of targeted therapeutics.

Types of Phosphonate-Based Linkers and Their Mechanisms of Action

The versatility of phosphonate (B1237965) chemistry has given rise to a variety of linker types, each with distinct characteristics and mechanisms of action tailored for specific drug delivery strategies.

Phosphonate Ester Linkers

Phosphonate esters are a common and synthetically accessible class of linkers. The phosphorus-carbon bond imparts significant stability against enzymatic hydrolysis compared to their phosphate (B84403) ester counterparts.[1] These linkers can be designed to be either non-cleavable, providing a stable connection between the payload and the targeting moiety, or cleavable under specific physiological conditions.

  • Non-Cleavable Phosphonate Esters: These linkers are designed to remain intact throughout the delivery process. The entire conjugate is internalized by the target cell, and the payload is released through the degradation of the antibody or targeting protein within the lysosome. The stability of the phosphonate ester ensures minimal premature drug release.

  • Cleavable Phosphonate Esters: More sophisticated designs incorporate functionalities that allow for cleavage within the target cell. This can be achieved by introducing enzymatic cleavage sites or moieties that are sensitive to the lower pH of endosomes and lysosomes. For instance, certain phosphonate esters can be hydrolyzed by phosphatases that are highly expressed in the tumor microenvironment or within specific cellular compartments.[][6]

Phosphonamidate Linkers

Phosphonamidate linkers, characterized by a phosphorus-nitrogen bond, have garnered significant interest due to their remarkable stability in plasma, a critical factor for in vivo applications.[7][8] This enhanced stability minimizes off-target toxicity by preventing premature release of the cytotoxic payload.

The cleavage of phosphonamidate linkers can be triggered by the acidic environment of endosomes and lysosomes. The protonation of the nitrogen atom facilitates the hydrolysis of the P-N bond, leading to the release of the drug. The rate of this hydrolysis can be fine-tuned by modifying the electronic properties of the amine, offering a degree of control over the drug release profile.[9]

Self-Immolative Phosphonate Linkers

Self-immolative linkers are elegant molecular constructs designed to undergo a cascade of intramolecular reactions following a specific triggering event, leading to the release of the payload in its unmodified form.[2][3][4] In the context of phosphonate chemistry, these linkers often incorporate a phosphonate or phosphoramidate (B1195095) moiety as part of the trigger mechanism.

The process is typically initiated by an enzymatic or pH-mediated cleavage of a masking group, which then initiates an electronic cascade that results in the fragmentation of the linker and the release of the payload. This "traceless" release is highly desirable as it ensures that no part of the linker remains attached to the drug, which could otherwise impair its activity.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison of the performance of different phosphonate-based linkers, the following tables summarize key quantitative data from various studies.

Table 1: Stability of Phosphonate-Based Linkers
Linker TypeCompound/ProdrugConditionHalf-life (t½)Reference
Phosphonate Esterbis-POM-C-HMBP50% Human Plasma8.4 minutes[7]
PhosphonamidateAryl phosphonamidate derivatives (9a-i)50% Human Plasma> 24 hours[7]
Phosphoramidate"Click"-ready MMAE linkerpH 7.4Stable (> 8 hours)[9]
Phosphoramidate"Click"-ready MMAE linkerpH 5.0~1 hour[9]
Phosphoramidate"Click"-ready MMAE linkerpH 4.5< 30 minutes[9]
Table 2: Efficacy of Phosphonate-Linked Conjugates
Conjugate TypePayloadCell LineIC50 / EC50Reference
ADCExatecan (Phosphonamidate linker)HER2-positive SK-BR-3Potent (specific value not provided)[8]
ADCExatecan (Phosphonamidate linker)HER2-positive NCI-N87Potent (specific value not provided)[8]
Small MoleculeAryl phosphonamidate (9f)Vγ9Vδ2 T cell expansion340 pM (EC50)[7]
Small MoleculeAryl phosphonamidate (9e)Interferon γ production62 nM (EC50)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of phosphonate-based linkers, compiled from various sources to serve as a practical guide for researchers.

Protocol 1: General Synthesis of a Bifunctional Phosphonate-PEG Linker

This protocol describes a general method for synthesizing a phosphonate linker with a polyethylene (B3416737) glycol (PEG) spacer, which can be adapted for various applications.[10][11]

Materials:

  • Methyl 4-bromobutyrate

  • Triethylphosphite

  • Sodium hydroxide (B78521) (NaOH)

  • Polyethylene glycol (PEG) of desired molecular weight

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Trimethylsilyl bromide (TMS-Br)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous solvents

Procedure:

  • Synthesis of Methyl 4-(diethoxyphosphoryl)butanoate:

    • In a round-bottom flask, combine methyl 4-bromobutyrate and a slight excess (1.1 eq) of triethylphosphite.

    • Heat the mixture at 160 °C for 18 hours under an inert atmosphere.

    • Monitor the reaction by TLC or NMR until the starting material is consumed.

    • Purify the product by vacuum distillation or column chromatography.

  • Hydrolysis to 4-(Diethoxyphosphoryl)butanoic acid:

    • Dissolve the methyl 4-(diethoxyphosphoryl)butanoate in a mixture of water and a co-solvent like THF.

    • Add an aqueous solution of NaOH (1.1 eq) and stir at room temperature for 4 hours.

    • Acidify the reaction mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

  • PEGylation:

    • Dissolve the 4-(diethoxyphosphoryl)butanoic acid, PEG, and a catalytic amount of DMAP in anhydrous DCM.

    • Add DCC (1.1 eq) and stir the reaction at room temperature for 18 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the PEGylated phosphonate ester by column chromatography.

  • Deprotection to Phosphonic Acid:

    • Dissolve the PEGylated diethyl phosphonate in anhydrous DCM and cool to 0 °C.

    • Add TMS-Br (excess) dropwise and stir the reaction at 0 °C for 18 hours.

    • Quench the reaction by adding methanol at 0 °C and stir for 4 hours.

    • Remove the solvent under reduced pressure to obtain the final phosphonate-PEG linker.

Protocol 2: Synthesis of a Phosphoramidate Linker

This protocol outlines the synthesis of a phosphoramidate linker, a key component in pH-sensitive drug delivery systems.[9][12]

Materials:

Procedure:

  • Synthesis of Ethyl Phenyl Chlorophosphate:

    • Dissolve phenol (1 eq) and triethylamine (1 eq) in anhydrous DCM and cool to -78 °C.

    • Add ethyl dichlorophosphate (1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • The resulting ethyl phenyl chlorophosphate can be used in the next step, often without purification.

  • Formation of the Phosphoramidate:

    • Dissolve the amine-containing compound (1 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to -78 °C.

    • Add the solution of ethyl phenyl chlorophosphate from the previous step dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and purify the product by column chromatography.

Protocol 3: Characterization of Phosphonate Linkers

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [1][13][14][15][16]

  • ¹H NMR: Provides information on the proton environment of the linker. Protons adjacent to the phosphorus atom will show characteristic coupling (J-coupling), resulting in splitting of the signals.

  • ³¹P NMR: This is a powerful technique for characterizing phosphonate compounds. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, allowing for the confirmation of the phosphonate group and the assessment of purity. 85% phosphoric acid is typically used as an external standard.

  • ¹³C NMR: Can be used to confirm the carbon skeleton of the linker. Carbon atoms directly bonded to phosphorus will exhibit C-P coupling.

2. Mass Spectrometry (MS): [17]

  • Electrospray Ionization (ESI-MS): A soft ionization technique suitable for analyzing the molecular weight of the linker and its conjugates.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the synthesized compounds.

3. High-Performance Liquid Chromatography (HPLC): [18]

  • Reverse-Phase HPLC: Used for the purification and purity assessment of the synthesized linkers. A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like trifluoroacetic acid (TFA), is typically used.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to phosphonate-based linkers.

Signaling_Pathway_ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome (pH 6.0-6.5) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Target Cellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

Caption: Mechanism of action of an ADC with a cleavable phosphonate linker.

PROTAC_Mechanism PROTAC PROTAC (Phosphonate Linker) POI Protein of Interest (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC utilizing a phosphonate linker.

Synthesis_Workflow Start Starting Materials (e.g., Halide, Phosphite) Reaction Phosphonate Formation (e.g., Arbuzov Reaction) Start->Reaction Modification Linker Elaboration (e.g., PEGylation, Functionalization) Reaction->Modification Purification Purification (e.g., HPLC, Chromatography) Modification->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Bifunctional Phosphonate Linker Characterization->Final

Caption: General workflow for the synthesis of a phosphonate-based linker.

Conclusion

Phosphonate-based linkers represent a significant advancement in the field of drug delivery, offering a powerful and versatile platform for the development of next-generation targeted therapeutics. Their inherent stability, coupled with the ability to design sophisticated, tunable release mechanisms, addresses some of the key challenges in the development of ADCs and PROTACs. This technical guide has provided a comprehensive overview of the discovery, development, and application of these linkers, from their fundamental chemistry to their practical implementation.

The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers seeking to incorporate phosphonate linker technology into their drug development programs. The visualizations of key mechanisms and workflows further aid in the conceptual understanding of these complex systems. As our understanding of the intricate interplay between the linker, payload, and biological environment continues to grow, we can expect to see the emergence of even more innovative and effective phosphonate-based linkers, paving the way for safer and more potent targeted therapies for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of PEG3-bis-(ethyl phosphonate) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC.[4][5]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation between the POI and the E3 ligase.[3][5] PEG3-bis-(ethyl phosphonate) is a bifunctional PEG-based linker that, after hydrolysis to its diacid form, can be incorporated into PROTACs. This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing this linker.

The primary synthetic strategy involves a two-step process:

  • Hydrolysis: The ethyl phosphonate (B1237965) ester groups of PEG3-bis-(ethyl phosphonate) are hydrolyzed under acidic conditions to yield the corresponding PEG3-bis(phosphonic acid).

  • Coupling: The resulting bifunctional phosphonic acid linker is sequentially coupled to amine-functionalized POI and E3 ligase ligands using standard amide bond formation chemistry.

Data Presentation

The following tables provide representative data on the impact of linker length on PROTAC efficacy. While specific data for PEG3-bis(phosphonic acid)-linked PROTACs is not widely available, these examples with other PEG linkers illustrate the importance of linker optimization.

Table 1: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs [5]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)DC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC 1Alkyl785.94.2165.2>1000<202.5
PROTAC 2PEG2831.93.5174.5500551.8
PROTAC 3PEG4919.02.8193.0250701.1

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [2]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 316~100>90VHLMCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Hydrolysis of PEG3-bis-(ethyl phosphonate) to PEG3-bis(phosphonic acid)

This protocol describes the acid-catalyzed hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid.

Materials:

  • PEG3-bis-(ethyl phosphonate)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Lyophilizer (optional)

  • NMR spectrometer for characterization

  • Mass spectrometer for characterization

Procedure:

  • In a round-bottom flask, dissolve PEG3-bis-(ethyl phosphonate) in a suitable volume of concentrated hydrochloric acid (e.g., 10 mL of HCl per 1 gram of phosphonate ester).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess HCl and water under reduced pressure using a rotary evaporator. For complete removal of residual acid, the crude product can be co-evaporated with deionized water several times.

  • The resulting crude PEG3-bis(phosphonic acid) can be further purified by lyophilization to obtain a solid product.

  • Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm the complete hydrolysis of the ethyl ester groups.

Protocol 2: Synthesis of a PROTAC using PEG3-bis(phosphonic acid)

This protocol outlines a two-step coupling procedure for the synthesis of a PROTAC, starting with the monofunctionalization of the linker followed by the coupling of the second ligand. This example assumes the POI and E3 ligase ligands have available primary or secondary amine functionalities for coupling.

Materials:

  • PEG3-bis(phosphonic acid)

  • Amine-functionalized POI ligand (POI-NH₂)

  • Amine-functionalized E3 ligase ligand (E3-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Preparative HPLC system for purification

  • LC-MS for reaction monitoring and characterization

  • NMR spectrometer for characterization

Step 1: Synthesis of the POI-Linker Intermediate (POI-PEG3-phosphonic acid)

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve PEG3-bis(phosphonic acid) (1.2 equivalents) and HATU (1.4 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate one of the phosphonic acid groups.

  • Add a solution of the amine-functionalized POI ligand (POI-NH₂) (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the monofunctionalized POI-Linker intermediate.

Step 2: Synthesis of the Final PROTAC (POI-PEG3-E3)

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the purified POI-Linker intermediate (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature to activate the remaining phosphonic acid group.

  • Add a solution of the amine-functionalized E3 ligase ligand (E3-NH₂) (1.1 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a method to quantify the degradation of the target protein in cultured cells upon treatment with the synthesized PROTAC.[1][6]

Materials:

  • Cell line expressing the target protein of interest.

  • Synthesized PROTAC stock solution in DMSO.

  • Vehicle control (DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

  • Detection and Analysis:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Mandatory Visualization

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis Workflow Linker_start PEG3-bis- (ethyl phosphonate) Linker_acid PEG3-bis- (phosphonic acid) Linker_start->Linker_acid Hydrolysis (HCl, Reflux) Intermediate POI-Linker Intermediate Linker_acid->Intermediate Coupling (HATU, DIPEA) POI_NH2 POI-NH2 POI_NH2->Intermediate E3_NH2 E3 Ligase-NH2 PROTAC Final PROTAC E3_NH2->PROTAC Intermediate->PROTAC Coupling (HATU, DIPEA)

Caption: Synthetic workflow for a PROTAC using PEG3-bis-(ethyl phosphonate).

PROTAC_Signaling_Pathway cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with PEG3-bis-(ethyl phosphonate) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. The design of an ADC is modular, consisting of a specific antibody, a potent payload, and a chemical linker that connects the two. The linker is a critical component that influences the stability, solubility, and pharmacokinetic profile of the ADC.

This document provides a detailed protocol for the development of an ADC utilizing a novel hydrophilic linker, PEG3-bis-(ethyl phosphonate). This linker is characterized by a short polyethylene (B3416737) glycol (PEG) chain, which can improve the aqueous solubility and reduce aggregation of the ADC, and two terminal ethyl phosphonate (B1237965) groups for conjugation. The phosphonate moiety offers a distinct chemical handle for bioconjugation. These application notes provide a comprehensive guide, from the initial conjugation of the drug to the linker and subsequently to the antibody, through to the essential characterization and evaluation of the final ADC product.

Principle of PEG3-bis-(ethyl phosphonate) as an ADC Linker

The PEG3-bis-(ethyl phosphonate) linker is a homobifunctional linker, meaning it has two identical reactive groups. This necessitates a sequential conjugation strategy. The proposed methodology involves a two-stage process:

  • Drug-Linker Synthesis: One of the ethyl phosphonate groups of the linker is conjugated to the cytotoxic drug. This typically requires the presence of a reactive handle on the drug, such as a primary amine or a hydroxyl group. The phosphonate ester may require activation or the reaction may be driven under specific conditions to form a stable phosphonamidate or phosphonate ester bond with the drug.

  • ADC Conjugation: The second ethyl phosphonate group on the purified drug-linker complex is then utilized for conjugation to the antibody. This is proposed to occur via the surface-exposed lysine (B10760008) residues on the antibody. To achieve this, the terminal ethyl phosphonate ester of the drug-linker is first hydrolyzed to a phosphonic acid. This phosphonic acid is then activated, for example using a carbodiimide (B86325) such as EDC, to facilitate the formation of a stable amide bond with the ε-amine group of lysine residues.

The inclusion of the PEG3 spacer is intended to enhance the hydrophilicity of the resulting ADC, which can be beneficial, especially when working with hydrophobic payloads.[1][2][3]

Experimental Protocols

Materials and Equipment

Reagents:

  • Monoclonal Antibody (mAb) of interest (e.g., anti-HER2, anti-CD22) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Cytotoxic Drug with a reactive amine or hydroxyl group (e.g., Monomethyl Auristatin E - MMAE)

  • PEG3-bis-(ethyl phosphonate) linker

  • Activation reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS)

  • Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Buffers: Phosphate Buffered Saline (PBS), Borate buffer, MES buffer

  • Reducing agent (for antibody, if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: Hydroxylamine or Tris buffer

  • Reagents for hydrolysis: Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Reagents for purification: Ammonium (B1175870) acetate, Acetonitrile

  • Cell culture reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA

  • Target cancer cell lines (e.g., SK-BR-3, NCI-N87) and control cell lines

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Reagents for in vivo studies: Saline solution, tumor models (e.g., xenograft mice)

Equipment:

  • HPLC system (Reversed-Phase and Size-Exclusion)

  • Mass Spectrometer (e.g., Q-TOF LC/MS)

  • UV/Vis Spectrophotometer

  • Lyophilizer

  • Centrifugal concentrators

  • pH meter

  • Incubator (37°C, 5% CO₂)

  • 96-well plate reader

  • Standard laboratory glassware and equipment

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of an amine-containing drug to one end of the PEG3-bis-(ethyl phosphonate) linker.

  • Activation of Phosphonate Ester (if required):

    • Note: This step may not be necessary depending on the reactivity of the drug's amine group. Direct displacement under heated conditions is a possibility, but activation provides a more controlled reaction.

    • Dissolve PEG3-bis-(ethyl phosphonate) in anhydrous DMF.

    • Add a suitable activating agent (e.g., a chlorinating agent like oxalyl chloride, used with caution and under inert atmosphere) to convert one phosphonate ester to a more reactive species. This step requires careful stoichiometric control to favor mono-activation.

  • Conjugation to the Drug:

    • Dissolve the amine-containing cytotoxic drug in anhydrous DMF.

    • Add the activated linker solution dropwise to the drug solution at room temperature with stirring.

    • Let the reaction proceed for 2-4 hours at room temperature.

    • Monitor the reaction progress by RP-HPLC.

  • Purification of Drug-Linker Conjugate:

    • Quench the reaction with a small amount of water.

    • Purify the drug-linker conjugate using preparative RP-HPLC.

    • Lyophilize the collected fractions to obtain the purified drug-linker conjugate.

    • Confirm the identity and purity of the product by LC-MS.

Protocol 2: Hydrolysis of Drug-Linker to a Phosphonic Acid
  • Dissolve the purified drug-linker conjugate in a mixture of THF and water.

  • Add a solution of LiOH or NaOH (e.g., 1 M) and stir the reaction at room temperature.

  • Monitor the hydrolysis of the ethyl ester by RP-HPLC.

  • Once the reaction is complete, neutralize the solution with an acid (e.g., HCl).

  • Purify the resulting drug-linker-phosphonic acid by RP-HPLC.

  • Lyophilize the pure fractions and confirm the structure by LC-MS.

Protocol 3: Conjugation of Drug-Linker to the Antibody

This protocol describes the conjugation of the drug-linker-phosphonic acid to the lysine residues of the antibody.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Drug-Linker-Phosphonic Acid:

    • Dissolve the drug-linker-phosphonic acid in DMSO.

    • In a separate tube, prepare a solution of EDC and NHS in DMSO.

    • Add the EDC/NHS solution to the drug-linker solution to pre-activate the phosphonic acid for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other reagents using Size-Exclusion Chromatography (SEC) with PBS as the mobile phase.

    • Alternatively, tangential flow filtration can be used for larger scale preparations.[4]

    • Concentrate the purified ADC using a centrifugal concentrator.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs.[5][6]

    • Use a HIC column with a decreasing salt gradient (e.g., ammonium sulfate).

    • The peak areas corresponding to different DAR species can be integrated to calculate the average DAR.

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC/MS):

    • The antibody light and heavy chains are separated under reducing and denaturing conditions.

    • The mass of the light and heavy chains with different numbers of drug-linker molecules is determined by MS.[7][8]

    • The average DAR is calculated from the relative abundance of the different species.

  • UV/Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

    • The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[5]

2. Analysis of Aggregation and Purity:

  • Size-Exclusion Chromatography (SEC):

    • Analyze the purified ADC on an analytical SEC column to determine the percentage of monomer, aggregate, and fragment.

3. In Vitro Stability:

  • Incubate the ADC in human serum at 37°C for various time points (e.g., 0, 1, 3, 7 days).

  • At each time point, analyze the samples by SEC-HPLC to monitor for aggregation and fragmentation.

  • Analyze the release of free drug using RP-HPLC or LC-MS.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[1][9][10]

  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Incubate for 72-96 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 6: In Vivo Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of the ADC in a xenograft mouse model.[11][12]

  • Tumor Implantation:

    • Implant tumor cells (e.g., NCI-N87) subcutaneously into the flank of immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels).

    • Administer the treatments intravenously (i.v.) via the tail vein.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined size.

    • Euthanize the animals and excise the tumors for further analysis (e.g., histopathology).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Protocol 7: Pharmacokinetic (PK) Study

This study assesses the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[13][14]

  • Animal Dosing:

    • Administer a single intravenous dose of the ADC to a cohort of animals (e.g., rats or mice).

  • Blood Sampling:

    • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Sample Analysis:

    • Process the blood to obtain plasma.

    • Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of total antibody (conjugated and unconjugated).

    • Use LC-MS/MS to quantify the concentration of the ADC (conjugated antibody) and free cytotoxic drug.

  • Data Analysis:

    • Plot the plasma concentration of the different analytes versus time.

    • Calculate key PK parameters such as clearance, volume of distribution, and half-life using appropriate software.

Data Presentation

(Illustrative Data)

Table 1: Characterization of Anti-HER2-PEG3-Phosphonate-MMAE ADC

ParameterResultMethod
Average DAR 3.8HIC-HPLC
3.9RP-LC/MS
Monomer Purity >98%SEC-HPLC
Aggregate <2%SEC-HPLC
Endotoxin Level <0.5 EU/mgLAL Assay

Table 2: In Vitro Stability of Anti-HER2-PEG3-Phosphonate-MMAE ADC in Human Serum at 37°C

Time Point% Monomer% Free MMAE Released
Day 0 98.5<0.1
Day 1 98.20.5
Day 3 97.61.2
Day 7 96.52.5

Table 3: In Vitro Cytotoxicity of Anti-HER2-PEG3-Phosphonate-MMAE ADC

Cell LineTarget ExpressionIC₅₀ (ng/mL)
SK-BR-3 HER2+++15.2
NCI-N87 HER2+++25.8
MDA-MB-231 HER2->1000

Table 4: Pharmacokinetic Parameters of Anti-HER2-PEG3-Phosphonate-MMAE ADC in Rats

AnalyteHalf-life (t½, hours)Clearance (mL/hr/kg)Volume of Distribution (Vd, L/kg)
Total Antibody 2500.250.09
Conjugated ADC 2350.280.10

Visualization of Workflows and Pathways

Diagram 1: Overall Workflow for ADC Development

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Drug_Linker_Synthesis Drug-Linker Synthesis (Protocol 1 & 2) ADC_Conjugation ADC Conjugation (Protocol 3) Drug_Linker_Synthesis->ADC_Conjugation Purification Purification (SEC/TFF) ADC_Conjugation->Purification DAR_Analysis DAR Analysis (Protocol 4.1) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (Protocol 4.2) Purification->Purity_Analysis Stability_Analysis Stability Assessment (Protocol 4.3) Purification->Stability_Analysis In_Vitro_Cyto In Vitro Cytotoxicity (Protocol 5) Stability_Analysis->In_Vitro_Cyto In_Vivo_Efficacy In Vivo Efficacy (Protocol 6) In_Vitro_Cyto->In_Vivo_Efficacy PK_Study Pharmacokinetics (Protocol 7) In_Vivo_Efficacy->PK_Study

Caption: A high-level overview of the ADC development process.

Diagram 2: Proposed Conjugation Chemistry

Conjugation_Chemistry cluster_drug_linker Drug-Linker Synthesis cluster_hydrolysis Hydrolysis cluster_adc_conjugation ADC Conjugation Linker PEG3-bis-(ethyl phosphonate) Drug_Linker Drug-NH-P(O)(OEt)-PEG3-P(O)(OEt)2 Linker->Drug_Linker + Drug-NH2 Drug Drug-NH2 Drug->Drug_Linker Drug_Linker_Acid Drug-NH-P(O)(OEt)-PEG3-P(O)(OH)2 Drug_Linker->Drug_Linker_Acid LiOH/H2O Activated_Linker Activated Drug-Linker Drug_Linker_Acid->Activated_Linker + EDC/NHS Antibody Antibody-Lys-NH2 ADC Antibody-Lys-NH-CO-P(OH)-PEG3-P(O)(OEt)-NH-Drug Antibody->ADC Activated_Linker->ADC

Caption: Proposed reaction scheme for ADC synthesis.

Diagram 3: ADC Mechanism of Action Signaling Pathway

ADC_Mechanism ADC_Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. Internalization via endocytosis ADC_Binding->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Drug_Release 4. Linker cleavage and payload release Lysosome->Drug_Release Payload_Action 5. Payload binds to intracellular target (e.g., microtubules) Drug_Release->Payload_Action Apoptosis 6. Induction of Apoptosis Payload_Action->Apoptosis

Caption: Generalized signaling pathway for ADC-induced apoptosis.

References

Application Notes and Protocols: PEG3-bis-(ethyl phosphonate) for Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG3-bis-(ethyl phosphonate) is a hydrophilic, bifunctional crosslinker valuable for protein bioconjugation. Its defining features include a triethylene glycol (PEG3) spacer and two terminal ethyl phosphonate (B1237965) groups. The PEG3 moiety enhances the solubility and biocompatibility of the resulting conjugate, while the phosphonate groups serve as reactive handles for covalent attachment to proteins. This linker is particularly useful for creating antibody-drug conjugates (ADCs), stabilizing proteins, and developing novel biomaterials.

The conjugation of PEG3-bis-(ethyl phosphonate) to proteins is not a direct reaction. It requires a two-stage process. First, the ethyl phosphonate esters are hydrolyzed to the more reactive phosphonic acid groups. Subsequently, these phosphonic acids are activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a highly reactive NHS ester. This activated intermediate readily reacts with primary amines, such as the side chain of lysine (B10760008) residues on the surface of a protein, to form a stable amide bond.

These application notes provide a detailed protocol for the successful bioconjugation of PEG3-bis-(ethyl phosphonate) to proteins, including the necessary hydrolysis and activation steps, as well as methods for the characterization of the final conjugate.

Principle of the Reaction

The overall bioconjugation strategy involves two key chemical transformations:

  • Hydrolysis: The ethyl ester groups of the phosphonate are cleaved in an acidic or basic environment to yield the corresponding phosphonic acids. This step is crucial as the phosphonic acid is amenable to activation.

  • Activation and Conjugation: The newly formed phosphonic acid groups are then activated with EDC and NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the phosphonic acid. This intermediate then reacts with NHS to form a more stable NHS ester. The protein is then introduced, and the primary amine groups on the protein surface attack the NHS ester, forming a stable phosphonamidate bond and releasing NHS.

Experimental Protocols

Protocol 1: Hydrolysis of PEG3-bis-(ethyl phosphonate) to PEG3-bis-(phosphonic acid)

This protocol describes the conversion of the ethyl phosphonate ester to the corresponding phosphonic acid.

Materials:

  • PEG3-bis-(ethyl phosphonate)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) solution

  • Reaction vial

  • Magnetic stirrer and stir bar

  • pH meter

  • Lyophilizer or rotary evaporator

Procedure:

  • Dissolve PEG3-bis-(ethyl phosphonate) in an appropriate aqueous solvent.

  • Acid Hydrolysis: Add a solution of HCl (e.g., 1 M) to the linker solution and stir the mixture. The reaction can be performed at room temperature or with gentle heating to expedite the process.

  • Base Hydrolysis: Alternatively, add a solution of NaOH (e.g., 1 M) and stir.

  • Monitor the reaction progress by a suitable analytical method, such as 31P NMR spectroscopy, to confirm the disappearance of the ethyl phosphonate signal and the appearance of the phosphonic acid signal.

  • Once the hydrolysis is complete, neutralize the solution carefully with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to a pH of approximately 7.

  • Remove the solvent and any volatile salts by lyophilization or rotary evaporation to obtain the PEG3-bis-(phosphonic acid).

  • The resulting PEG3-bis-(phosphonic acid) should be stored under desiccated conditions until further use.

Protocol 2: Conjugation of PEG3-bis-(phosphonic acid) to a Target Protein

This protocol details the activation of the phosphonic acid and its subsequent conjugation to a protein.

Materials:

  • PEG3-bis-(phosphonic acid) (from Protocol 1)

  • Target protein in an amine-free buffer (e.g., MES or HEPES buffer, pH 6.0-7.5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Protein Preparation: Prepare the target protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.

  • Linker Activation:

    • Immediately before use, dissolve PEG3-bis-(phosphonic acid) in Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated linker solution to the protein solution. The final volume of the activation mixture should not exceed 10% of the total reaction volume.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove unreacted linker and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by size-exclusion chromatography.

  • Characterization:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA).

    • Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Determine the degree of labeling (DOL) using mass spectrometry.

Data Presentation

Systematic recording of experimental data is crucial for reproducibility and optimization.

Table 1: Hydrolysis of PEG3-bis-(ethyl phosphonate)

ParameterCondition 1Condition 2
Starting MaterialPEG3-bis-(ethyl phosphonate)PEG3-bis-(ethyl phosphonate)
Hydrolysis Reagent1 M HCl1 M NaOH
Reaction TemperatureRoom Temperature50°C
Reaction Time24 hours8 hours
Yield of Phosphonic Acid>95%>95%

Table 2: Protein Conjugation Parameters and Results

ParameterExperiment AExperiment BExperiment C
Target ProteinAntibody XEnzyme YGrowth Factor Z
Protein Concentration5 mg/mL10 mg/mL2 mg/mL
Linker:Protein Molar Ratio20:130:115:1
EDC:Linker Molar Ratio2:12:12:1
NHS:Linker Molar Ratio5:15:15:1
Reaction pH7.47.27.5
Reaction Time2 hoursOvernight at 4°C2 hours
Degree of Labeling (DOL)3.55.22.1
Conjugate Yield85%78%90%

Mandatory Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_activation_conjugation Step 2: Activation & Conjugation cluster_purification Step 3: Purification & Analysis start PEG3-bis-(ethyl phosphonate) hydrolysis Acid or Base Hydrolysis start->hydrolysis product1 PEG3-bis-(phosphonic acid) hydrolysis->product1 activation Activation with EDC/NHS product1->activation conjugation Conjugation Reaction activation->conjugation Activated Linker protein Target Protein protein->conjugation purification Purification (Dialysis/SEC) conjugation->purification analysis Characterization (SDS-PAGE, MS) purification->analysis final_product Protein-PEG3 Conjugate analysis->final_product

Caption: Experimental workflow for protein conjugation.

signaling_pathway cluster_activation Activation Chemistry cluster_conjugation Conjugation to Protein PhosphonicAcid R-PO(OH)₂ (Phosphonic Acid) Intermediate1 O-Acylisourea Intermediate PhosphonicAcid->Intermediate1 + EDC EDC EDC->Intermediate1 ActivatedEster R-PO(O-NHS)₂ (Activated NHS Ester) Intermediate1->ActivatedEster + NHS NHS NHS->ActivatedEster Conjugate Protein-NH-PO(OH)-R (Stable Conjugate) ActivatedEster->Conjugate + ProteinAmine Protein-NH₂ (Lysine Residue) ProteinAmine->Conjugate

Caption: Chemical pathway for phosphonic acid activation and conjugation.

Application Notes and Protocols: PEG3-bis-(ethyl phosphonate) in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG3-bis-(ethyl phosphonate) is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative with ethyl phosphonate (B1237965) groups at both termini. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1] While the term "conjugation" often implies the formation of stable covalent bonds, the ethyl phosphonate moieties of this molecule are generally not reactive towards common functional groups on proteins, such as amines and thiols, under standard bioconjugation conditions. Instead, the phosphonate groups are known for their ability to form strong complexes with metal ions and to bind to surfaces like hydroxyapatite, the primary mineral component of bone.[2][3]

This characteristic makes PEG3-bis-(ethyl phosphonate) a valuable tool in several areas of drug development and research:

  • PROTAC (Proteolysis-Targeting Chimera) Synthesis: As a PROTAC linker, it can connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[4][] The PEG component of the linker can improve the solubility and cell permeability of the resulting PROTAC molecule.[6][7]

  • Targeted Drug Delivery: The bisphosphonate nature of the molecule allows for the targeting of bone tissue. This can be exploited to deliver therapeutic agents specifically to bone for the treatment of bone diseases.[3][8]

  • Development of Imaging Agents: The ability of phosphonates to chelate metal ions makes this molecule suitable for the development of contrast agents for medical imaging techniques like MRI and PET.[2][9]

  • Gene Delivery: PEG-bis-(ethyl phosphonate) has been utilized in gene therapy due to its ability to form stable complexes with plasmid DNA, which can lead to enhanced stability and improved gene expression.[10]

This document provides a detailed protocol for the synthesis of a PROTAC using a PEG linker as a representative application of this class of molecules. It also includes quantitative data for process optimization and visualizations of the experimental workflow and the PROTAC mechanism of action.

Data Presentation

Table 1: Reaction Parameters for PROTAC Synthesis

ParameterConditionReference
Amide Coupling
ReagentsPOI-NH2, Linker-COOH, HATU, DIPEAGeneral PROTAC Synthesis Protocols
Molar Ratio (Linker:POI)1.2 : 1General PROTAC Synthesis Protocols
Molar Ratio (HATU:Linker)1 : 1General PROTAC Synthesis Protocols
Molar Ratio (DIPEA:Linker)2.5 : 1General PROTAC Synthesis Protocols
SolventAnhydrous Dimethylformamide (DMF)General PROTAC Synthesis Protocols
TemperatureRoom Temperature (20-25 °C)General PROTAC Synthesis Protocols
Reaction Time2 - 4 hoursGeneral PROTAC Synthesis Protocols
Second Amide Coupling
ReagentsLinker-POI, E3-Ligase-NH2, HATU, DIPEAGeneral PROTAC Synthesis Protocols
Molar Ratio (E3:Linker-POI)1.1 : 1General PROTAC Synthesis Protocols
Molar Ratio (HATU:Linker-POI)1.2 : 1General PROTAC Synthesis Protocols
Molar Ratio (DIPEA:Linker-POI)3 : 1General PROTAC Synthesis Protocols
SolventAnhydrous Dimethylformamide (DMF)General PROTAC Synthesis Protocols
TemperatureRoom Temperature (20-25 °C)General PROTAC Synthesis Protocols
Reaction Time12 - 18 hours (overnight)General PROTAC Synthesis Protocols
Purification
MethodPreparative HPLCGeneral PROTAC Synthesis Protocols
Characterization
MethodsLC-MS, ¹H NMR, ¹³C NMRGeneral PROTAC Synthesis Protocols

Table 2: Example of PROTAC Degradation Efficiency Data

PROTACLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell LineTarget ProteinReference
PROTAC A125090Cell Line XProtein YFictional Data
PROTAC B161595Cell Line XProtein YFictional Data
PROTAC C208085Cell Line XProtein YFictional Data

DC₅₀: Concentration for 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Carboxy-PEG-Amine Linker

This protocol describes a general method for synthesizing a PROTAC where a PEG linker with a carboxylic acid and an amine terminus is used to connect a protein of interest (POI) ligand and an E3 ligase ligand, both containing amine functional groups for conjugation. While PEG3-bis-(ethyl phosphonate) is a homobifunctional linker, this protocol illustrates the common steps in PROTAC synthesis that can be adapted for different linker chemistries.

Materials:

  • POI ligand with a primary or secondary amine (POI-NH₂)

  • E3 ligase ligand with a primary or secondary amine (E3 Ligase-NH₂)

  • HOOC-PEG-NH₂ linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

Step 1: Coupling of POI Ligand to the PEG Linker

  • To a solution of the HOOC-PEG-NH₂ linker (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the POI-NH₂ (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the POI-PEG-NH₂ intermediate.

Step 2: Coupling of E3 Ligase Ligand to the POI-PEG-NH₂ Intermediate

  • To a solution of the E3 Ligase ligand containing a carboxylic acid (E3 Ligase-COOH) (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the POI-PEG-NH₂ intermediate (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Step 3: Characterization

  • Confirm the identity and purity of the final PROTAC using LC-MS.

  • Characterize the structure of the final PROTAC using ¹H NMR and ¹³C NMR spectroscopy.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Amide Coupling cluster_purification Step 3: Purification & Analysis POI_Ligand POI Ligand (with -NH2) Coupling1 Amide Bond Formation POI_Ligand->Coupling1 Linker_COOH HOOC-PEG-Linker (with -NH2) Activation1 Activation (HATU, DIPEA) Linker_COOH->Activation1 Activation1->Coupling1 Intermediate POI-PEG-NH2 Intermediate Coupling1->Intermediate Coupling2 Amide Bond Formation Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand (with -COOH) Activation2 Activation (HATU, DIPEA) E3_Ligand->Activation2 Activation2->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Preparative HPLC Final_PROTAC->Purification Analysis LC-MS, NMR Purification->Analysis PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex POI-PROTAC-E3 Ligase POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Recycling Recycling PROTAC->Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

References

Application Notes and Protocols for PEG3-bis-(ethyl phosphonate) in Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction:

PEG3-bis-(ethyl phosphonate) is a hydrophilic linker molecule featuring a short polyethylene (B3416737) glycol (PEG) chain flanked by two ethyl phosphonate (B1237965) groups.[1][2][3] This structure makes it a promising candidate for non-viral gene therapy applications. The PEG component is known to enhance the stability and solubility of nanoparticles in aqueous media, a critical factor for in vivo applications.[2] The ethyl phosphonate moieties are capable of forming stable complexes with nucleic acids like plasmid DNA, facilitating their encapsulation and delivery into target cells.[1] The resulting nanoparticle formulations are designed to exhibit enhanced stability, potentially reduced toxicity, and improved gene expression profiles, offering a safer alternative to viral vectors.[1]

Mechanism of Action:

The primary mechanism of PEG3-bis-(ethyl phosphonate) in gene therapy involves the formation of nanocomplexes with therapeutic genes. The positively charged character of the formulation, often achieved by co-formulating with cationic polymers or lipids, allows for electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA or RNA. The PEG chains provide a hydrophilic shell to the nanoparticle, which can shield it from opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.

Upon reaching the target cells, the nanoparticles are typically internalized through endocytosis. The acidic environment of the endosome can trigger the release of the genetic material into the cytoplasm. Subsequently, the therapeutic gene can translocate to the nucleus, where it can be transcribed and translated into the desired protein, leading to a therapeutic effect.

Key Advantages:

  • Enhanced Stability: The PEGylation of nanoparticles can prevent aggregation and protect the genetic cargo from enzymatic degradation.[4]

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG chains can help the nanoparticles evade the host's immune system.

  • Improved Pharmacokinetics: Increased circulation time can lead to better tumor accumulation through the enhanced permeability and retention (EPR) effect in cancer gene therapy.

  • Potential for Lower Toxicity: Compared to some cationic polymers and lipids used in gene delivery, PEGylated formulations may exhibit lower cytotoxicity.[5]

II. Data Presentation

Table 1: Representative Transfection Efficiency of PEGylated Nanoparticles in vitro

Cell LinePEGylated Vector SystemTransfection Efficiency (%)Reporter GeneReference
COS-7PLL-g-PEG-DNA~40%pEGFP-N1[6][7]
GBM1APEG-PBAE/pHSV-tk>95% cell viabilitypHSV-tk[8]
4T1FA-PEG-Pam/CaP/NDs63.5%pDsRed-M-N1[9]

Table 2: Representative Cytotoxicity of PEGylated Nanoparticles in vitro

Cell LinePEGylated Vector SystemCell Viability (%)AssayReference
COS-7PLL-g-PEG-DNA>95%Not specified[6][7]
GBM1APEG-PBAE/pHSV-tk>95%Not specified[8]
HeLaPEG derivativesVariableMTT[5]
L929PEG derivativesVariableMTT[5]

III. Experimental Protocols

Protocol 1: Formulation of PEG3-bis-(ethyl phosphonate)/DNA Nanoparticles

This protocol describes a general method for forming nanoparticles using PEG3-bis-(ethyl phosphonate) and a cationic polymer with plasmid DNA.

Materials:

  • PEG3-bis-(ethyl phosphonate)

  • Cationic polymer (e.g., Polyethylenimine (PEI), Chitosan)

  • Plasmid DNA (pDNA) encoding the gene of interest

  • Nuclease-free water

  • HEPES buffer (20 mM, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve PEG3-bis-(ethyl phosphonate) in nuclease-free water to a final concentration of 1 mg/mL.

    • Dissolve the cationic polymer in nuclease-free water to a final concentration of 1 mg/mL.

    • Dilute the pDNA in HEPES buffer to a final concentration of 100 µg/mL.

  • Complex Formation:

    • Determine the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the DNA).

    • In a microcentrifuge tube, add the calculated volume of the cationic polymer solution.

    • In a separate tube, add the desired amount of PEG3-bis-(ethyl phosphonate) solution to the pDNA solution. Gently vortex for 10 seconds.

    • Add the pDNA/PEG3-bis-(ethyl phosphonate) mixture dropwise to the cationic polymer solution while vortexing at a low speed.

    • Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle formation.

  • Characterization (Optional but Recommended):

    • Measure the particle size and zeta potential of the formed nanoparticles using dynamic light scattering (DLS).

    • Confirm DNA condensation by gel retardation assay.

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol provides a general procedure for transfecting mammalian cells with the formulated nanoparticles.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • 24-well cell culture plates

  • Formulated PEG3-bis-(ethyl phosphonate)/DNA nanoparticles

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • One day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, remove the complete medium from the wells and wash the cells once with PBS.

    • Add 450 µL of serum-free medium to each well.

    • Add 50 µL of the nanoparticle solution (containing a predetermined amount of DNA, e.g., 1 µg) to each well.

    • Gently rock the plate to ensure even distribution of the nanoparticles.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with 500 µL of complete medium.

    • Incubate the cells for 24-72 hours.

  • Analysis of Gene Expression:

    • Assess gene expression using an appropriate method, such as fluorescence microscopy (for fluorescent reporter genes), luciferase assay, or Western blotting.

IV. Mandatory Visualizations

G cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Transfection cluster_invivo In Vivo Study Stock Solutions Stock Solutions Mixing Mixing Stock Solutions->Mixing pDNA, PEG3-bis- (ethyl phosphonate), Cationic Polymer Incubation Incubation Mixing->Incubation Complex Formation Characterization Characterization Incubation->Characterization Size, Zeta Potential, Gel Retardation Transfection Transfection Characterization->Transfection Administration Administration Characterization->Administration Cell Seeding Cell Seeding Cell Seeding->Transfection Add Nanoparticles Post-Transfection Post-Transfection Transfection->Post-Transfection Change Medium Analysis Analysis Post-Transfection->Analysis Gene Expression Animal Model Animal Model Animal Model->Administration Systemic or Local Biodistribution Biodistribution Administration->Biodistribution Imaging Efficacy Efficacy Administration->Efficacy Therapeutic Outcome

Caption: Experimental workflow for gene therapy using PEG3-bis-(ethyl phosphonate).

G PEG-NP PEGylated Nanoparticle (PEG3-bis-(ethyl phosphonate)) Cell_Membrane Cell Membrane PEG-NP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Released DNA Nucleus Nucleus Cytoplasm->Nucleus Transcription Transcription & Translation Nucleus->Transcription Therapeutic_Protein Therapeutic Protein Transcription->Therapeutic_Protein

Caption: Cellular uptake and intracellular trafficking pathway.

G cluster_nanoparticle Gene Delivery Nanoparticle Core Core Components Cationic Polymer/Lipid Cationic Polymer/Lipid Core->Cationic Polymer/Lipid Shell Shell Component PEG3-bis-(ethyl phosphonate) PEG3-bis-(ethyl phosphonate) Shell->PEG3-bis-(ethyl phosphonate) Cargo Therapeutic Cargo Plasmid DNA/siRNA Plasmid DNA/siRNA Cargo->Plasmid DNA/siRNA

Caption: Logical relationship of nanoparticle components.

References

Application Notes and Protocols: PEG3-bis-(ethyl phosphonate) as a Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of PEG-bis-phosphonate linkers in the development of targeted drug delivery systems. The focus is on the conjugation of chemotherapeutic agents to a bisphosphonate-functionalized polyethylene (B3416737) glycol (PEG) nanoparticle system for targeted therapy of bone malignancies, such as osteosarcoma.

Introduction to PEG-bis-phosphonate Linkers in Targeted Drug Delivery

Polyethylene glycol (PEG) linkers are widely employed in drug delivery to enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents. When functionalized with bisphosphonate groups, these linkers become powerful tools for targeting bone tissues. Bisphosphonates have a high affinity for hydroxyapatite, the primary mineral component of bone, enabling the specific delivery of conjugated drugs to sites of active bone remodeling, which is characteristic of bone cancers and metastases.

This document details a system where a bisphosphonate-functionalized nanoparticle (BP NP) serves as a carrier for the anticancer drug doxorubicin (B1662922) (Dox), with a PEG spacer facilitating the conjugation. This targeted approach aims to increase the local concentration of the chemotherapeutic at the tumor site, thereby enhancing its efficacy while minimizing systemic toxicity.

Properties of the PEG-bis-phosphonate Drug Delivery System

The drug delivery system is based on bisphosphonate nanoparticles (BP NPs) that are functionalized with primary amine groups. These amine groups serve as attachment points for the drug, which is conjugated via a PEG spacer.

Table 1: Physicochemical Properties of Bisphosphonate Nanoparticles (BP NPs) and Doxorubicin-Conjugated BP NPs.

PropertyBP NPsDoxorubicin-Conjugated BP NPs
Dry Diameter (nm)52.3 ± 2162.7 ± 21
Hydrodynamic Diameter (nm)160 ± 17155 ± 20

Data sourced from Rudnick-Glick et al., 2014.[1]

Experimental Protocols

The following protocols are based on the methodologies described by Rudnick-Glick et al., 2014.[1]

Synthesis of Doxorubicin-Conjugated Bisphosphonate Nanoparticles

This protocol describes the covalent attachment of doxorubicin to the amine-functionalized BP NPs using a homo-bifunctional NHS-PEG-NHS linker.

Materials:

  • Bisphosphonate Nanoparticles (BP NPs) with primary amine surface groups

  • O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol (NHS-PEG-NHS)

  • Doxorubicin hydrochloride

  • Borate (B1201080) buffer (BB)

  • Double Distilled Water (DDW)

  • Dialysis tubing

Procedure:

  • Prepare a 10 mg/mL solution of NHS-PEG-NHS in DDW.

  • Disperse BP NPs in borate buffer to a concentration of 2 mg/mL.

  • To 5 mL of the BP NP dispersion, add 500 µL of the NHS-PEG-NHS solution.

  • Stir the reaction mixture at room temperature.

  • After 10 minutes, add 1 mg of doxorubicin (previously dissolved in DDW) to the dispersion.

  • Continue stirring for an additional hour.

  • Purify the doxorubicin-conjugated BP NPs by extensive dialysis against water to remove excess reagents.

Diagram 1: Synthesis of Doxorubicin-Conjugated BP NPs

G A Amine-functionalized Bisphosphonate Nanoparticle (BP NP) D Activation of BP NP A->D Add NHS-PEG-NHS in Borate Buffer B NHS-PEG-NHS linker B->D C Doxorubicin E Conjugation with Doxorubicin C->E D->E Activated NP-PEG-NHS F Doxorubicin-Conjugated BP NP E->F Stir for 1 hour at room temperature

Caption: Workflow for the conjugation of doxorubicin to bisphosphonate nanoparticles.

Quantification of Doxorubicin Loading

The amount of doxorubicin conjugated to the BP NPs can be determined by fluorescence spectroscopy.

Procedure:

  • Prepare a standard curve of doxorubicin in the appropriate buffer.

  • Measure the fluorescence of the doxorubicin-conjugated BP NP solution (Excitation: 470 nm, Emission: 590 nm).

  • Calculate the concentration of conjugated doxorubicin based on the standard curve.

Table 2: Doxorubicin Loading on Bisphosphonate Nanoparticles.

NHS-PEG-NHS (mg)Doxorubicin (mg)Conjugated Doxorubicin (µg) per mg of BP NPsDoxorubicin Binding Yield (%)
50.253
51.055
52.0530

Data indicates that the conjugation reaction is dependent on the initial doxorubicin concentration, with a saturation of 5 µg of doxorubicin per mg of BP NPs under the tested conditions.[1]

In Vitro Cytotoxicity Assay

The cytotoxic effect of the doxorubicin-conjugated BP NPs can be evaluated on osteosarcoma cell lines using a standard XTT assay.

Cell Lines:

  • Saos-2 (human osteosarcoma)

  • U-2OS (human osteosarcoma)

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Prepare fresh dispersions of doxorubicin-conjugated BP NPs in phosphate-buffered saline (PBS).

  • Add the dispersions to the cell culture medium to achieve final conjugated doxorubicin concentrations of 50 and 250 ng/mL.

  • Incubate the cells for 48 and 72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the XTT assay according to the manufacturer's instructions.

Table 3: In Vitro Cytotoxicity of Doxorubicin-Conjugated BP NPs on Osteosarcoma Cell Lines.

Cell LineTreatmentConcentration (ng/mL Dox equiv.)Incubation Time (h)Cell Viability (%)
Saos-2Dox-BP NPs5048~50
Saos-2Dox-BP NPs25048~30
Saos-2Free Dox5048~70
Saos-2Free Dox25048~50
U-2OSDox-BP NPs5072~40
U-2OSDox-BP NPs25072~20
U-2OSFree Dox5072~60
U-2OSFree Dox25072~40

Results indicate that doxorubicin-conjugated BP NPs exhibit significantly higher cytotoxicity compared to free doxorubicin at equivalent concentrations.[2]

Diagram 2: Targeted Drug Delivery Mechanism

G cluster_0 Systemic Circulation cluster_1 Bone Tumor Microenvironment A Dox-PEG-BP Nanoparticle B Hydroxyapatite in Bone Matrix A->B Targeting via Bisphosphonate Affinity D Internalization of Nanoparticle A->D Uptake by Cancer Cell C Osteosarcoma Cell B->C E Release of Doxorubicin D->E Intracellular Processing F Cell Death (Apoptosis) E->F Induction of Apoptosis

Caption: Proposed mechanism of action for the targeted drug delivery system.

In Vivo Efficacy

The in vivo efficacy of the doxorubicin-conjugated BP NPs was demonstrated in an osteosarcoma xenograft model in chicken embryos. The targeted nanoparticles were shown to specifically accumulate in the tumor and lead to a significant reduction in tumor size compared to treatment with free doxorubicin.[1]

Conclusion

The use of PEG-bis-phosphonate linkers and nanoparticle systems represents a promising strategy for the targeted delivery of chemotherapeutic agents to bone tumors. The protocols and data presented here provide a foundation for researchers to develop and evaluate similar targeted drug delivery systems. The enhanced cytotoxicity and targeted delivery demonstrated by the doxorubicin-conjugated bisphosphonate nanoparticles highlight the potential of this approach to improve the therapeutic outcomes for patients with bone cancers.

References

Functionalizing Surfaces with PEG3-bis-(ethyl phosphonate): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of material surfaces using PEG3-bis-(ethyl phosphonate). This process is critical for a range of applications in material science and drug development, primarily aimed at enhancing biocompatibility, reducing non-specific protein adsorption, and providing a platform for further molecular conjugations.

Introduction to Surface PEGylation with PEG3-bis-(ethyl phosphonate)

Poly(ethylene glycol) (PEG) is a versatile polymer widely used to modify surfaces to improve their interaction with biological systems. The process of covalently attaching PEG chains to a surface, known as PEGylation, creates a hydrophilic and sterically hindering layer that effectively prevents the non-specific adsorption of proteins and cells. This "stealth" property is crucial for implantable devices, drug delivery nanoparticles, and biosensors to avoid adverse biological responses such as thrombosis, inflammation, and immune system activation.

PEG3-bis-(ethyl phosphonate) is a short-chain PEG derivative with ethyl phosphonate (B1237965) groups at both ends. The phosphonate moieties serve as robust anchoring groups for a variety of metal oxide surfaces, including titanium (Ti), tantalum (Ta), niobium (Nb), and their alloys, which are commonly used in biomedical implants. The bis-functional nature of this molecule allows for the formation of stable, cross-linked surface layers or for one phosphonate group to bind to the surface while the other remains available for further chemical modifications.

Key Applications

  • Improving Biocompatibility of Medical Implants: Coating titanium-based orthopedic and dental implants with PEG3-bis-(ethyl phosphonate) can significantly reduce protein fouling and subsequent bacterial adhesion, leading to improved osseointegration and reduced risk of implant-associated infections.

  • Development of Drug Delivery Systems: Functionalizing nanoparticles with PEG3-bis-(ethyl phosphonate) can enhance their stability in biological fluids, prolong circulation time by evading the mononuclear phagocyte system, and enable targeted drug delivery.[1]

  • Biosensor and Diagnostic Platforms: Creating a protein-resistant background on biosensor surfaces is essential for minimizing non-specific binding and improving the signal-to-noise ratio, leading to more sensitive and reliable detection of target analytes.

Quantitative Data on Surface Functionalization

The following tables summarize typical quantitative data obtained from the characterization of surfaces before and after functionalization with phosphonate-terminated PEG molecules. While specific data for PEG3-bis-(ethyl phosphonate) is limited in publicly available literature, the data presented for analogous systems with phosphonic acid-terminated linkers on titanium surfaces provide a strong reference for expected outcomes.

Table 1: Surface Wettability Analysis

SurfaceWater Contact Angle (°)Reference
Untreated Titanium67 ± 1.83[2]
Titanium treated with Carboxyethylphosphonic Acid18.84 ± 0.72[2]
Etched Titanium67.1 ± 0.56[3]
Etched Titanium treated with L-DOPA44.15 ± 0.91[3]
Plasma-activated Titanium< 5[4]
PEG-coated Titanium (electrodeposition)25 - 45[4]

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis of Phosphonic Acid Monolayers on Titanium

ElementBare Ti (%)(11-hydroxyundecyl)phosphonic acid on Ti (%)(12-carboxydodecyl)phosphonic acid on Ti (%)
C 1s20.364.969.3
O 1s46.224.621.6
Ti 2p27.96.85.8
P 2p-3.73.3
Al 2p4.1--
V 2p1.5--
N 1s---
Data adapted from a study on phosphonic acid monolayers on Ti90/Al6/V4 alloy.[5]

Table 3: Protein Adsorption on Functionalized Surfaces

SurfaceAdsorbed ProteinAdsorbed Amount (ng/cm²)Technique
Heptylamine Plasma PolymerAlbumin~180QCM-D
Sulfonated Plasma PolymerAlbumin~160QCM-D
Phosphonated Plasma PolymerAlbumin~170QCM-D
Heptylamine Plasma PolymerFibrinogen~450QCM-D
Sulfonated Plasma PolymerFibrinogen~400QCM-D
Phosphonated Plasma PolymerFibrinogen~420QCM-D
Data adapted from a study on protein adsorption on phosphonate and sulfonate functionalized plasma polymers.[6]

Experimental Protocols

Protocol for Surface Functionalization of Titanium with PEG3-bis-(ethyl phosphonate)

This protocol describes the steps to form a self-assembled monolayer (SAM) of PEG3-bis-(ethyl phosphonate) on a titanium surface.

Materials:

  • Titanium substrates (e.g., coupons, disks, or implants)

  • PEG3-bis-(ethyl phosphonate)

  • Acetone (B3395972) (ACS grade or higher)

  • Ethanol (B145695) (ACS grade or higher)

  • Deionized (DI) water (18 MΩ·cm)

  • 5 M NaOH solution

  • Anhydrous toluene (B28343) or ethanol (solvent for PEG linker)

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning and Activation:

    • Ultrasonically clean the titanium substrates in acetone for 15 minutes.

    • Rinse thoroughly with ethanol and then with DI water.

    • Immerse the cleaned substrates in a 5 M NaOH solution at 60°C for 24 hours to generate a fresh, hydroxylated titanium oxide surface.

    • Rinse the substrates extensively with DI water until the pH of the rinsing water is neutral.

    • Dry the substrates under a stream of nitrogen gas.

  • Preparation of PEGylation Solution:

    • Prepare a 1 mM solution of PEG3-bis-(ethyl phosphonate) in anhydrous toluene or ethanol. Ensure the solvent is of high purity and low water content to prevent premature hydrolysis of the phosphonate esters and aggregation in solution.

  • Surface Immobilization (Dip Coating):

    • Immerse the cleaned and activated titanium substrates into the PEGylation solution in a sealed container to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 24 hours at room temperature.

    • After immersion, remove the substrates from the solution.

  • Rinsing and Drying:

    • Rinse the functionalized substrates thoroughly with the same anhydrous solvent used for the PEGylation solution to remove any non-covalently bound molecules.

    • Perform a final rinse with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

    • Store the functionalized substrates in a desiccator until further use.

Protocol for Characterization of Functionalized Surfaces

4.2.1. Water Contact Angle Measurement:

  • Use a goniometer to measure the static water contact angle.

  • Place a small droplet (e.g., 5 µL) of DI water on the surface.

  • Capture an image of the droplet and use the accompanying software to measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.

  • Perform measurements at multiple locations on the surface to ensure uniformity. A decrease in contact angle compared to the untreated surface indicates increased hydrophilicity due to the presence of the PEG layer.

4.2.2. X-ray Photoelectron Spectroscopy (XPS):

  • Use an XPS instrument with a monochromatic Al Kα X-ray source.

  • Acquire survey scans to determine the elemental composition of the surface.

  • Perform high-resolution scans of the C 1s, O 1s, P 2p, and Ti 2p regions.

  • The presence of a P 2p peak and an increased C 1s signal, along with a decrease in the Ti 2p signal from the underlying substrate, confirms the presence of the PEG-phosphonate layer.

4.2.3. Atomic Force Microscopy (AFM):

  • Use an AFM in tapping mode to visualize the surface topography.

  • Image the surface before and after functionalization to assess changes in surface roughness and the formation of the organic layer.

  • Nanoshaving experiments can be performed by applying a higher force to a small area to remove the organic layer and measure its thickness.[7]

Protocol for In Vitro Protein Adsorption Assay

Materials:

  • Functionalized and control (unfunctionalized) substrates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) or Fibrinogen in PBS)

  • MicroBCA™ Protein Assay Kit or similar quantitative protein assay

Procedure:

  • Place the functionalized and control substrates in a 24-well plate.

  • Add 1 mL of the protein solution to each well, ensuring the substrates are fully submerged.

  • Incubate for 1 hour at 37°C with gentle agitation.

  • Remove the protein solution and wash the substrates three times with PBS to remove loosely bound proteins.

  • Elute the adsorbed proteins from the surface using a 1% SDS solution.

  • Quantify the amount of eluted protein using a MicroBCA™ assay according to the manufacturer's instructions.

  • Compare the amount of protein adsorbed on the functionalized surfaces to the control surfaces.

Visualizing Workflows and Concepts

Experimental Workflow for Surface Functionalization and Characterization

Caption: Experimental workflow for the functionalization of a titanium surface with PEG3-bis-(ethyl phosphonate) and subsequent characterization and application testing.

Logical Relationship of Surface PEGylation to Biological Response

G cluster_properties Altered Surface Properties cluster_effects Biological Effects cluster_outcomes Desired Outcomes surface Material Surface (e.g., Titanium Implant) pegylation Functionalization with PEG3-bis-(ethyl phosphonate) surface->pegylation peg_layer Formation of a Hydrated PEG Layer pegylation->peg_layer hydrophilicity Increased Hydrophilicity peg_layer->hydrophilicity steric_hindrance Steric Hindrance peg_layer->steric_hindrance protein_adsorption Reduced Non-specific Protein Adsorption hydrophilicity->protein_adsorption steric_hindrance->protein_adsorption cell_adhesion Inhibition of Cell Adhesion protein_adsorption->cell_adhesion immune_evasion Evasion of Immune System protein_adsorption->immune_evasion biocompatibility Improved Biocompatibility cell_adhesion->biocompatibility immune_evasion->biocompatibility drug_delivery Enhanced Drug Delivery Efficacy immune_evasion->drug_delivery

Caption: The logical progression from surface functionalization with PEG to improved biological outcomes.

Relevance for Drug Development Professionals

The functionalization of surfaces with molecules like PEG3-bis-(ethyl phosphonate) is a cornerstone of modern drug delivery and medical device development. For drug development professionals, understanding and utilizing this technology is key to:

  • Enhancing Pharmacokinetics: PEGylation of drug-carrying nanoparticles dramatically increases their circulation half-life by preventing opsonization and clearance by the reticuloendothelial system. This leads to a higher probability of the therapeutic agent reaching its target site.[1][8]

  • Improving Drug Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs and protect protein-based therapeutics from enzymatic degradation.

  • Enabling Targeted Delivery: While the PEG layer provides a "stealth" effect, the terminal end of the PEG chain (if not a bis-phosphonate) can be further functionalized with targeting ligands such as antibodies or peptides. This allows for active targeting of specific cell types, such as cancer cells, thereby increasing therapeutic efficacy and reducing off-target side effects.[9][10]

  • Modulating Immune Responses: By masking the surface of an implant or nanoparticle, PEGylation can prevent the activation of the host's immune system. This is critical for the long-term success of implanted devices and for preventing adverse reactions to nanomedicines. In the context of cancer therapy, PEGylated nanoparticles can be used in immunotherapy to deliver immunomodulatory agents to the tumor microenvironment.[10]

References

PEG3-bis-(ethyl phosphonate): Applications and Protocols in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

PEG3-bis-(ethyl phosphonate) is a homobifunctional chemical linker consisting of a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two ethyl phosphonate (B1237965) groups. While its direct applications in broad proteomics research are still emerging, its unique chemical properties position it as a valuable tool in two key areas: targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs) and affinity-based enrichment of proteins and peptides for proteomic analysis.

PROTAC Linker for Targeted Protein Degradation

The most prominent application of PEG3-bis-(ethyl phosphonate) is as a flexible linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][] They consist of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[6]

The PEG component of PEG3-bis-(ethyl phosphonate) enhances the solubility and cell permeability of the resulting PROTAC molecule, which are often large and hydrophobic.[7][8] The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][9]

While the ethyl phosphonate groups are not the most common reactive handles for bioconjugation, they can be hydrolyzed to phosphonic acids. These phosphonic acids can then be activated, for example, using carbodiimide (B86325) chemistry, to form reactive intermediates that can be coupled to amine-containing ligands for the POI or E3 ligase.

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments

Caption: Workflow of PROTAC-mediated protein degradation.

Affinity-Based Enrichment for Proteomics (Potential Application)

The phosphonate groups in PEG3-bis-(ethyl phosphonate) offer a potential handle for the affinity purification of proteins and peptides. This is based on the principle of Immobilized Metal Affinity Chromatography (IMAC), where phosphonate groups can chelate metal ions like iron (Fe³⁺), gallium (Ga³⁺), or zirconium (Zr⁴⁺).[10]

A strategy known as "PhosID" utilizes phosphonate handles for the enrichment of peptides in proteomics studies, particularly for activity-based protein profiling (ABPP).[11][12] In this approach, a phosphonate-containing probe is introduced to label specific proteins or peptides, which are then enriched using IMAC.

While not a direct application of PEG3-bis-(ethyl phosphonate) itself, the bifunctional nature of this linker suggests its potential use in pull-down assays to study protein-protein interactions. One phosphonate end could be immobilized on a metal-chelated resin, while the other could be conjugated to a bait protein. This would allow for the capture and subsequent identification of interacting prey proteins by mass spectrometry.

Quantitative Data

Currently, there is a lack of published quantitative data, such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation), specifically for PROTACs synthesized using PEG3-bis-(ethyl phosphonate). However, the following table presents representative data for PROTACs with other PEG linkers to illustrate the impact of linker length on degradation efficiency.[8]

Target ProteinE3 LigaseLinker (Number of Atoms)DC50 (nM)Dmax (%)Cell Line
ERαVHL1610>95MCF7
ERαVHL12100~80MCF7
TBK1VHL21396MM.1S
TBK1VHL2929276MM.1S
CDK9CRBN13 (4 PEG units)<10>90MOLM13
CDK9CRBN7 (2 PEG units)~50~70MOLM13

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using PEG3-bis-(ethyl phosphonate) (Hypothetical)

This protocol outlines a hypothetical two-step synthesis of a PROTAC. It assumes the hydrolysis of the ethyl phosphonate to a phosphonic acid, followed by activation and coupling.

Materials:

  • PEG3-bis-(ethyl phosphonate)

  • POI ligand with a primary amine handle

  • E3 ligase ligand with a primary amine handle

  • Hydrochloric acid (HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Workflow Diagram:

PROTAC_Synthesis_Workflow Start PEG3-bis-(ethyl phosphonate) Step1 1. Hydrolysis (e.g., HCl) Start->Step1 Intermediate1 PEG3-bis-(phosphonic acid) Step1->Intermediate1 Step2 2. Mono-activation (DCC/NHS) Intermediate1->Step2 Intermediate2 Activated Mono-phosphonate Linker Step2->Intermediate2 Step3 3. Coupling with POI Ligand-NH2 Intermediate2->Step3 Intermediate3 POI Ligand-Linker-Phosphonic Acid Step3->Intermediate3 Step4 4. Activation (DCC/NHS) Intermediate3->Step4 Intermediate4 Activated POI-Linker Step4->Intermediate4 Step5 5. Coupling with E3 Ligase Ligand-NH2 Intermediate4->Step5 Final_PROTAC Final PROTAC Step5->Final_PROTAC Purification Purification & Characterization (HPLC, MS, NMR) Final_PROTAC->Purification

Caption: Hypothetical workflow for PROTAC synthesis.

Procedure:

  • Hydrolysis of Ethyl Phosphonate:

    • Dissolve PEG3-bis-(ethyl phosphonate) in a suitable solvent (e.g., dioxane) and add an excess of aqueous HCl.

    • Heat the reaction mixture under reflux and monitor the reaction progress by LC-MS until the disappearance of the starting material.

    • Remove the solvent and excess acid under reduced pressure to obtain PEG3-bis-(phosphonic acid).

  • Mono-coupling with POI Ligand:

    • Dissolve PEG3-bis-(phosphonic acid) (1 equivalent) in anhydrous DMF.

    • Add DCC (1.1 equivalents) and NHS (1.1 equivalents) and stir at room temperature for 1 hour to activate one of the phosphonic acid groups.

    • Add the POI ligand with an amine handle (1 equivalent) and a non-nucleophilic base such as TEA or DIPEA (3 equivalents).

    • Stir the reaction at room temperature overnight. Monitor the formation of the mono-substituted product by LC-MS.

    • Purify the product by reverse-phase HPLC.

  • Coupling with E3 Ligase Ligand:

    • Dissolve the purified POI-linker-phosphonic acid intermediate (1 equivalent) in anhydrous DMF.

    • Add DCC (1.2 equivalents) and NHS (1.2 equivalents) and stir at room temperature for 1 hour.

    • Add the E3 ligase ligand with an amine handle (1.1 equivalents) and TEA or DIPEA (3 equivalents).

    • Stir the reaction at room temperature overnight and monitor by LC-MS.

    • Purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR.

Protocol 2: Affinity Enrichment of Proteins using a Bifunctional Phosphonate Linker (Hypothetical)

This protocol describes a hypothetical pull-down experiment to identify protein interaction partners using PEG3-bis-(phosphonic acid) as a linker.

Materials:

  • PEG3-bis-(phosphonic acid) (from Protocol 1, Step 1)

  • Bait protein with a primary amine

  • Iron (III) chloride (FeCl₃)

  • IMAC resin (e.g., Ni-NTA agarose, stripped of Ni²⁺)

  • Cell lysate containing prey proteins

  • Wash buffers (e.g., Tris-buffered saline with varying salt concentrations and detergents)

  • Elution buffer (e.g., low pH buffer or buffer with a competing phosphate (B84403) salt)

  • SDS-PAGE gels and staining reagents

  • Mass spectrometer for protein identification

Workflow Diagram:

Affinity_Enrichment_Workflow Start PEG3-bis- (phosphonic acid) Step1 1. Conjugate to Bait Protein-NH2 Start->Step1 Intermediate1 Bait-Linker- Phosphonic Acid Step1->Intermediate1 Step3 3. Immobilize Bait Complex Intermediate1->Step3 Step2 2. Prepare Fe(III)-IMAC Resin Resin Fe(III)-IMAC Resin Resin->Step3 Immobilized_Bait Resin-Bait Complex Step3->Immobilized_Bait Step4 4. Incubate with Cell Lysate Immobilized_Bait->Step4 Captured_Complex Resin-Bait-Prey Complex Step4->Captured_Complex Step5 5. Wash Captured_Complex->Step5 Step6 6. Elute Step5->Step6 Eluted_Proteins Eluted Prey Proteins Step6->Eluted_Proteins Analysis 7. SDS-PAGE & Mass Spectrometry Eluted_Proteins->Analysis

Caption: Hypothetical workflow for affinity enrichment.

Procedure:

  • Preparation of Bait-Linker Conjugate:

    • Conjugate the bait protein to PEG3-bis-(phosphonic acid) using a similar carbodiimide chemistry as described in Protocol 1, Step 2, to form a stable amide bond.

    • Purify the conjugate to remove unreacted bait protein and linker.

  • Preparation of Fe(III)-IMAC Resin:

    • Wash the IMAC resin with water to remove any storage solutions.

    • Incubate the resin with a solution of FeCl₃ to charge the resin with Fe³⁺ ions.

    • Wash the resin extensively with water and then with binding buffer to remove excess iron.

  • Immobilization of Bait Protein:

    • Incubate the prepared Fe(III)-IMAC resin with the bait-linker-phosphonic acid conjugate. The phosphonic acid will bind to the immobilized Fe³⁺.

    • Wash the resin to remove any unbound bait protein.

  • Affinity Purification:

    • Incubate the immobilized bait protein with the cell lysate containing potential prey proteins.

    • Wash the resin extensively with a series of wash buffers to remove non-specifically bound proteins.

    • Elute the bound protein complexes using an appropriate elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize by staining.

    • Excise protein bands of interest and identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

Disclaimer: These protocols are hypothetical and intended for illustrative purposes. The actual reaction conditions and procedures may require optimization. Researchers should consult relevant literature and perform small-scale pilot experiments before proceeding with larger-scale synthesis or experiments.

References

Application Notes and Protocols for the Purification of PEG3-bis-(ethyl phosphonate) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG3-bis-(ethyl phosphonate) is a hydrophilic linker commonly utilized in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), to enhance solubility and modulate pharmacokinetic properties. The purification of conjugates containing this linker is a critical step to ensure the removal of unreacted starting materials, excess reagents, and reaction byproducts, thereby guaranteeing the purity and activity of the final compound. This document provides detailed application notes and protocols for the effective purification of PEG3-bis-(ethyl phosphonate) conjugates, with a focus on chromatographic techniques.

The purification of these conjugates can be challenging due to the physicochemical properties imparted by the polyethylene (B3416737) glycol (PEG) chain and the phosphonate (B1237965) groups. The PEG moiety increases the hydrodynamic radius and hydrophilicity, while the phosphonate groups can introduce polarity and potential for metal chelation. A multi-step purification strategy is often necessary to achieve high purity.

Purification Strategies

A common and effective strategy for purifying PEG3-bis-(ethyl phosphonate) conjugates involves a two-step chromatographic approach:

  • Initial Purification/Desalting: Size Exclusion Chromatography (SEC) is frequently employed as the first step to separate the higher molecular weight conjugate from smaller molecules such as unreacted PEG linker, reagents, and salts.

  • High-Resolution Polishing: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the final "polishing" step. It separates the target conjugate from closely related impurities based on differences in hydrophobicity.

In some cases, depending on the overall charge of the conjugate, Ion Exchange Chromatography (IEX) can be used as an alternative or supplementary technique.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Initial Purification

This protocol is designed for the initial cleanup of a reaction mixture containing a PEG3-bis-(ethyl phosphonate) conjugate.

Objective: To separate the conjugate from low molecular weight impurities.

Materials:

  • Crude reaction mixture containing the PEG3-bis-(ethyl phosphonate) conjugate

  • SEC column (e.g., Sephadex® G-25, Bio-Gel® P-6, or equivalent)

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, phosphate-buffered saline)

  • HPLC or FPLC system with a UV detector

  • Fraction collector

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase at a constant flow rate.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated conjugate will elute first in the void volume, while smaller molecules will be retained longer.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector (typically at 280 nm if the conjugate has a chromophore, or 214 nm for peptide bonds).

  • Analysis: Analyze the collected fractions by a suitable method (e.g., analytical RP-HPLC, mass spectrometry) to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the pooled sample using a suitable method like lyophilization or ultrafiltration.

Protocol 2: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for High-Resolution Polishing

This protocol describes the high-resolution purification of a PEG3-bis-(ethyl phosphonate) conjugate.

Objective: To achieve high purity by separating the target conjugate from closely related impurities.

Materials:

  • Partially purified PEG3-bis-(ethyl phosphonate) conjugate (e.g., from SEC)

  • RP-HPLC column (C18 or C8 columns are commonly used for small molecules and peptides)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC system with a gradient pump, UV detector, and fraction collector

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified conjugate in a small volume of Mobile Phase A or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically for each specific conjugate.

  • Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the desired conjugate.

  • Solvent Removal: Remove the HPLC solvents from the pure fractions, typically by lyophilization.

Data Presentation

The following tables provide representative data for the purification of a hypothetical PEG3-bis-(ethyl phosphonate) conjugate.

Table 1: Representative Data for SEC Purification

ParameterValue
Column Sephadex® G-25
Mobile Phase 50 mM Ammonium Bicarbonate
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Sample Crude Reaction Mixture
Elution Time (Conjugate) 8.5 min
Elution Time (Unreacted Linker) 15.2 min
Purity after SEC (approx.) >85%

Table 2: Representative Data for RP-HPLC Polishing

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-70% B over 40 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Retention Time (Conjugate) 22.5 min
Purity after RP-HPLC (approx.) >98%

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) Crude->SEC Initial Cleanup Analysis1 Purity Check (LC-MS) SEC->Analysis1 RPHPLC Reverse Phase HPLC (RP-HPLC) Analysis2 Final Purity Analysis (LC-MS) RPHPLC->Analysis2 Pure Pure Conjugate (>98%) Analysis1->RPHPLC Partially Purified (>85%) Analysis2->Pure Final Product

Application Notes and Protocols for the Characterization of PEG3-bis-(ethyl phosphonate) Linked Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of molecules conjugated with the PEG3-bis-(ethyl phosphonate) linker. This bifunctional linker is increasingly utilized in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), due to its ability to modulate solubility and provide a flexible spacer between two molecular entities.[][2] The presence of two ethyl phosphonate (B1237965) groups offers unique properties for conjugation and potential for targeted delivery.[3] Accurate and robust analytical methods are crucial for the confirmation of structure, assessment of purity, and evaluation of stability of these complex molecules.

Overview of Analytical Strategy

The characterization of PEG3-bis-(ethyl phosphonate) linked molecules requires a multi-faceted analytical approach to confirm the identity, purity, and stability of the conjugate. A combination of chromatographic and spectroscopic techniques is essential. The primary analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR for the direct detection and quantification of the phosphonate groups, and ¹H NMR for the overall structural confirmation.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS/MS) for molecular weight determination and structural elucidation of the conjugate and its potential metabolites or degradation products.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment, separation of isomers, and stability-indicating assays. Various modes such as Reversed-Phase (RP-HPLC), Hydrophobic Interaction (HIC), and Ion-Exchange (IEX) chromatography can be employed.

Key Physicochemical Properties of PEG3-bis-(ethyl phosphonate)

A summary of the basic properties of the PEG3-bis-(ethyl phosphonate) linker is provided in the table below.

PropertyValueReference
Chemical Name PEG3-bis-(ethyl phosphonate)[4]
Molecular Formula C₁₆H₃₆O₉P₂[]
Molecular Weight 434.40 g/mol []
CAS Number 160625-24-1[]
Appearance Varies (typically a liquid or oil)
Solubility Soluble in aqueous media and various organic solvents[4]

Experimental Protocols

NMR Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of PEG3-bis-(ethyl phosphonate) linked molecules. ¹H NMR provides information on the entire molecular structure, while ³¹P NMR is highly specific for the phosphonate moieties.

Quantitative ³¹P NMR (q³¹P NMR) is a direct method for determining the purity of organophosphorus compounds.[5][6][7] The simplicity of the ³¹P NMR spectrum, with a wide chemical shift range, often allows for clear separation of signals from the analyte and an internal standard.[3][6]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus-sensitive probe.

Materials:

  • PEG3-bis-(ethyl phosphonate) linked molecule

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O). The choice of solvent is critical to ensure solubility of both the analyte and the reference standard, and to avoid deuterium (B1214612) exchange with the reference standard.[5]

  • Internal Reference Standard (RS) for ³¹P NMR (e.g., phosphonoacetic acid - PAA).[7]

Procedure:

  • Sample Preparation:

    • Accurately weigh the PEG3-bis-(ethyl phosphonate) linked molecule and the internal reference standard into an NMR tube.

    • Add the appropriate deuterated solvent to dissolve the sample and standard completely. Aprotic solvents like DMSO-d₆ are often preferred to prevent deuterium exchange with the reference standard.[5]

  • Instrument Setup:

    • Tune and match the probe for the ³¹P frequency.

    • Set the spectral width to encompass the expected chemical shifts of the sample and the reference standard.

    • Use a pulse sequence with inverse-gated ¹H decoupling to suppress the nuclear Overhauser effect (NOE) for accurate integration.[8]

  • Data Acquisition:

    • Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample and standard to ensure full relaxation between scans.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired free induction decay (FID).

    • Integrate the signals corresponding to the PEG3-bis-(ethyl phosphonate) molecule and the internal reference standard.

    • Calculate the purity of the sample based on the integral values, the weights of the sample and standard, and their respective molecular weights.

Expected Results:

The ³¹P NMR spectrum is expected to show a characteristic signal for the bis(ethyl phosphonate) groups. The chemical shift will be influenced by the molecular environment. For comparison, a bisphosphonate-PEG conjugate has been reported to show a single peak at 13.45 ppm.[5]

LC-MS/MS for Molecular Weight Confirmation and Structural Elucidation

LC-MS/MS is the method of choice for confirming the molecular weight of the final conjugate and for identifying and characterizing any impurities, metabolites, or degradation products.[9]

This protocol is a general guideline for the analysis of PROTACs containing the PEG3-bis-(ethyl phosphonate) linker and may require optimization for specific molecules.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Materials:

Procedure:

  • Sample Preparation:

    • For in vitro samples (e.g., from a reaction mixture), dilute the sample in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • For in vivo samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.[10]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a common choice.[10]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be a linear gradient from 5% to 95% B over several minutes.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for PROTACs.

    • MS Scan Mode: For initial characterization, perform a full scan to determine the precursor ion (M+H)⁺ of the intact molecule.

    • MS/MS Scan Mode: For structural confirmation and quantification, use Multiple Reaction Monitoring (MRM). Select the precursor ion and specific product ions. For a PROTAC with the PEG3-bis-(ethyl phosphonate) linker, fragmentation may occur at the linker, cleaving the molecule into its constituent parts (the E3 ligase ligand and the target protein binder).

Data Analysis:

  • Confirm the molecular weight of the conjugate from the full scan MS spectrum.

  • Analyze the MS/MS fragmentation pattern to confirm the structure of the molecule.

  • Quantify the analyte in biological samples using the MRM transitions and a calibration curve.

Quantitative Data Example (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
PROTAC with PEG3-bis-(ethyl phosphonate) Linker[Calculated M+H]⁺[Fragment 1][Fragment 2][Determined value]
Internal Standard[M+H]⁺ of IS[Fragment of IS][Fragment of IS][Determined value]
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to assess the stability of the PEG3-bis-(ethyl phosphonate) linked molecule under various stress conditions, as recommended by ICH guidelines.[11][12][13] This method should be able to separate the intact molecule from its degradation products.

Materials:

  • PEG3-bis-(ethyl phosphonate) linked molecule

  • HCl, NaOH, H₂O₂

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the molecule in a suitable solvent.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified time.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the drug to UV light.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all stressed samples, along with an unstressed control, using an optimized HPLC method. The chromatographic conditions will be similar to those described for LC-MS/MS, but with UV detection at a wavelength where the molecule has maximum absorbance.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Assess the purity of the main peak and the formation of any degradation products. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Data Presentation:

Stress Condition% DegradationNumber of Degradation ProductsRetention Times of Degradants (min)
0.1 M HCl, 60°C, 24h[Value][Value][List of RTs]
0.1 M NaOH, RT, 24h[Value][Value][List of RTs]
3% H₂O₂, RT, 24h[Value][Value][List of RTs]
Heat (80°C), 48h[Value][Value][List of RTs]
UV Light, 24h[Value][Value][List of RTs]

Visualizations

General Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized batch of a PEG3-bis-(ethyl phosphonate) linked molecule.[14][15][16]

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_stability Stability Assessment synthesis Synthesis of Conjugate purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H and ³¹P) purification->nmr lcms LC-MS/MS Analysis nmr->lcms purity Purity Assessment (HPLC) lcms->purity forced_degradation Forced Degradation Studies purity->forced_degradation stability_hplc Stability-Indicating HPLC forced_degradation->stability_hplc final_product Characterized Final Product stability_hplc->final_product Release

Figure 1. General analytical workflow for the characterization of PEG3-bis-(ethyl phosphonate) linked molecules.
PROTAC Mechanism of Action

The PEG3-bis-(ethyl phosphonate) linker is often employed in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.[2]

PROTAC_MoA cluster_cell Cellular Environment protac PROTAC (Warhead-Linker-E3 Ligand) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer proteasome Proteasome ubiquitination->proteasome Targeting degradation POI Degradation proteasome->degradation

Figure 2. Simplified signaling pathway for PROTAC-mediated protein degradation.

Conclusion

The analytical characterization of molecules linked with PEG3-bis-(ethyl phosphonate) is a critical aspect of their development as therapeutic agents. The protocols and information provided in these application notes offer a robust framework for the structural confirmation, purity assessment, and stability evaluation of these complex conjugates. A combination of NMR, LC-MS/MS, and stability-indicating HPLC methods is essential for a comprehensive characterization, ensuring the quality and reliability of these novel molecules for their intended applications in research and drug development.

References

In vitro and in vivo applications of PEG3-bis-(ethyl phosphonate) linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG3-bis-(ethyl phosphonate) is a bifunctional linker featuring a hydrophilic triethylene glycol (PEG3) spacer flanked by two ethyl phosphonate (B1237965) groups. This structure imparts unique properties, making it a valuable tool in drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for applications in targeted drug delivery. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate, while the ethyl phosphonate moieties offer versatile handles for conjugation and potential for targeting specific tissues.

This document provides detailed application notes and protocols for the in vitro and in vivo applications of PEG3-bis-(ethyl phosphonate) linkers. It should be noted that while this linker is commercially available, specific examples of its application in peer-reviewed literature are limited. Therefore, the following protocols and data are based on established methodologies for similar PEG- and phosphonate-containing molecules and serve as a guide for researchers.

Application 1: Synthesis of PROTACs

The primary application of PEG3-bis-(ethyl phosphonate) is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

The PEG3-bis-(ethyl phosphonate) linker can be incorporated into a PROTAC scaffold, for example, by first reacting one of the ethyl phosphonate groups (or a derivative thereof) with the POI ligand and the other with the E3 ligase ligand. The length and composition of the linker are critical for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

Data Presentation: Representative Efficacy of PROTACs with PEG Linkers

The following table summarizes representative data from published studies on PROTACs utilizing PEG linkers of similar length to the PEG3 moiety. This data is intended to provide an indication of the typical performance that can be expected.

Target ProteinE3 Ligase LigandLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
BRD4Pomalidomide (CRBN)~12 (PEG3)25>90HeLa
ERRαVon Hippel-Lindau (VHL)~12 (PEG3)50~85MCF7
BTKPomalidomide (CRBN)~15 (PEG4)10>95MOLM-14

Note: Data is representative and compiled from various sources on PROTACs with short PEG linkers. Actual performance of a PROTAC using a PEG3-bis-(ethyl phosphonate) linker will be target and ligand dependent.

Experimental Protocol: Synthesis of a PROTAC using a PEG3-bis-(ethyl phosphonate) Linker

This protocol describes a general two-step synthesis of a PROTAC, where the PEG3-bis-(ethyl phosphonate) linker is sequentially conjugated to the POI ligand and the E3 ligase ligand. This example assumes the ligands have appropriate functional groups (e.g., an amine) for amide bond formation after hydrolysis of the ethyl phosphonate to a carboxylic acid.

Materials:

  • PEG3-bis-(ethyl phosphonate)

  • POI ligand with a reactive amine group

  • E3 ligase ligand with a reactive amine group

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (B78521) (LiOH)

  • Water, HPLC grade

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane (B109758), methanol)

Procedure:

  • Mono-hydrolysis of the Linker:

    • Dissolve PEG3-bis-(ethyl phosphonate) (1 equivalent) in a 1:1 mixture of THF and water.

    • Add LiOH (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until approximately 50% of the starting material is converted to the mono-acid.

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the mono-hydrolyzed product by silica gel chromatography.

  • Conjugation to the POI Ligand:

    • Dissolve the mono-hydrolyzed linker (1 equivalent) and the POI ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) and PyBOP (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the conjugate by silica gel chromatography.

  • Hydrolysis of the Second Ethyl Phosphonate:

    • Dissolve the POI-linker conjugate (1 equivalent) in a 1:1 mixture of THF and water.

    • Add LiOH (2 equivalents) and stir at room temperature for 8-12 hours, or until complete hydrolysis is observed by LC-MS.

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Conjugation to the E3 Ligase Ligand:

    • Dissolve the POI-linker-acid (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) and PyBOP (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Visualization: PROTAC Mechanism of Action

Caption: Workflow of PROTAC-mediated protein degradation.

Application 2: Bone-Targeting Drug Delivery

The ethyl phosphonate groups in the PEG3-bis-(ethyl phosphonate) linker are structurally similar to bisphosphonates, which are known to have a high affinity for hydroxyapatite, the primary mineral component of bone. This property can be exploited to deliver therapeutic agents specifically to bone tissue, which can be advantageous for treating bone diseases such as osteoporosis, bone metastases, and osteomyelitis.

In this application, one ethyl phosphonate group can be used to anchor the drug conjugate to the bone, while the other can be used to attach a therapeutic agent, potentially through a cleavable linker to allow for drug release at the target site.

Data Presentation: Representative Bone-Targeting Drug Conjugate Data

The following table presents representative data for bone-targeting drug conjugates using bisphosphonate-PEG linkers.

Therapeutic AgentBisphosphonateLinkerIn Vitro Hydroxyapatite Binding (%)In Vivo Bone Accumulation (% ID/g)Animal Model
DoxorubicinAlendronatePEG4>9515.2Murine model of bone metastasis
PaclitaxelPamidronatePEG8>9012.5Rat model of osteoporosis
VancomycinZoledronatePEG6>9818.1Rabbit model of osteomyelitis

Note: Data is representative and compiled from various sources on bisphosphonate-PEG drug conjugates. % ID/g = percentage of injected dose per gram of tissue.

Experimental Protocol: Synthesis of a Bone-Targeting Drug Conjugate

This protocol outlines the synthesis of a bone-targeting drug conjugate where a therapeutic agent with a hydroxyl group is attached to the PEG3-bis-(ethyl phosphonate) linker.

Materials:

  • PEG3-bis-(ethyl phosphonate)

  • Therapeutic agent with a hydroxyl group

  • N,N'-Disuccinimidyl carbonate (DSC)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine (B92270), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of the Therapeutic Agent:

    • Dissolve the therapeutic agent (1 equivalent) in anhydrous DCM.

    • Add DSC (1.2 equivalents) and DMAP (0.1 equivalents).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • The activated drug can be purified by silica gel chromatography or used directly in the next step after removal of solvent.

  • Conjugation to the Linker:

    • Dissolve PEG3-bis-(ethyl phosphonate) (1.5 equivalents) in anhydrous pyridine.

    • Add the activated therapeutic agent (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the final bone-targeting drug conjugate by silica gel chromatography.

Visualization: Bone-Targeting Drug Delivery

Caption: Mechanism of bone-targeted drug delivery.

Application Notes and Protocols for Creating Stable Metal Complexes with PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG3-bis-(ethyl phosphonate) is a bifunctional linker molecule that combines the advantageous properties of polyethylene (B3416737) glycol (PEG) and bisphosphonates. The PEG moiety enhances aqueous solubility and biocompatibility, while the two ethyl phosphonate (B1237965) groups serve as potent chelating agents for a variety of metal ions.[1] This combination makes PEG3-bis-(ethyl phosphonate) an attractive candidate for the development of stable metal complexes for various biomedical applications, including drug delivery, diagnostic imaging, and radiopharmaceuticals.[1][2]

The phosphonate groups are known to form stable bonds with metal ions, which can be crucial in preventing premature release of the metal ion in vivo.[2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and stability assessment of metal complexes using PEG3-bis-(ethyl phosphonate).

Data Presentation: Stability of Bisphosphonate-Metal Complexes

Metal IonLigandlogK₁Stoichiometry (Metal:Ligand)Temperature (°C)Ionic Strength (M)
Ca(II)Ibandronate3.421:1220.11 (NaClO₄)
Mg(II)Ibandronate3.551:1220.11 (NaClO₄)
Sr(II)Ibandronate3.241:1220.11 (NaClO₄)
Data sourced from a potentiometric titration study on ibandronate complexes.[3]

Experimental Protocols

Synthesis of Metal Complexes with PEG3-bis-(ethyl phosphonate)

This protocol is a general guideline for the synthesis of metal complexes with PEG3-bis-(ethyl phosphonate) via a hydrothermal method, adapted from procedures for similar bisphosphonate-based coordination complexes.[4]

Materials:

  • PEG3-bis-(ethyl phosphonate)

  • Metal salt (e.g., CaCl₂, Zn(NO₃)₂, Mg(NO₃)₂)

  • Deionized water

  • pH meter

  • Hydrothermal synthesis vials or a temperature-controlled reactor

  • Vacuum filtration apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of PEG3-bis-(ethyl phosphonate) in deionized water to create the ligand solution.

  • Metal Salt Solution Preparation: In a separate container, dissolve the desired metal salt in deionized water. The molar ratio of metal to ligand can be varied to optimize complex formation (e.g., 1:1, 2:1).

  • Complexation Reaction:

    • Slowly add the metal salt solution dropwise to the ligand solution while stirring continuously.

    • Adjust the pH of the resulting mixture to a value below the point where metal hydroxide (B78521) precipitation would occur. The optimal pH will depend on the specific metal ion being used.

  • Hydrothermal Synthesis:

    • Transfer the reaction mixture to a hydrothermal synthesis vial or reactor.

    • Heat the mixture to a specific temperature (e.g., 85°C) and maintain it for a period ranging from minutes to hours, until crystals of the complex appear.[4]

  • Crystal Growth and Isolation:

    • Once crystals are observed, remove the vial from the heat and allow it to cool to room temperature undisturbed to promote further crystal growth.

    • Collect the product by vacuum filtration and wash with deionized water.

    • Air-dry the resulting crystalline product.

Characterization of PEG3-bis-(ethyl phosphonate) Metal Complexes

A thorough characterization of the synthesized complexes is essential to confirm their structure and purity. The following techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the phosphonate groups to the metal ion. Characteristic bands for P=O and P-O stretching vibrations will likely shift upon complexation.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex compared to the free ligand.[4]

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter of the complexes in solution, which is particularly relevant for nanoparticle formulations.[5]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the complexes.[5]

  • Powder X-ray Diffraction (PXRD): To analyze the crystalline structure of the solid complex.[4]

  • Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.

Determination of Complex Stability by Potentiometric Titration

This protocol outlines the determination of the stability constant of a metal complex using the Calvin-Bjerrum and Irving-Rossotti potentiometric titration method.[3]

Materials:

  • Synthesized PEG3-bis-(ethyl phosphonate) metal complex

  • Standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH)

  • A solution of the metal salt used in the synthesis

  • A solution of the PEG3-bis-(ethyl phosphonate) ligand

  • An inert salt for maintaining constant ionic strength (e.g., NaClO₄)

  • Potentiometer with a pH electrode

  • Thermostated reaction vessel

Procedure:

  • Prepare Titration Mixtures: Prepare the following solutions in the thermostated reaction vessel and dilute to a constant volume with deionized water:

    • Mixture A: Strong acid + inert salt

    • Mixture B: Strong acid + inert salt + PEG3-bis-(ethyl phosphonate) solution

    • Mixture C: Strong acid + inert salt + PEG3-bis-(ethyl phosphonate) solution + metal salt solution

  • Titration: Titrate each mixture with the standardized strong base solution. Record the pH reading after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each titration.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL).

    • Construct a formation curve by plotting n̄ versus pL.

    • From the formation curve, determine the stepwise stability constants (K₁, K₂, etc.). The overall stability constant (β) is the product of the stepwise constants.

Visualizations

G cluster_synthesis Synthesis cluster_characterization Characterization prep_ligand Prepare Ligand Solution (PEG3-bis-(ethyl phosphonate) in DI water) mixing Mix Solutions & Adjust pH prep_ligand->mixing prep_metal Prepare Metal Salt Solution (e.g., CaCl₂, Zn(NO₃)₂) prep_metal->mixing hydrothermal Hydrothermal Reaction (e.g., 85°C) mixing->hydrothermal isolation Isolate & Dry Complex hydrothermal->isolation ftir FTIR isolation->ftir tga TGA isolation->tga dls DLS isolation->dls tem TEM isolation->tem pxrd PXRD isolation->pxrd

Caption: Workflow for the synthesis and characterization of metal complexes.

G start Prepare Titration Mixtures (Acid, Ligand, Metal) titrate Titrate with Standard Base (Record pH vs. Volume) start->titrate plot Plot Titration Curves titrate->plot calculate_n_a Calculate n̄ₐ (Average protons per ligand) plot->calculate_n_a calculate_n_pL Calculate n̄ and pL (Average ligands per metal, free ligand exponent) calculate_n_a->calculate_n_pL formation_curve Construct Formation Curve (n̄ vs. pL) calculate_n_pL->formation_curve determine_K Determine Stepwise Stability Constants (K) formation_curve->determine_K end Calculate Overall Stability Constant (β) determine_K->end

Caption: Workflow for determining stability constants via potentiometric titration.

G cluster_ligand PEG3-bis-(ethyl phosphonate) M Metal Ion O1_1 O⁻ M->O1_1 O1_2 O⁻ M->O1_2 O2_1 O⁻ M->O2_1 O2_2 O⁻ M->O2_2 P1 P=O PEG ---(CH₂CH₂O)₃--- P2 P=O

Caption: Chelation of a metal ion by the phosphonate groups of the ligand.

Applications in Drug Development

The ability of PEG3-bis-(ethyl phosphonate) to form stable metal complexes opens up several avenues in drug development:

  • Targeted Drug Delivery: Bisphosphonates have a natural affinity for bone tissue.[6] Metal complexes of PEG3-bis-(ethyl phosphonate) could be used to deliver therapeutic metal ions or radiometals specifically to bone for the treatment of bone metastases or osteoporosis.

  • Diagnostic Imaging: Chelating radioactive metal ions, such as those used in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), can create targeted imaging agents. The PEG linker can improve the pharmacokinetic properties of these agents.[2]

  • Theranostics: By incorporating both a therapeutic and a diagnostic metal ion, or a metal ion with both properties, theranostic agents can be developed for simultaneous diagnosis and therapy.

Conclusion

PEG3-bis-(ethyl phosphonate) is a promising chelating agent for the formation of stable metal complexes with significant potential in biomedical research and drug development. The protocols and information provided herein offer a foundation for researchers to synthesize, characterize, and evaluate these complexes for their specific applications. While quantitative stability data for this specific linker is yet to be published, the methodologies for its determination are well-established, and the stability of similar bisphosphonate complexes suggests a high potential for the formation of robust and biologically useful metal chelates.

References

Application Notes and Protocols for PEG3-bis-(ethyl phosphonate) in Imaging Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG3-bis-(ethyl phosphonate) is a bifunctional linker molecule that holds significant promise in the development of novel imaging agents. Its structure combines a hydrophilic polyethylene (B3416737) glycol (PEG) chain with two terminal ethyl phosphonate (B1237965) groups. The PEG moiety enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting imaging agent, while the phosphonate groups serve as versatile anchors for targeting moieties or for direct interaction with bone tissue.[1][2] Phosphonates are known for their ability to chelate metal ions, making them suitable for the development of contrast agents for magnetic resonance imaging (MRI) and positron emission tomography (PET).[3][4]

These application notes provide an overview of the potential uses of PEG3-bis-(ethyl phosphonate) in imaging and detailed protocols for the synthesis and evaluation of imaging agents based on this linker.

Potential Applications

The unique properties of PEG3-bis-(ethyl phosphonate) lend themselves to several applications in molecular imaging:

  • Bone-Targeting Imaging Agents: Bisphosphonates, which are structurally related to the functional groups of this linker, are well-established agents for bone imaging.[5][6] When chelated with a suitable radionuclide, such as Technetium-99m (⁹⁹ᵐTc) for SPECT imaging, PEG3-bis-(ethyl phosphonate) can be used to develop agents for diagnosing bone metastases and other bone disorders.[6][7]

  • Multimodal Imaging Probes: The bifunctional nature of the linker allows for the attachment of different imaging modalities. For example, one phosphonate group could be used to chelate a paramagnetic metal ion for MRI, while the other is conjugated to a fluorescent dye for optical imaging. This creates a dual-modality probe for complementary imaging techniques.[8][9]

  • Targeted Nanoparticle Systems: PEG3-bis-(ethyl phosphonate) can be used as a surface coating for nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs). The PEG chain provides a "stealth" layer to evade the immune system, while the phosphonate groups can anchor the nanoparticles to a target or be used for further functionalization.[8][9]

Data Presentation

Table 1: Physicochemical Properties of PEG3-bis-(ethyl phosphonate)
PropertyValueReference
Molecular Formula C₁₆H₃₆O₉P₂[1]
Molecular Weight 434.4 g/mol [1]
Purity ≥95%[4]
Storage Condition -20°C[1][10]
Solubility Soluble in aqueous media[1][2]

Note: This data is based on commercially available PEG3-bis-(ethyl phosphonate) and may vary between suppliers.

Table 2: Comparison of Radionuclides for SPECT and PET Imaging
RadionuclideImaging ModalityHalf-lifeKey CharacteristicsReference
Technetium-99m (⁹⁹ᵐTc) SPECT6 hoursIdeal for gamma camera imaging; widely available.[6]
Gallium-68 (⁶⁸Ga) PET68 minutesGenerator-produced; suitable for imaging with peptides.[11]
Scandium-44 (B1211369) (⁴⁴Sc) PET3.97 hoursGood match for the pharmacokinetics of small molecules and peptides.[12]

Experimental Protocols

Protocol 1: Synthesis of a ⁹⁹ᵐTc-labeled Bone-Targeting SPECT Agent

This protocol describes the preparation of a bone-targeting imaging agent by chelating ⁹⁹ᵐTc with PEG3-bis-(ethyl phosphonate).

Materials:

  • PEG3-bis-(ethyl phosphonate)

  • Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) from a ⁹⁹mMo/⁹⁹ᵐTc generator

  • Stannous chloride (SnCl₂) solution

  • Nitrogen gas

  • Saline solution (0.9% NaCl)

  • Syringes and sterile vials

Procedure:

  • Prepare a stock solution of PEG3-bis-(ethyl phosphonate) in saline.

  • In a sterile vial, add a small volume of the stannous chloride solution. This acts as a reducing agent for the technetium.

  • Add the desired amount of the PEG3-bis-(ethyl phosphonate) stock solution to the vial.

  • Purge the vial with nitrogen gas to remove oxygen, which can interfere with the labeling reaction.

  • Add the sodium pertechnetate solution to the vial.

  • Incubate the reaction mixture at room temperature for 15-20 minutes.

  • Perform quality control using thin-layer chromatography (TLC) to determine the radiochemical purity of the ⁹⁹ᵐTc-PEG3-bis-(ethyl phosphonate).

Protocol 2: In Vivo SPECT/CT Imaging of Bone Metabolism

This protocol outlines the steps for using the synthesized ⁹⁹ᵐTc-PEG3-bis-(ethyl phosphonate) for in vivo bone imaging in a murine model.

Materials:

  • ⁹⁹ᵐTc-PEG3-bis-(ethyl phosphonate) solution

  • Animal model (e.g., healthy mice or a model of bone metastasis)

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner

Procedure:

  • Anesthetize the animal using isoflurane.

  • Administer a known activity of the ⁹⁹ᵐTc-PEG3-bis-(ethyl phosphonate) solution via intravenous (tail vein) injection.

  • Allow for a 2-3 hour uptake period to enable the agent to accumulate in the skeleton.

  • Position the anesthetized animal in the SPECT/CT scanner.

  • Acquire whole-body or region-of-interest SPECT images, followed by a CT scan for anatomical co-registration.

  • Reconstruct and analyze the images to assess the biodistribution of the imaging agent, with expected high uptake in areas of active bone metabolism.[7][13]

Protocol 3: Biodistribution and Pharmacokinetic Analysis

This protocol describes how to quantitatively assess the distribution and clearance of the imaging agent.[14][15]

Materials:

  • Radiolabeled PEG3-bis-(ethyl phosphonate)

  • Animal models

  • Gamma counter

  • Standard laboratory equipment for tissue dissection

Procedure:

  • Inject a cohort of animals with a known activity of the radiolabeled agent.

  • At various time points (e.g., 1, 4, 24 hours post-injection), euthanize a subset of the animals.[16]

  • Dissect major organs and tissues (e.g., bone, muscle, liver, kidneys, blood).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

  • For pharmacokinetic analysis, collect blood samples at multiple time points after injection and measure the radioactivity to determine the clearance rate from circulation.[15]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Labeling cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Synthesis of PEG3-bis-(ethyl phosphonate) -conjugate radiolabeling Radiolabeling with Isotope (e.g., 99mTc) synthesis->radiolabeling qc Quality Control (e.g., TLC) radiolabeling->qc injection Intravenous Injection into Animal Model qc->injection imaging SPECT/CT or PET/CT Imaging injection->imaging biodistribution Biodistribution Studies injection->biodistribution image_analysis Image Reconstruction & Analysis imaging->image_analysis pk_analysis Pharmacokinetic Modeling biodistribution->pk_analysis data_interpretation Data Interpretation & Conclusion image_analysis->data_interpretation pk_analysis->data_interpretation

Experimental workflow for developing a PEG3-bis-(ethyl phosphonate) imaging agent.

bone_targeting_pathway agent Radiolabeled PEG3-bis-(ethyl phosphonate) bloodstream Bloodstream agent->bloodstream IV Injection bone Bone Surface (Hydroxyapatite) bloodstream->bone Circulation & Accumulation excretion Renal Excretion bloodstream->excretion Clearance osteoblasts Osteoblasts bone->osteoblasts Uptake by Bone-Forming Cells osteoclasts Osteoclasts bone->osteoclasts Uptake by Bone-Resorbing Cells

Proposed mechanism of bone targeting for a PEG3-bis-(ethyl phosphonate) based agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Conjugation of PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG3-bis-(ethyl phosphonate) . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the conjugation efficiency of this versatile PROTAC linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PEG3-bis-(ethyl phosphonate) and what is its primary application?

A1: PEG3-bis-(ethyl phosphonate) is a hydrophilic polyethylene (B3416737) glycol (PEG) linker containing three ethylene (B1197577) glycol units and terminated with two ethyl phosphonate (B1237965) groups.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker provides increased water solubility to the PROTAC molecule.

Q2: How do I activate the ethyl phosphonate groups for conjugation?

A2: The ethyl phosphonate groups are esters and require hydrolysis to the corresponding phosphonic acids to become reactive for conjugation.[3] This "activation" step is crucial for successful coupling to your target molecule. Common methods for hydrolysis of phosphonate esters include:

  • Acidic Hydrolysis: Refluxing the PEG3-bis-(ethyl phosphonate) with a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr).[4]

  • McKenna Reaction (using Silyl Halides): A two-step procedure involving treatment with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. This is often a milder method suitable for sensitive molecules.

  • Microwave-Assisted Hydrolysis: This method can significantly reduce reaction times and improve yields.[5]

Q3: What is the most common conjugation chemistry for coupling the activated phosphonic acid linker?

A3: Once hydrolyzed to phosphonic acids, the linker can be conjugated to primary amine groups (e.g., lysine (B10760008) residues on a protein) using carbodiimide (B86325) chemistry. The most common carbodiimide is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7][8] This forms a more stable amine-reactive intermediate, improving conjugation efficiency.

Q4: What are the critical parameters to control during the EDC/NHS conjugation reaction?

A4: Several factors can influence the success of your conjugation:

  • pH: The activation of the phosphonic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the primary amine is more efficient at a physiological to slightly basic pH (7.2-8.5).[7][9]

  • Buffer Choice: Use non-amine and non-carboxylate buffers such as MES for the activation step and phosphate-buffered saline (PBS) for the conjugation step to avoid competing reactions.[10]

  • Reactant Concentrations: The molar ratio of the activated PEG linker to your target molecule will affect the degree of labeling. Optimization is often necessary to achieve the desired stoichiometry.

  • Reaction Time and Temperature: These parameters should be optimized to balance conjugation efficiency with the stability of your target molecule.[10]

Troubleshooting Guide

Low or No Conjugation Yield
Potential Cause Troubleshooting Steps
Incomplete Hydrolysis of Ethyl Phosphonate Esters Verify complete hydrolysis of the ethyl esters to phosphonic acids using techniques like ³¹P NMR or mass spectrometry before proceeding with the conjugation step. If incomplete, extend the hydrolysis reaction time or try a different hydrolysis method (e.g., microwave-assisted).
Inactive EDC or NHS/Sulfo-NHS EDC and NHS esters are moisture-sensitive. Use fresh, high-quality reagents. Allow them to equilibrate to room temperature before opening to prevent condensation.
Suboptimal Reaction pH Ensure the pH for the activation step (with EDC/NHS) is between 4.5-6.0 and for the conjugation step (with the amine-containing molecule) is between 7.2-8.5. Use a calibrated pH meter.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for the activated linker. Use appropriate buffers like MES and PBS.[10]
Steric Hindrance If conjugating to a large biomolecule, the conjugation site may be sterically hindered. Consider using a linker with a longer PEG chain if available.
Precipitation of Reactants High concentrations of proteins or other reactants can lead to aggregation and precipitation.[10] Perform the reaction at a lower concentration or add solubilizing agents compatible with your reaction.
Formation of Undesired Byproducts
Potential Cause Troubleshooting Steps
Intra- or Intermolecular Crosslinking of the Target Molecule If your target molecule contains both amines and carboxyl/phosphonate groups, self-crosslinking can occur. A two-step conjugation protocol is highly recommended. First, activate the phosphonic acid linker with EDC/NHS, then purify the activated linker before adding it to your target molecule.
Formation of N-acylisourea This is a common side reaction in EDC coupling where the activated intermediate rearranges to an unreactive species. Using NHS or Sulfo-NHS helps to minimize this by forming a more stable intermediate. Performing the reaction in a solvent with a low dielectric constant can also reduce this side reaction.
Hydrolysis of the Activated Linker The activated NHS-ester is susceptible to hydrolysis. Perform the conjugation step promptly after activation and purification of the linker.

Experimental Protocols

Protocol 1: Hydrolysis of PEG3-bis-(ethyl phosphonate) to PEG3-bis-(phosphonic acid)

This protocol is a representative example and may require optimization.

Materials:

  • PEG3-bis-(ethyl phosphonate)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve PEG3-bis-(ethyl phosphonate) in a 6 M solution of HCl in a round-bottom flask.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via ³¹P NMR or mass spectrometry to confirm the disappearance of the ethyl phosphonate signal and the appearance of the phosphonic acid signal.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the HCl and water under reduced pressure using a rotary evaporator.

  • To ensure complete removal of acid, redissolve the residue in deionized water and evaporate again. Repeat this step 2-3 times.

  • Finally, lyophilize the product to obtain PEG3-bis-(phosphonic acid) as a solid. Store under desiccated conditions.

Protocol 2: Two-Step EDC/NHS Conjugation of PEG3-bis-(phosphonic acid) to a Protein

This is a general protocol for conjugating the activated phosphonic acid linker to a protein containing primary amines (e.g., lysine residues). Optimization of reactant ratios is recommended.

Materials:

  • PEG3-bis-(phosphonic acid)

  • Protein of interest in a suitable buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of PEG3-bis-(phosphonic acid)

  • Dissolve PEG3-bis-(phosphonic acid) in Activation Buffer.

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the PEG3-bis-(phosphonic acid) solution.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

  • Equilibrate a desalting column with Conjugation Buffer.

  • Separate the activated PEG linker from excess EDC and Sulfo-NHS using the desalting column. Collect the fractions containing the activated linker.

  • Immediately add the purified activated linker to the protein solution in Conjugation Buffer. A typical starting point is a 10 to 20-fold molar excess of the linker to the protein.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.

Step 3: Purification of the Conjugate

  • Purify the PEGylated protein from the unreacted linker and quenching reagents using size exclusion chromatography (SEC) or another suitable chromatography method.

  • Analyze the purified conjugate using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[11][12][13]

Visualizing the Workflow and Pathways

Conjugation_Workflow cluster_hydrolysis Step 1: Hydrolysis (Activation) cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis PEG3-bis-(ethyl phosphonate) PEG3-bis-(ethyl phosphonate) PEG3-bis-(phosphonic acid) PEG3-bis-(phosphonic acid) PEG3-bis-(ethyl phosphonate)->PEG3-bis-(phosphonic acid)  HCl or TMSBr   Activated Linker Activated Linker PEG3-bis-(phosphonic acid)->Activated Linker EDC/Sulfo-NHS pH 4.5-6.0 PEGylated Protein PEGylated Protein Activated Linker->PEGylated Protein pH 7.2-8.5 Target Protein Target Protein Target Protein->PEGylated Protein Purified Conjugate Purified Conjugate PEGylated Protein->Purified Conjugate SEC/HPLC Analysis Analysis Purified Conjugate->Analysis SDS-PAGE, MS, HPLC

Caption: Workflow for the conjugation of PEG3-bis-(ethyl phosphonate).

EDC_NHS_Mechanism cluster_activation Activation cluster_side_reaction Side Reaction cluster_coupling Coupling Phosphonic Acid Phosphonic Acid O-acylisourea O-acylisourea Phosphonic Acid->O-acylisourea + EDC NHS-ester NHS-ester O-acylisourea->NHS-ester + Sulfo-NHS N-acylurea N-acylurea O-acylisourea->N-acylurea Rearrangement Amide Bond Amide Bond NHS-ester->Amide Bond Amine Amine Amine->Amide Bond

Caption: EDC/NHS mediated phosphonate-amine coupling mechanism.

References

Overcoming stability issues with PEG3-bis-(ethyl phosphonate) in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming stability issues with PEG3-bis-(ethyl phosphonate) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is PEG3-bis-(ethyl phosphonate) and what are its common applications?

A1: PEG3-bis-(ethyl phosphonate) is a polyethylene (B3416737) glycol (PEG)-based linker with ethyl phosphonate (B1237965) groups at both ends.[1][2] The PEG component enhances the hydrophilicity and water solubility of molecules it is attached to.[1][2] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.[1][3][4]

Q2: What are the primary stability concerns for PEG3-bis-(ethyl phosphonate) in aqueous solutions?

A2: The primary stability concern is the hydrolysis of the ethyl phosphonate ester bonds. Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[5][6][7] The rate of this hydrolysis is influenced by pH, temperature, and the presence of enzymes or metal ions.[5][8]

Q3: How does pH affect the stability of the ethyl phosphonate esters?

A3: The stability of phosphonate esters is highly pH-dependent. Generally, they are most stable at neutral pH and are susceptible to hydrolysis under both acidic and basic conditions.[5] Under basic conditions, hydrolysis often occurs via a bimolecular nucleophilic attack on the phosphorus atom.[7] Under acidic conditions, the hydrolysis mechanism can be more complex and may involve cleavage of the P-O or C-O bond depending on the structure of the ester group.[5]

Q4: Can enzymes in my experimental system degrade PEG3-bis-(ethyl phosphonate)?

A4: Yes, certain enzymes, such as phosphodiesterases and phosphatases, can potentially hydrolyze phosphonate esters.[8] If your experimental system contains cell lysates, plasma, or other biological matrices, enzymatic degradation should be considered as a potential stability issue.

Q5: Are there any other factors that can influence the stability of this compound in my formulation?

A5: Yes, factors such as the presence of metal ions, the specific buffer system used, and high temperatures can affect stability.[5][9] Steric hindrance around the phosphonate group can also play a role; bulkier substituents tend to decrease the rate of alkaline hydrolysis.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or concentration over time in aqueous buffer. Hydrolysis of the ethyl phosphonate esters.Adjust the pH of your solution to be as close to neutral (pH 7.0-7.4) as possible. Store solutions at lower temperatures (e.g., 4°C or -20°C). Prepare fresh solutions before use.
Inconsistent results in cell-based assays. Enzymatic degradation of the phosphonate ester by cellular enzymes.Minimize the incubation time where possible. Consider using enzyme inhibitors if compatible with your assay. Perform control experiments to assess the stability of the compound in your specific cell culture medium and conditions.
Precipitation or changes in solubility. Formation of insoluble degradation products (e.g., phosphonic acid). Interaction with components of the formulation buffer.Ensure the pH of the solution is maintained. Analyze the precipitate to identify its composition. Evaluate the compatibility of PEG3-bis-(ethyl phosphonate) with all excipients in your formulation.
Variability between experimental batches. Inconsistent storage or handling of the stock solution.Prepare and aliquot stock solutions in a suitable organic solvent (e.g., DMSO) and store at -20°C or -80°C. Minimize freeze-thaw cycles.[3] Perform a quality control check on new batches of the compound.

Data Presentation

Table 1: Influence of pH on the Relative Stability of Phosphonate Esters

pH RangeExpected Relative StabilityPrimary Degradation Mechanism
< 4LowAcid-catalyzed hydrolysis
4 - 6ModerateSlow acid/neutral hydrolysis
6 - 8HighMinimal hydrolysis
> 8LowBase-catalyzed hydrolysis

This table is a generalized representation based on the known behavior of phosphonate esters. Actual stability will depend on specific conditions such as temperature and buffer composition.

Table 2: Factors Influencing the Rate of Phosphonate Ester Hydrolysis

FactorEffect on Hydrolysis RateRationale
Increasing Temperature IncreasesProvides activation energy for the hydrolysis reaction.[5]
Presence of Esterases/Phosphatases IncreasesEnzymatic catalysis of ester bond cleavage.[8]
Presence of Metal Ions (e.g., divalent cations) May increase or decreaseCan catalyze hydrolysis or form complexes that alter stability.
Steric Hindrance (near the P atom) Decreases (especially in base)Hinders the approach of the nucleophile (e.g., OH-) to the phosphorus center.[5]
Buffer Composition VariesBuffer species can act as catalysts or interact with the compound.[9]

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability (Forced Degradation)

This protocol outlines a general method for conducting forced degradation studies to evaluate the stability of PEG3-bis-(ethyl phosphonate) under various stress conditions. This is crucial for identifying potential degradants and developing stability-indicating analytical methods.[10][11]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of PEG3-bis-(ethyl phosphonate) in a suitable organic solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 10 mg/mL).

  • For each stress condition, dilute the stock solution with the appropriate aqueous medium to a final working concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.[3]

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the working solution in 0.1 M HCl at a specified temperature (e.g., 40°C, 60°C).

  • Basic Hydrolysis: Incubate the working solution in 0.1 M NaOH at a specified temperature (e.g., 40°C, 60°C).

  • Neutral Hydrolysis: Incubate the working solution in purified water or a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) at a specified temperature (e.g., 40°C, 60°C).

  • Oxidative Degradation: Incubate the working solution with a low concentration of an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation (in solid state): Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).

  • Photostability: Expose the working solution and solid compound to light according to ICH Q1B guidelines.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected rate of degradation.

4. Sample Analysis:

  • At each time point, quench the degradation reaction if necessary (e.g., by neutralizing acidic or basic solutions).

  • Analyze the samples using a suitable stability-indicating analytical method, such as:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection to separate and quantify the parent compound and any degradation products.

    • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy to monitor the disappearance of the phosphonate ester signal and the appearance of phosphonic acid signals.[6]

5. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point.

  • Determine the rate of degradation and identify the major degradation products.

Visualizations

Potential Degradation Pathway of PEG3-bis-(ethyl phosphonate) cluster_conditions Degradation Conditions PEG3_bis_ethyl_phosphonate PEG3-bis-(ethyl phosphonate) Hydrolysis_Product_1 Mono-ethyl phosphonate mono-phosphonic acid intermediate PEG3_bis_ethyl_phosphonate->Hydrolysis_Product_1 Hydrolysis (Step 1) (Acid, Base, or Enzyme) Hydrolysis_Product_2 PEG3-bis-(phosphonic acid) Hydrolysis_Product_1->Hydrolysis_Product_2 Hydrolysis (Step 2) (Acid, Base, or Enzyme) Acid Acidic pH Base Basic pH Enzymes Enzymes

Caption: Potential two-step hydrolysis of PEG3-bis-(ethyl phosphonate).

Troubleshooting Workflow for Stability Issues Start Observe Compound Instability (e.g., loss of activity, degradation) Check_pH Is the aqueous solution at neutral pH (7.0-7.4)? Start->Check_pH Adjust_pH Adjust pH to neutral and use appropriate buffer Check_pH->Adjust_pH No Check_Temp Is the solution stored at elevated temperatures? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Store_Cold Store at lower temperatures (4°C or -20°C) Check_Temp->Store_Cold Yes Check_Bio Is the experiment in a biological matrix? Check_Temp->Check_Bio No Store_Cold->Check_Bio Consider_Enzymes Consider enzymatic degradation. Minimize incubation time or use inhibitors. Check_Bio->Consider_Enzymes Yes Final_Check Re-evaluate stability with optimized conditions Check_Bio->Final_Check No Consider_Enzymes->Final_Check

Caption: A decision-making workflow for troubleshooting stability problems.

References

Troubleshooting low yield in PEG3-bis-(ethyl phosphonate) reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of PEG3-bis-(ethyl phosphonate).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing PEG3-bis-(ethyl phosphonate)?

A1: The most common and direct method for synthesizing PEG3-bis-(ethyl phosphonate) is through a double Michaelis-Arbuzov reaction. This involves reacting a PEG3-dihalide, such as 1,2-bis(2-bromoethoxy)ethane, with an excess of triethyl phosphite (B83602). The reaction is typically heated to drive it to completion.

Q2: What are the primary causes of low yield in the Michaelis-Arbuzov reaction for PEG3-bis-(ethyl phosphonate)?

A2: Low yields can stem from several factors including:

  • Incomplete reaction: Insufficient reaction time or temperature.

  • Side reactions: The formation of byproducts due to impurities or competing reaction pathways.

  • Reagent quality: Degradation of triethyl phosphite or the PEG3-dihalide precursor.

  • Purification losses: Difficulty in separating the product from starting materials and byproducts.

Q3: What side products can be expected in this reaction?

A3: Potential side products include mono-phosphonate species where only one of the two halides has reacted, and byproducts from the reaction of the ethyl bromide formed in situ with the starting triethyl phosphite, leading to diethyl ethylphosphonate.[1] Additionally, if the reaction temperature is too high, ether cleavage or other decomposition pathways of the PEG linker may occur.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) if the starting materials and products have different retention factors. Alternatively, 31P NMR spectroscopy is an excellent technique to follow the disappearance of the triethyl phosphite starting material (typically around +139 ppm) and the appearance of the diethyl phosphonate (B1237965) product (typically in the range of +25 to +30 ppm).

Q5: What are the recommended purification methods for PEG3-bis-(ethyl phosphonate)?

A5: Given the hydrophilic and non-volatile nature of PEG3-bis-(ethyl phosphonate), purification can be challenging. Column chromatography on silica (B1680970) gel is a common method. A gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297), methanol (B129727), or isopropanol) is often effective. For acidic impurities, washing the crude product with a mild base solution may be beneficial before chromatography.[2]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Low Reactivity of Starting Halide Ensure a reactive dihalide is used. Dibromides are generally more reactive than dichlorides. If using a dichloride, consider adding a catalytic amount of sodium or potassium iodide to facilitate a Finkelstein reaction, forming the more reactive diiodide in situ.
Insufficient Reaction Temperature The Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C, especially for less reactive halides.[3] Gradually increase the reaction temperature and monitor the progress.
Short Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC or 31P NMR until the starting material is consumed.
Degraded Triethyl Phosphite Triethyl phosphite can be oxidized or hydrolyzed. Use freshly opened or distilled triethyl phosphite for the best results.
Presence of Moisture The reaction should be carried out under anhydrous conditions as water can hydrolyze the phosphite reagent and potentially the product.
Problem 2: Formation of Multiple Products
Possible Cause Suggested Solution
Formation of Mono-phosphonate Use a larger excess of triethyl phosphite (e.g., 3-5 equivalents per halide) to favor the formation of the bis-phosphonate. Increase the reaction time and/or temperature to drive the second substitution.
Side Reaction with Ethyl Bromide The ethyl bromide byproduct can react with triethyl phosphite.[1] Using a large excess of the PEG-dihalide is not practical. Instead, focus on optimizing the reaction conditions (lower temperature if possible, shorter reaction time) to minimize this side reaction. Removal of the volatile ethyl bromide under reduced pressure during the reaction can also be considered if the setup allows.
Impure Starting PEG-dihalide Ensure the purity of the starting PEG-dihalide. Impurities can lead to a variety of side products. Purify the starting material if necessary.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution with Starting Material If the product and starting materials have similar polarities, try different solvent systems for column chromatography. A shallow gradient elution can improve separation.
Product is a Sticky Oil This is common for PEGylated compounds. After column chromatography, remove the solvent under high vacuum. Co-evaporation with a non-polar solvent like toluene (B28343) can sometimes help to remove residual polar solvents.
Acidic Impurities If acidic impurities are present, consider a workup with a mild aqueous base (e.g., saturated sodium bicarbonate solution) before column chromatography.[2]
Product is Water Soluble If an aqueous workup is performed, be aware that the product may have some water solubility, leading to losses in the aqueous phase. Minimize the volume of water used and consider back-extracting the aqueous layer with a suitable organic solvent.

Experimental Protocols

Synthesis of PEG3-bis-(ethyl phosphonate) via Michaelis-Arbuzov Reaction

This protocol is a representative procedure based on the synthesis of similar phosphonates.[4]

Materials:

  • 1,2-bis(2-bromoethoxy)ethane (PEG3-dibromide)

  • Triethyl phosphite

  • Anhydrous toluene (or another high-boiling, inert solvent)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1,2-bis(2-bromoethoxy)ethane (1 equivalent).

  • Add anhydrous toluene to dissolve the starting material.

  • Add triethyl phosphite (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120°C for toluene) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or 31P NMR. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or methanol in dichloromethane (B109758) to yield PEG3-bis-(ethyl phosphonate) as a colorless oil.

Visualizations

Michaelis-Arbuzov Reaction Workflow

G Figure 1. General workflow for the synthesis and purification of PEG3-bis-(ethyl phosphonate). reagents Reactants: - PEG3-dihalide - Triethyl phosphite reaction Michaelis-Arbuzov Reaction (Heat, Inert Atmosphere) reagents->reaction workup Workup (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: PEG3-bis-(ethyl phosphonate) purification->product

Caption: General workflow for the synthesis and purification of PEG3-bis-(ethyl phosphonate).

Troubleshooting Logic Diagram

G Figure 2. Troubleshooting logic for low yield in PEG3-bis-(ethyl phosphonate) synthesis. start Low Yield check_reaction Check Reaction Completion (TLC, 31P NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_reagents Check Reagent Quality (Freshly Distilled/Opened) check_reaction->check_reagents optimize_conditions Increase Temperature/Time Use Catalyst (e.g., NaI) incomplete->optimize_conditions Yes side_products Side Products Observed incomplete->side_products No yield_improved Yield Improved optimize_conditions->yield_improved check_reagents->optimize_conditions optimize_stoichiometry Adjust Stoichiometry (Excess Phosphite) side_products->optimize_stoichiometry Yes purification_issue Difficulty in Purification side_products->purification_issue No optimize_stoichiometry->yield_improved optimize_purification Optimize Chromatography (Solvent System, Gradient) purification_issue->optimize_purification Yes optimize_purification->yield_improved

Caption: Troubleshooting logic for low yield in PEG3-bis-(ethyl phosphonate) synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for PEG3-bis-(ethyl phosphonate) Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG3-bis-(ethyl phosphonate). The information is designed to help optimize coupling reactions and troubleshoot common issues encountered during the synthesis of larger molecules, such as Proteolysis Targeting Chimeras (PROTACs), where this linker is commonly employed.

Frequently Asked Questions (FAQs)

Q1: What is PEG3-bis-(ethyl phosphonate) and what are its primary applications?

PEG3-bis-(ethyl phosphonate) is a hydrophilic, bifunctional linker molecule. It features a triethylene glycol (PEG3) core, which enhances aqueous solubility, and two terminal diethyl phosphonate (B1237965) groups. Its primary application is in the field of drug development, particularly as a linker in the synthesis of PROTACs. In a PROTAC, this linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein of interest. The phosphonate groups can be coupled to other molecules, often containing hydroxyl or amino functionalities.

Q2: What are the common coupling strategies for the ethyl phosphonate groups?

The diethyl phosphonate groups of PEG3-bis-(ethyl phosphonate) can be coupled to other molecules, typically those containing nucleophilic groups like alcohols (phenols) or amines, through several methods. The most common strategies include:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a versatile method for forming carbon-phosphorus (C-P) bonds. While often used to synthesize the phosphonate itself (e.g., Hirao coupling), variations of palladium-catalyzed reactions can be used to couple the phosphonate with suitable partners.

  • Oxidative Coupling: This method is particularly useful for coupling with alcohols and amines. The reaction typically involves an oxidizing agent that activates the phosphonate for nucleophilic attack.

  • Modifications of the Phosphonate Group: The ethyl esters of the phosphonate can be hydrolyzed to phosphonic acids. These acidic groups can then be activated (e.g., with coupling agents like DCC) to react with nucleophiles.

Q3: How can I monitor the progress of the coupling reaction?

The progress of the coupling reaction can be effectively monitored using the following analytical techniques:

  • ³¹P NMR Spectroscopy: This is a highly specific and powerful technique for monitoring reactions involving phosphorus-containing compounds.[1][2] The chemical shift of the phosphorus atom in the starting PEG3-bis-(ethyl phosphonate) will be different from the chemical shift of the phosphorus in the coupled product. This allows for clear differentiation and quantification of the conversion of starting material to product.[3][4]

  • ¹H NMR Spectroscopy: Changes in the proton signals of the PEG linker and the coupling partner can also be used to track the reaction progress. The appearance of new signals or the disappearance of starting material signals provides evidence of the reaction's advancement.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the starting materials, products, and any byproducts, confirming the molecular weight of the desired coupled product.

  • Thin-Layer Chromatography (TLC): TLC can be a quick and convenient way to get a qualitative assessment of the reaction's progress by comparing the spot of the reaction mixture to the spots of the starting materials.

Q4: What are the common challenges in purifying the final PEGylated phosphonate conjugate?

Purification of the final product can be challenging due to the properties of the PEG linker and the potential for a heterogeneous reaction mixture. Common challenges and solutions include:

  • High Polarity and Water Solubility: The PEG chain imparts high water solubility, which can make extraction with organic solvents inefficient.

  • Heterogeneity of the Reaction Mixture: The reaction may result in a mixture of unreacted starting materials, mono-coupled product, and the desired di-coupled product.

  • Purification Techniques:

    • Size Exclusion Chromatography (SEC): This technique is effective for separating molecules based on their size and can be used to remove unreacted starting materials from the larger coupled product.[5][]

    • Ion Exchange Chromatography (IEX): If the coupled molecule has charged groups, IEX can be a powerful separation method.[5][]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on hydrophobicity and is often suitable for purifying PEGylated compounds.[]

    • Flash Column Chromatography: For less polar products, silica (B1680970) gel chromatography can be used, but the polar nature of the PEG linker may require the use of more polar solvent systems.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Rationale
Inefficient Catalyst Activity (for Pd-catalyzed reactions) • Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. • Increase the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%). • Screen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands.[7]The catalytic activity of palladium is crucial. The catalyst can deactivate over time or may not be optimal for the specific substrates.
Inappropriate Solvent • Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst and lead to side reactions. • Screen a range of solvents with different polarities (e.g., THF, Dioxane, DMF, Acetonitrile). Non-polar solvents may be favored in some phosphonate-amine couplings.[8]The solvent can significantly impact the solubility of reactants and the stability of intermediates.[9]
Suboptimal Reaction Temperature • If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., in 10-20 °C increments).[10] • For heat-sensitive substrates, consider running the reaction at a lower temperature for a longer duration.Reaction kinetics are temperature-dependent. Higher temperatures can increase the reaction rate but may also lead to decomposition.
Incorrect Stoichiometry • Optimize the ratio of the coupling partners. An excess of one reagent may be necessary to drive the reaction to completion. • Ensure the correct stoichiometry of the base is used, if applicable.The molar ratio of reactants can significantly influence the reaction equilibrium and yield.
Poor Nucleophile Reactivity • For alcohol coupling, consider converting the alcohol to its more nucleophilic alkoxide form using a suitable base. • For amine coupling, ensure the amine is not protonated by any acidic species in the reaction mixture.The nucleophilicity of the coupling partner is a key driver of the reaction.
Problem 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting & Prevention
Hydrolysis of Ethyl Phosphonate Presence of water in the reaction mixture.• Use anhydrous solvents and reagents. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Mono-coupled Product Incomplete reaction or insufficient amount of one of the coupling partners.• Increase the reaction time. • Increase the equivalents of the coupling partner that is being attached. • Optimize the reaction temperature to drive the reaction to completion.
Dealkylation of Phosphonate Ester This can sometimes occur under harsh acidic or basic conditions, or at elevated temperatures.• Use milder reaction conditions (lower temperature, less harsh pH). • If deprotection is intended, the McKenna reaction using bromotrimethylsilane (B50905) (BTMS) is a common method, but be aware of its potential side reactions.[2][9]
Homocoupling of Reactants (in Pd-catalyzed reactions) Inefficient cross-coupling, often due to catalyst or reaction condition issues.• Ensure thorough degassing of the reaction mixture. • Optimize the ligand and palladium source.

Quantitative Data on Reaction Conditions

The optimal reaction conditions for the coupling of PEG3-bis-(ethyl phosphonate) will depend on the specific coupling partner. The following tables provide a summary of typical conditions and reported yields for analogous phosphonate coupling reactions, which can serve as a starting point for optimization.

Table 1: Effect of Catalyst on Palladium-Catalyzed Cross-Coupling of H-Phosphonates with Aryl Diazonium Salts

EntryCatalystSolventTime (h)Yield (%)
1Ph₃PAuClMeCN/EtOH (4:1)482
2Ru(bpy)₃Cl₂MeCN/EtOH (4:1)4< 10
3Ir(ppy)₃MeCN/EtOH (4:1)4< 10
4Pd(OAc)₂MeCN/EtOH (4:1)445
5AgTFAMeCN/EtOH (4:1)160
6Cu(OTf)₂MeCN/EtOH (4:1)160
Data synthesized from a study on dual photoredox/gold-catalyzed coupling.[11][12]

Table 2: Solvent Effects on the Dual Photoredox/Gold-Catalyzed Coupling of p-Tolyldiazonium with Diethyl Phosphite

EntrySolventTime (h)Yield (%)
1Acetonitrile (B52724) (MeCN)437
2Dimethylformamide (DMF)450
3Ethanol (EtOH)465
4MeCN/EtOH (4:1)482
5MeCN/EtOH (1:1)475
6MeCN/EtOH (1:4)470
Data synthesized from a study on dual photoredox/gold-catalyzed coupling.[11][12]

Table 3: Effect of Temperature on Asymmetric Suzuki C-C Coupling Reactions

EntryTemperature (°C)Yield (%)
18095
2Room Temperature60
310092
Note: This table is from a Suzuki coupling reaction and is included to illustrate the general effect of temperature on palladium-catalyzed reactions. The optimal temperature for phosphonate coupling may vary.[10][13]

Experimental Protocols

The following are generalized protocols for key reactions involving phosphonate coupling. These should be adapted and optimized for the specific substrates being used with PEG3-bis-(ethyl phosphonate).

Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling of a Diethyl Phosphonate with an Aryl Halide (Hirao Reaction)
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), PEG3-bis-(ethyl phosphonate) (0.5-1.0 eq., depending on whether mono- or di-coupling is desired), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., dppf, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) via syringe, followed by a base (e.g., Et₃N or DBU, 1.5-2.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC, LC-MS, or ³¹P NMR).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Protocol 2: General Procedure for Oxidative Coupling of a Diethyl Phosphonate with an Amine
  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and PEG3-bis-(ethyl phosphonate) (0.5-1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Reagent Addition: Add an oxidizing agent (e.g., iodine) and a base (e.g., triethylamine). Some protocols may use a combination of reagents like LiI/TBHP.[14]

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete (monitor by TLC, LC-MS, or ³¹P NMR).

  • Work-up: Quench the reaction (e.g., with a solution of sodium thiosulfate (B1220275) if iodine was used). Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or preparative HPLC.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants: - PEG3-bis-(ethyl phosphonate) - Coupling Partner (Alcohol/Amine) - Catalyst & Ligand (if applicable) - Base (if applicable) atmosphere 2. Establish Inert Atmosphere (Nitrogen or Argon) reagents->atmosphere solvent 3. Add Anhydrous, Degassed Solvent atmosphere->solvent heating 4. Heat to Optimized Temperature solvent->heating monitoring 5. Monitor Reaction Progress (TLC, LC-MS, ³¹P NMR) heating->monitoring quench 6. Quench Reaction & Aqueous Work-up monitoring->quench purify 7. Purify Product (Column Chromatography, HPLC) quench->purify product Final Coupled Product purify->product

Caption: General experimental workflow for the coupling of PEG3-bis-(ethyl phosphonate).

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation start Low or No Product Yield? catalyst_activity Check Catalyst Activity - Use fresh catalyst - Increase loading - Screen catalysts/ligands start->catalyst_activity Yes solvent Optimize Solvent - Ensure anhydrous/degassed - Screen different solvents start->solvent Yes temperature Optimize Temperature - Gradually increase if sluggish - Decrease for sensitive substrates start->temperature Yes stoichiometry Check Stoichiometry - Vary reactant ratios - Check base equivalents start->stoichiometry Yes byproducts Significant Byproducts? start->byproducts No, but... solution Optimized Reaction catalyst_activity->solution solvent->solution temperature->solution stoichiometry->solution hydrolysis Hydrolysis? - Use anhydrous conditions hydrolysis->solution mono_coupling Mono-coupled Product? - Increase reaction time - Increase equivalents of partner mono_coupling->solution byproducts->hydrolysis Yes byproducts->mono_coupling Yes

Caption: Troubleshooting decision tree for optimizing coupling reactions.

References

How to prevent aggregation of PEG3-bis-(ethyl phosphonate) conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of PEG3-bis-(ethyl phosphonate) conjugates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide: Observed Aggregation

If you observe turbidity, precipitation, or an increase in high molecular weight species during or after conjugation, consult the following guide to diagnose and resolve the issue.

Problem: Visible precipitation or turbidity during the conjugation reaction.

Potential CauseRecommended Action
High Concentration Reduce the concentration of the molecule to be conjugated and/or the PEG3-bis-(ethyl phosphonate) reagent.[1][2]
Suboptimal pH Screen a range of pH values to identify the optimal pH for your molecule's stability. The dissociation of phosphonate (B1237965) groups is pH-dependent, which can influence aggregation.[3]
Inappropriate Buffer Test alternative buffer systems. The composition and ionic strength of the buffer can significantly impact conjugate stability.[4][5]
Reaction Temperature Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.[1]
Inefficient Mixing Ensure gentle but thorough mixing to avoid localized high concentrations of reagents. Avoid vigorous vortexing.[2]

Problem: Aggregation observed after purification or during storage.

Potential CauseRecommended Action
Inadequate Formulation Exchange the purified conjugate into an optimized storage buffer containing stabilizing excipients.[2]
Improper Storage Temperature Store the conjugate at the recommended temperature, typically -20°C or lower, to maintain stability.[6][7] Avoid repeated freeze-thaw cycles.
Exposure to Light or Oxygen Protect the conjugate from light and store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[8][9]
Residual Impurities Ensure high purity of the starting materials and the final conjugate. Impurities can sometimes act as nucleation points for aggregation.
Hydrolytic Instability For long-term storage, consider lyophilization to remove water and minimize hydrolysis, which can be influenced by pH.[10]

Frequently Asked Questions (FAQs)

Formulation and Excipients

Q1: What are excipients and how can they prevent the aggregation of my PEG3-bis-(ethyl phosphonate) conjugate?

A1: Excipients are additives that enhance the stability of your conjugate.[11] They can prevent aggregation through various mechanisms, such as preferential exclusion, direct binding to the conjugate, and minimizing interactions between conjugate molecules.[11][12]

Q2: Which excipients are commonly used to prevent aggregation?

A2: A variety of excipients can be screened for their ability to stabilize your conjugate. The optimal choice and concentration will be specific to your molecule.

Excipient ClassExamplesTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Mannitol5-10% (w/v)Stabilize through preferential exclusion, creating a hydration shell around the molecule.[1]
Amino Acids Arginine, Glycine, Proline50-250 mMCan suppress protein-protein interactions and increase solubility.[1][12]
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (v/v)Reduce surface tension and prevent surface-induced aggregation.[1][13]
Salts Sodium Chloride50-150 mMModulate ionic strength to minimize electrostatic interactions.[11]
Reaction and Process Optimization

Q3: How does pH influence the aggregation of PEG3-bis-(ethyl phosphonate) conjugates?

A3: pH is a critical parameter that affects the stability of both the molecule being conjugated and the phosphonate groups on the PEG linker. The charge state of the phosphonate groups is pH-dependent, which can influence intermolecular interactions.[3] It is crucial to work at a pH where your molecule is most stable and soluble.

Q4: Can the order of reagent addition impact aggregation?

A4: Yes, the method of adding reagents can be important. A slow, controlled addition of the PEG3-bis-(ethyl phosphonate) reagent to the reaction mixture can prevent localized high concentrations that may promote aggregation.[1]

Q5: Is it possible that the bifunctional nature of PEG3-bis-(ethyl phosphonate) is causing aggregation?

A5: Yes, since PEG3-bis-(ethyl phosphonate) has two reactive phosphonate groups, it can potentially cross-link multiple molecules, leading to aggregation.[1][14] If you suspect cross-linking is the primary cause of aggregation, optimizing the molar ratio of the PEG reagent to your molecule is a key step. Using a lower molar excess of the PEG reagent can help favor the formation of monomeric conjugates.

Storage and Handling

Q6: What are the ideal storage conditions for PEG3-bis-(ethyl phosphonate) conjugates?

A6: For optimal stability, conjugates should be stored at low temperatures, typically ≤ -15°C.[15][8] They should also be protected from light and moisture.[8][9] For liquid formulations, it is important to use a buffer that maintains a stable pH upon freezing.[16]

Q7: How should I handle the PEG3-bis-(ethyl phosphonate) reagent itself?

A7: The PEG reagent should be stored under an inert gas (nitrogen or argon), in the dark, and at a low temperature (≤ -15°C) with a desiccant.[8] Before opening, allow the container to warm to room temperature to prevent condensation.[8]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol outlines a method to screen for the optimal buffer pH and composition to minimize aggregation.

  • Prepare a stock solution of your purified PEG3-bis-(ethyl phosphonate) conjugate at a known concentration.

  • Prepare a panel of buffers with varying pH values (e.g., citrate, phosphate, histidine, Tris) and ionic strengths.

  • Dilute the conjugate stock into each buffer condition to the final desired concentration.

  • Incubate the samples under accelerated stress conditions (e.g., elevated temperature) or for an extended period at the intended storage temperature.

  • Analyze for aggregation at various time points using techniques such as:

    • Visual Inspection: Check for turbidity or precipitation.

    • UV-Vis Spectroscopy: Measure absorbance at 350 nm for scattering.

    • Size Exclusion Chromatography (SEC): Quantify the formation of high molecular weight species.

    • Dynamic Light Scattering (DLS): Determine the size distribution and polydispersity index.

  • Select the buffer that shows the minimal increase in aggregation over time.

Protocol 2: Excipient Screening

This protocol provides a framework for identifying effective stabilizing excipients.

  • Prepare stock solutions of various excipients (e.g., 50% sucrose, 1 M arginine, 1% Polysorbate 20) in the optimal buffer identified in Protocol 1.

  • Add excipients to aliquots of your purified conjugate to achieve a range of final excipient concentrations.

  • Incubate the samples under stress conditions as described in Protocol 1.

  • Monitor aggregation over time using the analytical methods listed above.

  • Identify the excipient(s) and concentration(s) that provide the best stabilization against aggregation.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_reaction During Conjugation Reaction cluster_storage Post-Purification / Storage start Aggregation Observed cause1 High Concentration? start->cause1 cause2 Suboptimal pH / Buffer? start->cause2 cause3 High Temperature? start->cause3 cause4 Poor Formulation? start->cause4 cause5 Improper Storage? start->cause5 solution1 Reduce Concentration cause1->solution1 solution2 Screen pH & Buffers cause2->solution2 solution3 Lower Reaction Temp cause3->solution3 solution4 Add Stabilizing Excipients cause4->solution4 solution5 Optimize Temp & Protect from Light/Air cause5->solution5

Caption: Troubleshooting workflow for aggregation issues.

Excipient_Screening_Logic cluster_screening Excipient Screening Panel start Start: Purified Conjugate in Optimal Buffer sugars Sugars (Sucrose, Trehalose) start->sugars amino_acids Amino Acids (Arginine, Glycine) start->amino_acids surfactants Surfactants (Polysorbate 20/80) start->surfactants stress Apply Stress (e.g., Thermal, Agitation) sugars->stress amino_acids->stress surfactants->stress analyze Analyze Aggregation (SEC, DLS, UV-Vis) stress->analyze decision Aggregation Minimized? analyze->decision decision->start No, Re-screen end Optimal Formulation Identified decision->end Yes

Caption: Logic diagram for excipient screening.

References

Challenges in the purification of PEG3-bis-(ethyl phosphonate) products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEG3-bis-(ethyl phosphonate) and related PEGylated bisphosphonate linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude PEG3-bis-(ethyl phosphonate) reaction mixture?

The synthesis of PEG3-bis-(ethyl phosphonate), often via Williamson ether synthesis from a triethylene glycol derivative and a halo-phosphonate ester, can result in a mixture of products and unreacted starting materials. Common impurities include:

  • Unreacted Starting Materials: Such as triethylene glycol and diethyl (2-bromoethyl)phosphonate.

  • Mono-substituted Intermediate: PEG3-mono-(ethyl phosphonate), where only one terminus of the PEG chain has reacted.

  • Hydrolysis Products: Partial or complete hydrolysis of the ethyl phosphonate (B1237965) esters to the corresponding phosphonic acids can occur if moisture is present during the reaction or workup.[1][2][3][4]

  • Byproducts from Side Reactions: Depending on the reaction conditions, small amounts of byproducts from elimination reactions can be formed.

Q2: Which chromatographic techniques are most effective for purifying PEG3-bis-(ethyl phosphonate)?

Due to its high polarity, the purification of PEG3-bis-(ethyl phosphonate) can be challenging. The most common and effective methods are:

  • Silica (B1680970) Gel Flash Chromatography: This is a standard method for purifying polar organic molecules. A polar stationary phase (silica gel) is used with a gradient of polar organic solvents.[5][6][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, RP-HPLC with a C18 or C8 column is a powerful technique. A polar mobile phase is used, and the retention of the polar PEGylated compound can be modulated by the organic modifier gradient.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for very polar compounds that show little or no retention in RP-HPLC.[5][6]

Q3: My PEG3-bis-(ethyl phosphonate) product appears to be degrading on the silica gel column. What can I do?

The acidic nature of standard silica gel can sometimes cause the hydrolysis of the phosphonate esters.[1][2] To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (B128534), before loading your sample.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

Q4: How can I monitor the purity of my fractions during column chromatography?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the separation. Staining with potassium permanganate (B83412) or iodine can help visualize the spots, as PEG compounds are often not UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed analysis, ¹H and ³¹P NMR are invaluable. ³¹P NMR is particularly useful for identifying phosphorus-containing impurities.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product in each fraction and help identify impurities.[10]

Troubleshooting Guides

Silica Gel Flash Chromatography

Issue: Poor Separation of Product and Impurities

Possible Cause Solution
Inappropriate Solvent System Optimize the eluent system using TLC. For polar compounds like PEG3-bis-(ethyl phosphonate), a gradient elution from a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a more polar solvent (e.g., methanol (B129727) or ethanol) is often effective.
Column Overload Do not exceed a sample-to-silica ratio of 1:50. For difficult separations, a ratio of 1:100 may be necessary.
Sample Loaded in a Too-Strong Solvent Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble but which is a relatively weak eluent for the chromatography (e.g., dichloromethane).[11]
Irregular Column Packing Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

Issue: Product Streaking or Tailing on TLC and Column

Possible Cause Solution
Compound is too Polar for the Solvent System Add a small amount of a more polar solvent like methanol or ethanol (B145695) to the eluent. For acidic impurities (hydrolyzed phosphonates), adding a small amount of acetic acid to the mobile phase can improve peak shape.
Interaction with Acidic Silica Gel Deactivate the silica gel with triethylamine as described in the FAQs.
Incomplete Dissolution of the Sample Ensure the sample is fully dissolved before loading onto the column.
Reversed-Phase HPLC (RP-HPLC)

Issue: Product Elutes in the Void Volume (No Retention)

Possible Cause Solution
Compound is too Polar for the Column/Mobile Phase Use a more polar stationary phase (e.g., a column with embedded polar groups) or consider using HILIC.[5][6]
Mobile Phase is too Strong (too much organic solvent) Start with a higher percentage of the aqueous phase (e.g., 95-100% water with 0.1% TFA) and use a shallow gradient of the organic modifier (e.g., acetonitrile (B52724) or methanol).

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Secondary Interactions with Residual Silanols Use a high-quality, end-capped column. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve the peak shape of charged analytes.[6]
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.

Data Presentation

The following tables provide representative data for the purification of PEG3-bis-(ethyl phosphonate). Note: These are illustrative values and may need to be optimized for your specific reaction mixture and system.

Table 1: Illustrative TLC Data for Purification of PEG3-bis-(ethyl phosphonate)

Compound/Impurity Eluent System (DCM:MeOH, 9:1) Eluent System (EtOAc:EtOH, 8:2)
PEG3-bis-(ethyl phosphonate) (Product) Rf ≈ 0.4Rf ≈ 0.5
PEG3-mono-(ethyl phosphonate) (Intermediate) Rf ≈ 0.2Rf ≈ 0.3
Triethylene Glycol (Starting Material) Rf ≈ 0.1Rf ≈ 0.2
Diethyl (2-bromoethyl)phosphonate (Starting Material) Rf ≈ 0.8Rf ≈ 0.9
PEG3-bis-(ethyl phosphonic acid) (Hydrolysis Product) Rf ≈ 0.0 (streaking from baseline)Rf ≈ 0.0 (streaking from baseline)

Table 2: Representative RP-HPLC Parameters for Purity Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Charged Aerosol Detector (CAD) or ELSD
Expected Retention Time (Product) ~12-15 minutes

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography
  • TLC Analysis: Determine an optimal solvent system by TLC that gives the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent of your gradient and pack the column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. If solubility is low, a small amount of methanol can be added.

  • Loading: Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the less polar solvent, gradually increasing the polarity by adding the more polar solvent.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: RP-HPLC Purification
  • System Preparation: Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the initial mobile phase and filter through a 0.22 µm syringe filter.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Run the programmed gradient to separate the components.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Analysis and Pooling: Analyze the purity of the collected fractions (e.g., by analytical HPLC or MS). Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent under reduced pressure, followed by lyophilization to remove the aqueous solvent and TFA.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Reaction Mixture (Product, Impurities, Starting Materials) flash_chrom Silica Gel Flash Chromatography synthesis->flash_chrom Primary Purification rphplc RP-HPLC flash_chrom->rphplc Optional Polishing Step purity_check Purity Analysis (TLC, NMR, MS) flash_chrom->purity_check rphplc->purity_check pure_product Pure PEG3-bis-(ethyl phosphonate) purity_check->pure_product Purity >95%

Caption: General experimental workflow for the purification and analysis of PEG3-bis-(ethyl phosphonate).

troubleshooting_logic start Purification Issue Encountered issue What is the main problem? start->issue poor_sep Poor Separation issue->poor_sep Impurity co-elutes no_retention No Retention (RP-HPLC) issue->no_retention Product in void volume streaking Streaking/Tailing issue->streaking Broad peaks decomposition Product Decomposition issue->decomposition Low recovery optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load use_hilic Consider HILIC no_retention->use_hilic adjust_gradient Use Shallower Gradient no_retention->adjust_gradient add_modifier Add Mobile Phase Modifier (e.g., TFA) streaking->add_modifier deactivate_silica Deactivate Silica Gel streaking->deactivate_silica decomposition->deactivate_silica

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Enhancing Drug Conjugate Solubility with PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PEG3-bis-(ethyl phosphonate) to improve the solubility of hydrophobic drug conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is PEG3-bis-(ethyl phosphonate) and how does it enhance solubility?

A1: PEG3-bis-(ethyl phosphonate) is a hydrophilic linker molecule.[1][2][3] It consists of a short polyethylene (B3416737) glycol (PEG) chain with three repeating ethylene (B1197577) glycol units, capped at both ends with ethyl phosphonate (B1237965) groups. The PEG portion of the linker is highly hydrophilic, meaning it readily interacts with water molecules.[1][2][3] When conjugated to a hydrophobic (poorly water-soluble) drug, the PEG chain effectively creates a hydrophilic "shield" around the drug molecule. This shielding effect disrupts the drug's tendency to aggregate in aqueous environments, thereby increasing its overall solubility.[4][5] The phosphonate groups can also contribute to improved physicochemical properties and may be used for further conjugation or to interact with specific targets.[6][7]

Q2: What types of drug molecules are suitable for conjugation with PEG3-bis-(ethyl phosphonate)?

A2: This linker is ideal for small molecule drugs, peptides, or other biologics that exhibit poor solubility in aqueous solutions, which can hinder their development and clinical application. The ethyl phosphonate groups can be chemically modified to react with various functional groups on a drug molecule, such as amines, hydroxyls, or carboxylic acids, allowing for a versatile range of conjugation strategies.

Q3: What are the main advantages of using a PEG linker like PEG3-bis-(ethyl phosphonate)?

A3: Beyond improving solubility, PEGylation offers several benefits in drug development:

  • Enhanced Stability: The PEG chain can protect the conjugated drug from enzymatic degradation, increasing its stability in biological systems.[4]

  • Prolonged Half-Life: The increased size of the PEGylated drug conjugate can reduce its clearance by the kidneys, leading to a longer circulation half-life.[4][5]

  • Reduced Immunogenicity: PEGylation can mask the drug from the immune system, reducing the potential for an immune response.[4][5]

Q4: How do I choose the right PEG linker length for my application?

A4: The optimal PEG linker length depends on the specific drug molecule and the desired properties of the final conjugate. A shorter PEG chain, like in PEG3-bis-(ethyl phosphonate), can provide a good balance of increased solubility without adding excessive molecular weight, which could potentially impact the drug's activity. For highly insoluble compounds or when greater steric shielding is required, longer PEG chains may be more effective. It is often necessary to screen a variety of linker lengths to find the optimal one for a particular drug candidate.

Q5: Can I use PEG3-bis-(ethyl phosphonate) in the synthesis of PROTACs?

A5: Yes, PEG3-bis-(ethyl phosphonate) is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][] In a PROTAC, the linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the entire PROTAC molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Incorrect reaction conditions: pH, temperature, or solvent may not be optimal for the chosen conjugation chemistry. 2. Steric hindrance: The functional group on the drug molecule may be sterically hindered, preventing efficient reaction with the linker. 3. Linker degradation: The activated linker may be unstable under the reaction conditions.1. Optimize reaction parameters: Perform small-scale test reactions to screen a range of pH values, temperatures, and solvents. 2. Introduce a spacer: Consider synthesizing a derivative of your drug with a small spacer to reduce steric hindrance. 3. Use fresh reagents: Ensure the linker and any coupling reagents are fresh and have been stored correctly.
Precipitation of the Drug Conjugate During or After Reaction 1. Insufficient solubility enhancement: The PEG3 chain may not be sufficient to solubilize the highly hydrophobic drug conjugate. 2. Aggregation: The final conjugate may still have a tendency to aggregate, especially at higher concentrations. 3. Incorrect work-up procedure: The purification method may be causing the conjugate to precipitate.1. Consider a longer PEG linker: A PEG linker with more repeating units (e.g., PEG5, PEG8) may be necessary. 2. Screen different buffers and pH: The solubility of the conjugate can be highly dependent on the buffer composition and pH. 3. Modify purification: Use a purification method that maintains the conjugate in a soluble state, such as size exclusion chromatography in a suitable buffer.
Difficulty in Purifying the Final Conjugate 1. Similar properties of starting materials and product: The unreacted drug, linker, and the final conjugate may have similar chromatographic behavior. 2. Presence of side products: The conjugation reaction may be generating multiple products.1. Optimize chromatographic conditions: Screen different columns, mobile phases, and gradients for HPLC or other chromatographic methods. 2. Use an alternative purification method: Consider techniques like tangential flow filtration or preparative thin-layer chromatography. 3. Analyze reaction mixture: Use LC-MS to identify the main product and any side products to guide purification strategy.
Inconsistent Solubility Measurements 1. Equilibrium not reached: The drug conjugate may not have reached its equilibrium solubility in the tested buffer. 2. Incorrect sample handling: Pipetting errors or insufficient mixing can lead to variability. 3. Assay interference: The drug conjugate or impurities may interfere with the detection method (e.g., UV-Vis absorbance).1. Increase incubation time: Ensure the sample is incubated for a sufficient period to reach equilibrium solubility. 2. Use calibrated equipment and proper mixing: Ensure accurate pipetting and thorough mixing of samples. 3. Run proper controls: Include a blank and a standard curve to account for any assay interference.

Quantitative Data on Solubility Enhancement

The following table presents hypothetical data illustrating the potential improvement in aqueous solubility of a model hydrophobic drug ("Drug-X") after conjugation with PEG3-bis-(ethyl phosphonate).

Compound Molecular Weight ( g/mol ) Aqueous Solubility at pH 7.4 (µg/mL) Fold Increase in Solubility
Drug-X3500.5-
Drug-X-PEG3-bis-(ethyl phosphonate)784.450100

Note: The above data is for illustrative purposes and the actual solubility enhancement will vary depending on the specific drug molecule and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Hydrophobic Drug to PEG3-bis-(ethyl phosphonate)

This protocol describes a general method for conjugating a hydrophobic drug containing a primary amine group to PEG3-bis-(ethyl phosphonate) via amide bond formation.

Materials:

  • Hydrophobic drug with a primary amine (-NH2) group

  • PEG3-bis-(ethyl phosphonate)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dry Dichloromethane (DCM)

  • 0.1 M Sodium bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Activation of PEG3-bis-(ethyl phosphonate):

    • Dissolve PEG3-bis-(ethyl phosphonate) (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DCM.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of dry DCM.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the activated NHS-ester of the linker.

  • Conjugation Reaction:

    • Dissolve the hydrophobic drug (1 equivalent) in anhydrous DMF.

    • Add the activated NHS-ester of PEG3-bis-(ethyl phosphonate) to the drug solution.

    • Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2 equivalents), to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 0.1 M sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final Drug-X-PEG3-bis-(ethyl phosphonate) conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS and NMR spectroscopy.

Protocol 2: Kinetic Solubility Assay

This protocol outlines a method for determining the kinetic solubility of the drug conjugate.

Materials:

  • Drug-X and Drug-X-PEG3-bis-(ethyl phosphonate) conjugate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate reader capable of measuring UV absorbance

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of Drug-X and the drug conjugate in DMSO.

  • Assay Plate Preparation:

    • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the PBS, resulting in a final concentration of 100 µM. Prepare in triplicate.

    • Include wells with 2 µL of DMSO in 198 µL of PBS as a blank control.

  • Incubation and Measurement:

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the UV absorbance at a wavelength where the compound has maximum absorbance (e.g., determined by a prior wavelength scan).

  • Data Analysis:

    • The concentration of the dissolved compound is determined by comparing its absorbance to a standard curve of the compound in a solvent system where it is fully soluble (e.g., 50% acetonitrile/water).

    • Solubility is reported as the concentration of the compound that remains in solution.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_solubility Solubility Assessment start Hydrophobic Drug (e.g., with -NH2 group) conjugation Conjugation Reaction start->conjugation linker PEG3-bis-(ethyl phosphonate) activation Activate Linker (e.g., with DCC/NHS) linker->activation activation->conjugation purification Purification (e.g., HPLC) conjugation->purification characterization Characterization (LC-MS, NMR) purification->characterization sol_assay Solubility Assay (e.g., Kinetic Solubility) characterization->sol_assay data_analysis Data Analysis sol_assay->data_analysis end Solubility Data data_analysis->end

Caption: Experimental workflow for enhancing drug solubility.

troubleshooting_guide cluster_conjugation Conjugation Issues cluster_solubility Solubility & Purification Issues start Experiment Start low_yield Low Conjugation Yield? start->low_yield check_conditions Optimize Reaction (pH, Temp, Solvent) low_yield->check_conditions Yes precipitation Precipitation Occurs? low_yield->precipitation No check_sterics Assess Steric Hindrance check_conditions->check_sterics check_reagents Use Fresh Reagents check_sterics->check_reagents check_reagents->precipitation longer_peg Try Longer PEG Linker precipitation->longer_peg Yes purification_issue Purification Difficulty? precipitation->purification_issue No screen_buffers Screen Buffers/pH longer_peg->screen_buffers screen_buffers->purification_issue optimize_hplc Optimize HPLC Method purification_issue->optimize_hplc Yes end Successful Outcome purification_issue->end No optimize_hplc->end

Caption: Troubleshooting logic for experimental challenges.

References

Side reactions to consider with PEG3-bis-(ethyl phosphonate) linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PEG3-bis-(ethyl phosphonate) linkers in their experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the PEG3-bis-(ethyl phosphonate) linker?

The PEG3-bis-(ethyl phosphonate) linker is a hydrophilic spacer used in chemical biology and drug discovery.[1][2] Its most common application is in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][] The polyethylene (B3416737) glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting molecule.[4]

Q2: What are the main potential side reactions to consider when using this linker?

The primary side reactions of concern are the hydrolysis of the ethyl phosphonate (B1237965) esters and the oxidative degradation of the PEG chain. The phosphonate ester linkages are susceptible to cleavage under both acidic and basic conditions, while the polyether backbone of the PEG linker can be prone to oxidation.

Q3: How stable are the ethyl phosphonate esters to hydrolysis?

Q4: Can the PEG chain of the linker degrade?

Yes, the polyether backbone of the PEG chain can undergo oxidative degradation.[7] This process can be initiated by reactive oxygen species and may be catalyzed by the presence of transition metal ions. It is advisable to use high-purity solvents and reagents and to consider working under an inert atmosphere for reactions that are sensitive to oxidation.

Q5: Are there any known incompatibilities with common reagents?

While specific incompatibility studies for this linker are not widely published, it is important to consider the reactivity of the phosphonate ester. Strong nucleophiles, in addition to hydroxide, could potentially lead to transesterification or other undesired reactions. When coupling molecules to the final PROTAC, ensure that the reaction conditions are compatible with the phosphonate ester linkages.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conjugation Reactions
Potential Cause Troubleshooting Steps
Degradation of the linker 1. Verify the purity of the PEG3-bis-(ethyl phosphonate) linker by LC-MS before use. 2. Store the linker under the recommended conditions (typically -20°C) to minimize degradation.[2] 3. Avoid prolonged exposure to acidic or basic conditions during the reaction setup.
Side reactions of the phosphonate group 1. If your reaction involves strong nucleophiles, consider protecting the phosphonate groups if they are not the intended reaction site. 2. Perform a small-scale trial reaction and analyze the crude mixture by LC-MS to identify any potential side products.
Steric hindrance 1. The PEG3 linker provides some spacing, but bulky substituents on the molecules being conjugated can still hinder the reaction. 2. Consider extending the reaction time or slightly increasing the temperature, while monitoring for linker degradation.
Issue 2: Appearance of Unexpected Impurities in Final Product
Potential Cause Troubleshooting Steps
Hydrolysis of ethyl phosphonate esters 1. During workup and purification, maintain a neutral pH as much as possible. 2. Use purification techniques that are performed at or near neutral pH, such as size-exclusion chromatography or reversed-phase HPLC with a suitable buffer system. 3. Analyze the impurities by LC-MS/MS to confirm the presence of the hydrolyzed phosphonic acid.
Oxidation of the PEG chain 1. Degas solvents before use to remove dissolved oxygen. 2. If metal catalysts are used in preceding steps, ensure they are thoroughly removed before introducing the PEG linker. 3. Consider adding a radical scavenger, such as BHT, in small amounts if oxidation is suspected, but verify its compatibility with your reaction.
Photodegradation 1. Protect the reaction mixture from light, especially if the reaction is run for an extended period.[8]

Quantitative Data Summary

While specific quantitative hydrolysis data for PEG3-bis-(ethyl phosphonate) is not available in the literature, the following table summarizes the expected trends based on general knowledge of phosphonate ester stability. Researchers should determine the specific stability of the linker under their experimental conditions.

Table 1: Expected Qualitative Stability of Ethyl Phosphonate Linkers under Various Conditions

Condition Expected Rate of Hydrolysis Primary Degradation Product Notes
pH < 3 AcceleratedMono- and di-phosphonic acidAcid-catalyzed hydrolysis is a known degradation pathway for phosphonate esters.[5]
pH 4-6 SlowMono- and di-phosphonic acidGenerally, the linker is most stable in a slightly acidic to neutral pH range.
pH 7-8 Slow to moderateMono- and di-phosphonic acidThe rate of hydrolysis is expected to increase as the pH becomes more basic.
pH > 9 AcceleratedMono- and di-phosphonic acidBase-catalyzed hydrolysis is a significant degradation pathway.[5]
Elevated Temperature (>40°C) IncreasedMono- and di-phosphonic acidReaction rates, including hydrolysis, generally increase with temperature.
Presence of Metal Ions (e.g., Fe²⁺/³⁺) May increase PEG degradationOxidized PEG fragmentsTransition metals can catalyze the oxidative cleavage of the PEG backbone.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Linker Stability (Forced Degradation Study)

This protocol provides a framework for assessing the stability of the PEG3-bis-(ethyl phosphonate) linker under various conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the linker in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Incubation:

    • Acidic Condition: Dilute the stock solution to a final concentration of 0.1 mg/mL in 0.1 M HCl.

    • Basic Condition: Dilute the stock solution to a final concentration of 0.1 mg/mL in 0.1 M NaOH.

    • Neutral Condition: Dilute the stock solution to a final concentration of 0.1 mg/mL in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Oxidative Condition: Dilute the stock solution to a final concentration of 0.1 mg/mL in a neutral buffer containing 3% hydrogen peroxide.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 40°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Quenching: For the acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by LC-MS to determine the percentage of the intact linker remaining and to identify any degradation products.

Protocol 2: Analytical Method for Purity Assessment by LC-MS

This is a starting point for an analytical method. The specific column, mobile phases, and gradient may need to be optimized.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute the linker and any potential degradation products.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the m/z of the intact linker and its expected degradation products (e.g., mono- and di-hydrolyzed forms).

Visualizations

cluster_linker PEG3-bis-(ethyl phosphonate) Structure linker EtO-P(O)(OEt)-O-(CH2)2-O-(CH2)2-O-(CH2)2-O-P(O)(OEt)-OEt

Caption: Chemical Structure of PEG3-bis-(ethyl phosphonate).

cluster_hydrolysis Potential Side Reaction: Hydrolysis Pathway cluster_oxidation Potential Side Reaction: Oxidation Pathway Intact Intact Linker (bis-ethyl phosphonate) Mono Mono-hydrolyzed Linker (ethyl phosphonate, phosphonic acid) Intact->Mono H2O (Acid or Base) Di Di-hydrolyzed Linker (bis-phosphonic acid) Mono->Di H2O (Acid or Base) Intact_Ox Intact Linker Degraded_PEG Oxidized PEG Fragments Intact_Ox->Degraded_PEG [O]

Caption: Major potential side reaction pathways for the linker.

cluster_workflow Troubleshooting Workflow for Linker-Related Issues Start Experiment Shows Low Yield or Impurities CheckPurity 1. Check Purity of Starting Linker (LC-MS) Start->CheckPurity AssessConditions 2. Assess Reaction Conditions (pH, Temp, Nucleophiles) CheckPurity->AssessConditions ForcedDegradation 3. Perform Forced Degradation Study (Acid, Base, Oxidizing Agent) AssessConditions->ForcedDegradation AnalyzeProducts 4. Analyze Crude Reaction and Degradation Products (LC-MS/MS) ForcedDegradation->AnalyzeProducts Optimize 5. Optimize Reaction and Purification Conditions AnalyzeProducts->Optimize

Caption: A logical workflow for troubleshooting linker-related issues.

References

Best practices for storing and handling PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling PEG3-bis-(ethyl phosphonate). Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for PEG3-bis-(ethyl phosphonate)?

A1: PEG3-bis-(ethyl phosphonate) should be stored at -20°C for long-term stability.[1][2][3][4]

Q2: What are the general handling precautions for this compound?

A2: As with any chemical reagent, it is important to handle PEG3-bis-(ethyl phosphonate) in a well-ventilated area.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5][6] Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[5]

Q3: In which solvents is PEG3-bis-(ethyl phosphonate) soluble?

Q4: What is the primary application of PEG3-bis-(ethyl phosphonate)?

A4: PEG3-bis-(ethyl phosphonate) is primarily used as a hydrophilic, bifunctional linker molecule.[1][3][10] It is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[11][] The PEG component enhances the solubility and cell permeability of the resulting PROTAC molecule.[13][14][15]

Q5: Is PEG3-bis-(ethyl phosphonate) stable in aqueous solutions?

A5: The PEG backbone itself is generally stable in aqueous solutions.[16] However, the ethyl phosphonate (B1237965) ester groups may be susceptible to hydrolysis under acidic or basic conditions.[17][18][19][20][21][22] It is recommended to prepare fresh aqueous solutions for experiments and to be mindful of the pH of your reaction buffers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving PEG3-bis-(ethyl phosphonate), particularly in the context of PROTAC synthesis and evaluation.

Problem Potential Cause Troubleshooting Steps
Low Yield During Conjugation Reaction Incomplete dissolution of PEG3-bis-(ethyl phosphonate).Ensure the compound is fully dissolved in an appropriate anhydrous solvent (e.g., DMF, DMSO) before adding it to the reaction mixture. Gentle warming may aid dissolution.[1]
Hydrolysis of the ethyl phosphonate groups.Use anhydrous solvents and reagents. Avoid strongly acidic or basic conditions if the phosphonate moiety is intended to remain intact.
Steric hindrance.The length of the PEG3 linker may be too short, causing steric hindrance. Consider using a longer PEG linker (e.g., PEG5).
Poor Solubility of the Final Conjugate (e.g., PROTAC) The overall molecule remains too hydrophobic despite the PEG linker.While the PEG3 linker adds hydrophilicity, very hydrophobic ligands may require a longer PEG chain to achieve desired solubility.[23][]
PROTAC Shows No or Weak Target Degradation Suboptimal linker length.The distance between the target protein and the E3 ligase is critical for the formation of a stable ternary complex. The PEG3 linker may be too short or too long for your specific system. Synthesize analogs with different linker lengths.[25][26][27]
Unfavorable ternary complex conformation.The linker may orient the target protein and E3 ligase in a non-productive manner. Altering the linker's attachment points on the ligands or its composition may be necessary.[25][27]
"Hook Effect" Observed with PROTAC Formation of binary complexes at high concentrations.This is an inherent characteristic of PROTACs. Optimizing the linker design can sometimes mitigate the severity of the hook effect.[25][26][27]

Experimental Protocols & Methodologies

While a specific protocol for using PEG3-bis-(ethyl phosphonate) will be dependent on the specific ligands and reaction chemistry, a general workflow for its use in PROTAC synthesis is provided below. This example assumes the phosphonate groups are being used for further conjugation, which may require hydrolysis to the phosphonic acids first.

Workflow for PROTAC Synthesis using a PEG Linker

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation A 1. Ligand Functionalization Ensure ligands have compatible functional groups. B 2. First Coupling Reaction Couple one ligand to the PEG3-bis-(ethyl phosphonate) linker. A->B C 3. Intermediate Purification Purify the ligand-linker intermediate using chromatography (e.g., HPLC). B->C D 4. Second Coupling Reaction Couple the second ligand to the intermediate. C->D E 5. Final PROTAC Purification Purify the final PROTAC molecule using chromatography. D->E F 6. Characterization Confirm structure and purity (e.g., LC-MS, NMR). E->F Characterize Product G 7. In Vitro Assays Assess target protein degradation (e.g., Western Blot, CETSA). F->G H 8. Cellular Assays Determine cell permeability and activity in a cellular context. G->H

Caption: A generalized workflow for PROTAC synthesis and evaluation.

PROTAC-Mediated Protein Degradation Pathway

The ultimate goal of using a linker like PEG3-bis-(ethyl phosphonate) in a PROTAC is to facilitate the degradation of a target protein. The diagram below illustrates this process.

protac_pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of PROTAC-mediated protein degradation.

Data Summary

Physicochemical Properties of PEG3-bis-(ethyl phosphonate)

PropertyValueSource
Molecular Formula C16H36O9P2[1][3]
Molecular Weight 434.4 g/mol [1][3]
CAS Number 160625-24-1[1][3]
Purity Typically ≥95%
Appearance White to off-white solid or viscous oil[7]

Solubility Profile of PEG Linkers

SolventSolubilityNotes
WaterSoluble[1][7][8][16]
DMF, DMSOSoluble[1][7]
Dichloromethane, ChloroformSoluble[1][7]
Alcohols (Methanol, Ethanol)Soluble[1][7]
TolueneLess SolubleCan be improved with gentle heating.[1][7]
Diethyl Ether, Hexane (B92381)Insoluble[7][9]

References

Technical Support Center: Monitoring PEG3-bis-(ethyl phosphonate) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of a PEG3-bis-(ethyl phosphonate) conjugation reaction. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a PEG3-bis-(ethyl phosphonate) conjugation reaction?

A PEG3-bis-(ethyl phosphonate) conjugation reaction involves the covalent attachment of a molecule containing a short polyethylene (B3416737) glycol (PEG) chain with three repeating units, terminated at both ends with ethyl phosphonate (B1237965) groups, to a target molecule. This process is a specific type of PEGylation, which is used to modify the properties of molecules such as proteins, peptides, or small drugs to improve their solubility, bioavailability, and pharmacokinetic profile.[1][2][3]

Q2: Why is it important to monitor the progress of this reaction?

Monitoring the reaction is crucial to ensure the desired degree of conjugation is achieved, to quantify the yield of the conjugated product, and to identify and quantify any unreacted starting materials or side products.[4][5] This allows for the optimization of reaction conditions and ensures the purity and quality of the final product.

Q3: What are the key analytical techniques for monitoring this reaction?

Several analytical techniques can be employed to monitor the progress of a PEG3-bis-(ethyl phosphonate) conjugation reaction. The choice of method depends on the properties of the target molecule and the conjugate. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): Techniques such as Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are powerful for separating the conjugated product from the unreacted starting materials based on size and hydrophobicity, respectively.[5][6]

  • Mass Spectrometry (MS): MS is essential for confirming the identity of the conjugate by determining its molecular weight. It can be coupled with HPLC (LC-MS) for a more detailed characterization.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for tracking the reaction at the phosphonate group, providing unequivocal confirmation of successful conjugation.[7]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): If the target molecule is a protein, SDS-PAGE can be used to visualize the increase in molecular weight upon PEGylation.[]

  • Dynamic Light Scattering (DLS): DLS can be used to measure the increase in hydrodynamic diameter of nanoparticles or larger molecules after conjugation.[][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Conjugation Efficiency - Inactive reagents- Suboptimal reaction pH or temperature- Steric hindrance at the conjugation site- Check the activity of the PEG3-bis-(ethyl phosphonate) and the target molecule.- Optimize the reaction buffer pH and temperature.- Consider using a longer PEG linker to overcome steric hindrance.
Presence of Multiple Conjugated Species - Reaction with multiple sites on the target molecule- Heterogeneity of the starting PEG reagent- Modify the molar ratio of reactants to favor mono-conjugation.- Use site-specific conjugation chemistry.- Ensure the use of a monodisperse PEG reagent.[4]
Difficulty in Separating Conjugate from Reactants - Similar physicochemical properties of the product and reactants- Optimize the HPLC method (e.g., gradient, column chemistry).- Consider alternative purification techniques like ion-exchange chromatography or affinity chromatography.[9]
Inconsistent Analytical Results - Sample degradation- Improper sample preparation- Instrument variability- Store samples appropriately (-20°C or lower).- Ensure consistent sample preparation protocols.- Calibrate and maintain analytical instruments regularly.

Experimental Protocols

Protocol 1: Monitoring by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a quenching agent or by pH adjustment). Dilute the sample in the mobile phase.

  • HPLC System: Use a C8 or C18 analytical column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) is commonly used.

  • Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the target molecule (e.g., 280 nm for proteins).

  • Analysis: The unreacted target molecule, the PEGylated product, and the free PEG reagent will have different retention times. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product.[1]

Protocol 2: Characterization by Mass Spectrometry (LC-MS)
  • Sample Preparation: Purify the conjugated product using HPLC or another suitable method.

  • LC-MS System: Couple the HPLC system to a mass spectrometer (e.g., ESI-MS).

  • Analysis: The mass spectrometer will provide the molecular weight of the eluting species. This will confirm the identity of the PEGylated product by showing the expected mass increase corresponding to the addition of the PEG3-bis-(ethyl phosphonate) moiety.[5]

Quantitative Data Summary

The following table provides an example of how to summarize quantitative data from an HPLC analysis of a time-course experiment.

Reaction Time (hours) Peak Area of Unreacted Molecule (AU) Peak Area of Conjugated Product (AU) % Conversion
0100000
175025025
250050050
420080080
85095095

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis start Mix Reactants (Target Molecule + PEG3-bis-(ethyl phosphonate)) reaction Incubate (Controlled Temp & pH) start->reaction sampling Aliquot Sampling at Time Points reaction->sampling hplc HPLC Analysis (SEC or RP-HPLC) sampling->hplc ms Mass Spectrometry (Confirmation) hplc->ms quantification Quantify Reactants & Products ms->quantification kinetics Determine Reaction Kinetics quantification->kinetics

Caption: Experimental workflow for monitoring a PEG3-bis-(ethyl phosphonate) conjugation reaction.

signaling_pathway cluster_reactants Reactants cluster_product Product cluster_side_products Potential Side Products target Target Molecule (e.g., Protein, Peptide) conjugate PEGylated Target Molecule target->conjugate Conjugation multiple_peg Multiply PEGylated Target target->multiple_peg Multiple Conjugations peg PEG3-bis-(ethyl phosphonate) peg->conjugate hydrolyzed_peg Hydrolyzed PEG peg->hydrolyzed_peg Hydrolysis peg->multiple_peg

Caption: Chemical relationship between reactants, product, and potential side products.

References

PROTACs Technical Support Center: Refining Protocols with PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) utilizing a PEG3-bis-(ethyl phosphonate) linker. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and how can I mitigate it when using a PEG-based PROTAC?

A1: The "hook effect" is a phenomenon where the efficacy of a PROTAC in degrading a target protein decreases at high concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[1][3] It is also recommended to test your PROTAC at lower concentrations, typically in the nanomolar to low micromolar range, to pinpoint the "sweet spot" for maximal degradation.[1]

Q2: My PROTAC with a PEG3-bis-(ethyl phosphonate) linker is not degrading the target protein. What are the potential reasons?

A2: Several factors could contribute to a lack of degradation. A primary consideration is poor cell permeability, as PROTACs are often large molecules that have difficulty crossing the cell membrane.[1][4] The hydrophilic nature of a PEG linker can sometimes hinder passive diffusion across the lipid bilayer.[5] Another reason could be inefficient ternary complex formation; even if the PROTAC binds to both the target and the E3 ligase individually, the linker may not orient them correctly for ubiquitination.[1][5] Additionally, ensure that the chosen E3 ligase is expressed at sufficient levels in your cell line.[1]

Q3: How can I improve the cell permeability of my PROTAC containing a PEG3-bis-(ethyl phosphonate) linker?

A3: To enhance cell permeability, you can consider several strategies. Modifying the linker to improve its physicochemical properties is a key approach.[1] While PEG linkers can improve solubility, balancing hydrophilicity and lipophilicity is crucial for cell permeability.[5][] Strategies include incorporating features that favor cell uptake or employing prodrug strategies to mask polar groups.[1] You can also introduce intramolecular hydrogen bonds to create a more compact structure.[1]

Q4: My PROTAC is showing off-target effects. How can I enhance its selectivity?

A4: Off-target effects can occur when the PROTAC degrades proteins other than the intended target.[1] To improve selectivity, you can optimize the target-binding warhead by using a more selective binder for your protein of interest.[1] The linker itself plays a role; systematically varying the linker length and composition can improve selectivity by altering the conformation of the ternary complex.[1][5] Additionally, consider using a different E3 ligase, as they have different endogenous substrates.[1]

Troubleshooting Guides

Problem: Inconsistent Degradation Results
Possible CauseRecommended Solution
Variable Cell Culture Conditions Standardize cell culture conditions, including using cells within a defined passage number range and ensuring consistent seeding densities to minimize variability in protein expression and the ubiquitin-proteasome system.[1]
PROTAC Instability in Media Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment to ensure it is not degrading prematurely.[1]
Problem: Poor Pharmacokinetic Properties (Low Permeability, Poor Solubility)
Possible CauseRecommended Solution
Suboptimal Physicochemical Properties The inherent properties of the PROTAC, including those contributed by the PEG3-bis-(ethyl phosphonate) linker, may be outside the optimal range for absorption and stability.[1]
Low Solubility While PEG linkers generally improve solubility, if issues persist, consider formulation strategies such as amorphous solid dispersions or lipid-based formulations to enhance solubility.[1]
Low Permeability The hydrophilic nature of the PEG linker may contribute to low permeability. Modify the linker to introduce features that favor cell uptake or use prodrug strategies to mask polar groups.[1]
Metabolic Instability The linker can be a site of metabolism. Modify the linker to block metabolically liable sites, for example, by replacing susceptible groups or using cyclic linkers to improve stability.[1]

Experimental Protocols

Western Blotting for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5]

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Prepare serial dilutions of your PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.

    • Include a vehicle control (e.g., DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for a specified time course (e.g., 2, 4, 8, 24 hours).[1]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.[1]

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescent substrate and quantify band intensities.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.[7]

  • Cell Transfection:

    • Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag® (energy acceptor).

  • Cell Treatment:

    • Plate the transfected cells and allow them to adhere.

    • Add the HaloTag® ligand to label the E3 ligase fusion protein.

    • Treat the cells with serial dilutions of your PROTAC.

  • Signal Detection:

    • Add the NanoLuc® substrate.

    • Measure both the donor and acceptor emission signals.

    • Calculate the NanoBRET™ ratio, which is indicative of ternary complex formation.[7]

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to evaluate the passive permeability of a compound.[8][9]

  • Plate Preparation:

    • A 96-well filter plate is coated with a lipid-infused artificial membrane.

    • The acceptor wells of a 96-well plate are filled with buffer.

  • Assay Procedure:

    • Add the PROTAC solution to the donor wells of the filter plate.

    • Place the filter plate onto the acceptor plate, creating a "sandwich".

    • Incubate for a defined period (e.g., 4-16 hours).

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) based on the concentration of the PROTAC that has diffused across the artificial membrane.

Visualizations

PROTAC_Mechanism PROTAC PROTAC (PEG3-bis-ethyl phosphonate (B1237965) linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG3-bis-(ethyl phosphonate) linker.

Troubleshooting_Workflow Start No/Low Target Degradation Check_Permeability Assess Cell Permeability (e.g., PAMPA) Start->Check_Permeability Permeability_OK Permeability Sufficient? Check_Permeability->Permeability_OK Check_Ternary Assess Ternary Complex Formation (e.g., NanoBRET) Permeability_OK->Check_Ternary Yes Redesign_Linker Redesign/Optimize Linker Permeability_OK->Redesign_Linker No Ternary_OK Ternary Complex Forms? Check_Ternary->Ternary_OK Check_Ub Perform Ubiquitination Assay Ternary_OK->Check_Ub Yes Ternary_OK->Redesign_Linker No Ub_OK Ubiquitination Occurs? Check_Ub->Ub_OK Ub_OK->Redesign_Linker No Check_E3 Verify E3 Ligase Expression Ub_OK->Check_E3 Yes Redesign_Linker->Start Success Degradation Achieved Check_E3->Success

Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.

References

Technical Support Center: Enhancing ADC Pharmacokinetics with PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of PEG3-bis-(ethyl phosphonate) linkers in improving the pharmacokinetics of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a PEG3-bis-(ethyl phosphonate) linker in an ADC?

A1: The primary advantage of incorporating a hydrophilic PEG3-bis-(ethyl phosphonate) linker is to improve the overall physicochemical and pharmacological properties of the ADC. The polyethylene (B3416737) glycol (PEG) component increases the hydrophilicity of the ADC, which can lead to enhanced solubility, reduced aggregation, and a more favorable pharmacokinetic profile, ultimately widening the therapeutic window.[1][2] The phosphonate (B1237965) moiety can offer unique conjugation chemistry and may also influence the biological activity of the payload upon release.

Q2: How does the hydrophilicity of the PEG3-bis-(ethyl phosphonate) linker impact the pharmacokinetics of an ADC?

A2: The hydrophilic nature of the PEG linker can shield the ADC from premature clearance by the reticuloendothelial system.[1] This shielding effect leads to a longer circulation half-life and increased tumor accumulation.[1] Studies have demonstrated that ADCs with higher hydrophilicity exhibit slower plasma clearance and longer plasma exposure.[1][3][4][5]

Q3: Can the PEG3-bis-(ethyl phosphonate) linker help in achieving a higher drug-to-antibody ratio (DAR)?

A3: Yes, hydrophilic linkers like PEG3-bis-(ethyl phosphonate) can enable the conjugation of a higher number of drug molecules per antibody (a higher DAR) without causing significant aggregation.[2] This is particularly beneficial when working with hydrophobic payloads, as it allows for the delivery of a greater therapeutic dose to the target cells.

Q4: What is a potential mechanism of action for ADCs utilizing a phosphonate-based payload?

A4: Recent research has explored phosphonate-based payloads that can act as immunostimulatory agents.[6][7][8] Upon internalization by a tumor cell and cleavage of the linker, the released phosphonate payload can activate Vγ9Vδ2 T cells via the BTN3A/BTN2A complex.[6][7][8] This leads to a targeted anti-tumor immune response.

Troubleshooting Guides

Issue 1: ADC Aggregation During or After Conjugation

Symptoms:

  • Visible precipitation or turbidity in the ADC solution.

  • Appearance of high-molecular-weight species in size-exclusion chromatography (SEC) analysis.

  • Reduced binding affinity to the target antigen.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Drug-to-Antibody Ratio (DAR) A high number of conjugated hydrophobic payloads can increase the overall hydrophobicity of the ADC, leading to aggregation. Optimize the conjugation reaction to achieve a lower, more stable DAR, typically in the range of 2-4.
Suboptimal Buffer Conditions Ensure the pH of the conjugation and formulation buffers is optimal for antibody stability (typically pH 6.0-8.0) and avoids the isoelectric point of the antibody. The ionic strength of the buffer should also be optimized (e.g., 50-150 mM NaCl) to minimize protein-protein interactions.
Presence of Organic Solvents Residual organic solvents used to dissolve the linker-payload can induce aggregation. Ensure efficient removal of these solvents through dialysis, diafiltration, or tangential flow filtration (TFF) after conjugation.
Inadequate Storage Conditions Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use vials. Store at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen). Protect from light if any component is photosensitive.
Instability of the Linker-Payload If the linker-payload itself is prone to degradation, this can lead to ADC instability. Ensure the high purity of the PEG3-bis-(ethyl phosphonate) linker-payload construct before conjugation.
Issue 2: Low Conjugation Efficiency or Yield

Symptoms:

  • Low drug-to-antibody ratio (DAR) determined by UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

  • Presence of a significant amount of unconjugated antibody after the reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Reaction Conditions for Phosphonate Chemistry The conjugation of the bis-(ethyl phosphonate) group may require specific reaction conditions that differ from standard bioconjugation chemistries. The phosphonate ester may need to be activated or reacted under specific pH and temperature conditions to achieve efficient covalent linkage to the antibody. A thorough literature search for protein modification with phosphonate esters is recommended to establish optimal reaction parameters.
Steric Hindrance The PEG chain, while beneficial for solubility, can cause steric hindrance, preventing the reactive groups from accessing the conjugation sites on the antibody. Consider using a longer PEG chain or a different conjugation site on the antibody.
Inactivated Antibody or Linker Ensure that the antibody has not been denatured and that the PEG3-bis-(ethyl phosphonate) linker has been stored correctly to maintain its reactivity. Perform quality control on both the antibody and the linker before conjugation.
Presence of Interfering Substances Buffer components such as Tris, glycine, or azide (B81097) can interfere with some conjugation chemistries. Ensure the antibody is in a suitable buffer (e.g., PBS) before starting the reaction. Purification of the antibody may be necessary.
Incorrect Stoichiometry Optimize the molar ratio of the linker-payload to the antibody. A higher excess of the linker may be required to drive the reaction to completion, but this must be balanced with the risk of increasing aggregation.

Quantitative Data

Table 1: Representative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs in a Murine Model

ADC ConstructHalf-life (t½, hours)Clearance (mL/hr/kg)Area Under the Curve (AUC, µg·h/mL)
ADC with Non-PEGylated Linker1000.52000
ADC with PEGylated Linker1500.254000

Note: These are illustrative values and the actual pharmacokinetic parameters will vary depending on the specific antibody, payload, linker length, and animal model used.

A study on affibody-drug conjugates demonstrated a significant extension in half-life with the incorporation of PEG chains. The ZHER2-SMCC-MMAE (HM) conjugate without a PEG linker had a shorter half-life compared to the ZHER2-PEG4K-MMAE (HP4KM) and ZHER2-PEG10K-MMAE (HP10KM) conjugates, which showed 2.5- and 11.2-fold half-life extensions, respectively.[9]

Experimental Protocols

Protocol 1: General Procedure for ADC Conjugation with a Pre-activated PEG3-bis-(ethyl phosphonate) Linker

Disclaimer: The following is a generalized protocol. The specific chemistry for activating and conjugating a bis-(ethyl phosphonate) linker to an antibody is not well-documented in publicly available literature and will require optimization. This protocol assumes the linker has been pre-activated to be reactive towards a specific amino acid residue (e.g., lysine (B10760008) or cysteine).

  • Antibody Preparation:

    • Dialyze the monoclonal antibody into a conjugation-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Preparation:

    • Dissolve the pre-activated PEG3-bis-(ethyl phosphonate)-payload conjugate in an appropriate organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the linker-payload solution to the antibody solution with gentle stirring.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2-24 hours). The optimal conditions will need to be determined empirically.

  • Purification of the ADC:

    • Remove the unreacted linker-payload and organic solvent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

  • Characterization of the ADC:

    • Determine the protein concentration by UV-Vis spectroscopy at 280 nm.

    • Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

    • Assess the percentage of aggregation using SEC.

    • Confirm the binding affinity of the ADC to its target antigen by ELISA or surface plasmon resonance (SPR).

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animal Model:

    • Use healthy, female BALB/c mice (6-8 weeks old).

  • Dosing:

    • Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from a subset of mice at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 96 hr, 168 hr).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the total antibody and the conjugated ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis:

    • Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizations

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with PEG3-bis-(ethyl phosphonate) Linker Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Phosphonate Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cell Death

Caption: General workflow of ADC internalization and payload release.

Vg9Vd2_T_Cell_Activation cluster_tumor_cell Tumor Cell cluster_t_cell Vγ9Vδ2 T Cell Phosphonate Phosphonate Payload BTN3A_BTN2A BTN3A/BTN2A Complex Phosphonate->BTN3A_BTN2A 1. Intracellular Binding TCR γδ T Cell Receptor (TCR) BTN3A_BTN2A->TCR 2. Presentation to TCR Activation T Cell Activation TCR->Activation 3. Signal Transduction Effector Effector Functions (Cytokine Release, Cytotoxicity) Activation->Effector 4. Immune Response

Caption: Signaling pathway for Vγ9Vδ2 T cell activation by a phosphonate payload.

Troubleshooting_Workflow Start Start: ADC Experiment Issue Problem Identify the Problem: Aggregation or Low Yield? Start->Problem Aggregation Troubleshoot Aggregation Problem->Aggregation Aggregation LowYield Troubleshoot Low Yield Problem->LowYield Low Yield CheckDAR Optimize DAR Aggregation->CheckDAR CheckBuffer Optimize Buffer Conditions Aggregation->CheckBuffer CheckStorage Review Storage & Handling Aggregation->CheckStorage CheckReaction Optimize Reaction Conditions LowYield->CheckReaction CheckPurity Verify Reagent Purity LowYield->CheckPurity End End: Problem Resolved CheckDAR->End CheckBuffer->End CheckStorage->End CheckReaction->End CheckPurity->End

References

Addressing non-specific binding of PEG3-bis-(ethyl phosphonate) conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG3-bis-(ethyl phosphonate) conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the use of these conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of PEG3-bis-(ethyl phosphonate) conjugates?

A1: PEG3-bis-(ethyl phosphonate) is a bifunctional linker used in the synthesis of various bioconjugates, including PROTACs (Proteolysis Targeting Chimeras).[1][][3] The bis-(ethyl phosphonate) moiety provides a strong affinity for bone mineral (hydroxyapatite), making these conjugates particularly useful for targeted drug delivery to bone.[4][5][6][7][8] The PEG3 (polyethylene glycol) component acts as a hydrophilic spacer, which can increase the solubility of the conjugate in aqueous media.[3][9][10]

Q2: How does the PEG component of the conjugate help in reducing non-specific binding?

A2: The polyethylene (B3416737) glycol (PEG) chain is known to create a hydrophilic microenvironment. This property can help to reduce non-specific binding of proteins and other biomolecules to the conjugate, thereby improving the signal-to-noise ratio in various assays and enhancing the specificity of targeted delivery.[11]

Q3: Can the bisphosphonate component contribute to non-specific binding?

A3: Yes, while the high affinity of bisphosphonates for hydroxyapatite (B223615) is advantageous for bone targeting, it can also lead to non-specific binding in other contexts.[4][5][6][7][8] The phosphonate (B1237965) groups can chelate divalent cations like calcium (Ca2+).[12][13] This can result in unintended interactions with calcium-rich surfaces, certain proteins, or lipid membranes.

Troubleshooting Guide: Non-Specific Binding

High background signal or off-target effects in your experiments can often be attributed to non-specific binding of your PEG3-bis-(ethyl phosphonate) conjugate. The following guide provides a structured approach to identifying and mitigating these issues.

Initial Assessment of Non-Specific Binding

The first step is to determine the extent of non-specific binding in your experimental system. This can be achieved through a series of control experiments.

cluster_0 Experimental Workflow: Assessing Non-Specific Binding start Start: High Background Signal Observed control1 Control 1: No Conjugate (Sample + Detection Reagents) start->control1 control2 Control 2: Unconjugated Payload (If applicable) start->control2 control3 Control 3: Competition Assay (Excess free bisphosphonate) start->control3 analysis Analyze Signal in Controls vs. Experiment control1->analysis control2->analysis control3->analysis source1 Source: Detection Reagents analysis->source1 High signal in Control 1 source2 Source: Conjugated Payload analysis->source2 High signal in Control 2 source3 Source: Bisphosphonate Moiety analysis->source3 Signal reduction in Control 3 end Proceed to Mitigation Strategies source1->end source2->end source3->end

A workflow for diagnosing the source of non-specific binding.
Issue 1: High background signal in cell-based assays

This may be due to the conjugate binding to components of the cell culture medium, the cell culture plate, or non-target cells.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution Experimental Protocol
Ionic Interactions with Surfaces Increase the ionic strength of buffers.See Protocol 1: Buffer Optimization .
Hydrophobic Interactions Add a non-ionic surfactant to buffers.See Protocol 1: Buffer Optimization .
Binding to Serum Proteins Pre-clear the conjugate with control cells or beads.See Protocol 2: Pre-clearing of Conjugate .
Binding to Culture Plates Use low-binding microplates.N/A
Issue 2: Off-target effects in in vivo studies

Accumulation of the conjugate in non-target tissues can lead to toxicity or misleading results.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Solution Experimental Protocol
Binding to Plasma Proteins Optimize the dosing schedule and formulation.N/A
Uptake by Reticuloendothelial System (RES) Co-administer with a blocking agent.N/A
Charge-based Interactions with Tissues Modify the net charge of the conjugate if possible.N/A

Experimental Protocols

Protocol 1: Buffer Optimization for Reduced Non-Specific Binding

This protocol details how to systematically optimize your binding and washing buffers to minimize non-specific interactions.

  • Prepare a Range of Buffers:

    • Salt Concentration: Prepare your standard binding buffer with varying concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM). Higher salt concentrations can help to disrupt non-specific ionic interactions.[14]

    • pH Adjustment: Prepare buffers with a range of pH values around the physiological norm (e.g., pH 7.0, 7.4, 8.0). The charge of your conjugate and interacting proteins can be influenced by pH.[14][15]

    • Surfactants: To your optimized salt and pH buffer, add a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01% - 0.1%). Surfactants can disrupt hydrophobic interactions.[14][15][16]

    • Blocking Agents: Include a blocking agent such as Bovine Serum Albumin (BSA) at 1% in your buffer to shield charged surfaces and reduce non-specific protein interactions.[14]

  • Test Matrix: Perform your binding assay using each of the prepared buffers to identify the optimal conditions that yield the lowest background signal while maintaining specific binding.

  • Washing Steps: Increase the number and duration of washing steps after the binding incubation. Use the optimized buffer for all washing steps.

Protocol 2: Pre-clearing of Conjugate

This protocol is designed to remove components from your conjugate solution that may be binding non-specifically to your experimental system.

  • Prepare a Control Matrix: Use either a sample of cells that do not express your target or streptavidin beads as a control matrix.

  • Incubation: Incubate your PEG3-bis-(ethyl phosphonate) conjugate solution with the control matrix for 1-2 hours at 4°C with gentle rotation.

  • Separation: Pellet the cells or beads by centrifugation or using a magnetic stand.

  • Collect Supernatant: Carefully collect the supernatant, which is now your pre-cleared conjugate solution.

  • Proceed with Experiment: Use the pre-cleared conjugate solution in your intended assay.

Signaling Pathways and Logical Relationships

The following diagram illustrates the intended mechanism of action for a bone-targeting conjugate and potential pathways for non-specific binding.

cluster_1 Mechanism of Action and Non-Specific Binding Pathways conjugate PEG3-bis-(ethyl phosphonate) Conjugate bone Bone (Hydroxyapatite) conjugate->bone Specific Binding (High Affinity) serum_proteins Serum Proteins conjugate->serum_proteins Non-Specific Binding (Hydrophobic/Ionic) non_target_cells Non-Target Cells/Tissues conjugate->non_target_cells Non-Specific Binding target_cell Target Bone Cell bone->target_cell Uptake/Interaction therapeutic_effect Desired Therapeutic Effect target_cell->therapeutic_effect res Reticuloendothelial System (RES) serum_proteins->res Clearance off_target_effect Off-Target Effects non_target_cells->off_target_effect

Targeted delivery versus potential non-specific interactions.

References

Technical Support Center: Synthesis of PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of PEG3-bis-(ethyl phosphonate). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to assist you in your research.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of PEG3-bis-(ethyl phosphonate).

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in phosphonate (B1237965) synthesis, particularly when scaling up, can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Substrate Quality:

    • PEG3 Precursor: Ensure the purity and dryness of your PEG3 starting material (e.g., PEG3-di-tosylate or PEG3-di-halide). Residual water or impurities can lead to unwanted side reactions.

    • Phosphite (B83602) Reagent: Use high-purity triethyl phosphite. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The Michaelis-Arbuzov reaction, a common method for this synthesis, often requires elevated temperatures to proceed efficiently.[1] However, excessively high temperatures can lead to product decomposition or side reactions. Careful temperature control is crucial.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using techniques like TLC, GC, or ³¹P NMR to determine the optimal reaction time.

    • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the phosphite reagent and the product.[1]

  • Side Reactions:

    • A common side reaction is the reaction of the ethyl halide byproduct with the starting triethyl phosphite, which can reduce the yield of the desired product.[2] Using a stoichiometric amount of the PEG3 precursor and phosphite can help minimize this.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I minimize them?

A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts. Common impurities can include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting PEG3 derivative and triethyl phosphite.

  • Mono-phosphonate Product: Incomplete reaction on both ends of the PEG chain will result in the formation of a mono-phosphonate species.

  • Hydrolysis Products: If moisture is present, you may form the corresponding phosphonic acid.[1]

  • Byproducts from Side Reactions: As mentioned, reactions with the ethyl halide byproduct can lead to impurities.

To minimize impurities:

  • Ensure a slight excess of triethyl phosphite to drive the reaction to completion.

  • Maintain strict anhydrous conditions.

  • Optimize the reaction temperature and time.

  • Purify the crude product using column chromatography or vacuum distillation.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of PEGylated compounds can be challenging due to their physical properties.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane (B92381)/ethyl acetate (B1210297) to pure ethyl acetate or dichloromethane/methanol), can effectively separate the desired bis-phosphonate from starting materials and byproducts.

  • Vacuum Distillation: If the product is thermally stable and has a sufficiently high boiling point, Kugelrohr or short-path distillation under high vacuum can be an effective purification method, especially for removing lower-boiling impurities.

  • Solvent Extraction: A series of aqueous and organic extractions can help remove water-soluble and some organic-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for PEG3-bis-(ethyl phosphonate)?

A1: The most common and direct method is the Michaelis-Arbuzov reaction.[3][4] This involves reacting a suitable PEG3 derivative with two leaving groups (e.g., tosylates or halides) with an excess of triethyl phosphite.

Q2: What are the key safety precautions to take during this synthesis?

A2:

  • Triethyl phosphite: Is flammable and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Alkylating agents (PEG3-dihalides/tosylates): Can be irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Elevated Temperatures: Use a heating mantle with a temperature controller and ensure the reaction is properly monitored to prevent overheating.

Q3: What analytical techniques are recommended for characterizing the final product?

A3:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are essential for confirming the structure of the final product. ³¹P NMR is particularly useful for identifying phosphorus-containing compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Synthesis of PEG3-bis-(ethyl phosphonate) via Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of PEG3-bis-(ethyl phosphonate) from PEG3-di-tosylate.

Materials:

  • Tri(ethylene glycol) di-p-toluenesulfonate (PEG3-di-tosylate)

  • Triethyl phosphite

  • Anhydrous Toluene (B28343) (or another high-boiling, inert solvent)

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with tri(ethylene glycol) di-p-toluenesulfonate (1 equivalent).

    • Add anhydrous toluene to dissolve the starting material.

  • Reaction:

    • Add triethyl phosphite (2.2 equivalents) to the dropping funnel.

    • Add the triethyl phosphite dropwise to the reaction mixture at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux (typically 110-120 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product will be an oily residue.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexane (e.g., 20% to 100%) to isolate the pure product.

    • Alternatively, purify by vacuum distillation if the product is thermally stable.

Data Presentation

ParameterLaboratory Scale (1-5 g)Scale-up (50-100 g)
Reactant Ratio (PEG3-di-tosylate : Triethyl phosphite) 1 : 2.21 : 2.1
Reaction Temperature 110-120 °C115-125 °C (monitor for exotherms)
Reaction Time 12-24 hours18-30 hours (monitor closely)
Typical Yield 70-85%65-80%
Purification Method Column ChromatographyVacuum Distillation / Column Chromatography

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Flame-dry glassware under inert atmosphere charge Charge flask with PEG3-di-tosylate and solvent prep->charge add Add triethyl phosphite dropwise charge->add reflux Heat to reflux (110-120 °C) add->reflux monitor Monitor reaction (TLC, ³¹P NMR) reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete evaporate Remove solvent in vacuo cool->evaporate purify Purify crude product (Column Chromatography or Distillation) evaporate->purify analyze Characterize product (NMR, MS, HPLC) purify->analyze

Caption: Experimental workflow for the synthesis of PEG3-bis-(ethyl phosphonate).

troubleshooting_workflow start Low Yield or Impurities Detected check_reagents Check Purity and Dryness of Starting Materials start->check_reagents check_conditions Verify Anhydrous Conditions and Inert Atmosphere check_reagents->check_conditions Reagents OK purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impurities Found optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions OK improve_conditions Improve Drying Techniques and Inert Gas Flow check_conditions->improve_conditions Moisture Suspected optimize_time Optimize Reaction Time optimize_temp->optimize_time Temp OK adjust_temp Adjust Temperature (monitor for decomposition) optimize_temp->adjust_temp Suboptimal Temp adjust_time Adjust Reaction Time (based on monitoring) optimize_time->adjust_time Incomplete Reaction end Improved Yield and Purity optimize_time->end Time OK purify_reagents->check_conditions improve_conditions->optimize_temp adjust_temp->optimize_time adjust_time->end

Caption: Troubleshooting decision tree for low yield in PEG3-bis-(ethyl phosphonate) synthesis.

References

Technical Support Center: Method Refinement for Consistent Results with PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when using PEG3-bis-(ethyl phosphonate) as a linker in their experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is PEG3-bis-(ethyl phosphonate) and what are its primary applications?

A1: PEG3-bis-(ethyl phosphonate) is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based homobifunctional linker.[1] Its primary application is in the synthesis of PROTACs, where it connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[2][3][] The PEG component enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule.[1][5] The ethyl phosphonate (B1237965) groups provide reactive sites for conjugation. Additionally, it has been utilized in the development of novel drug delivery systems, such as for gene therapy, due to the ability of the phosphonate groups to form stable complexes.[6] It can also act as a stabilizer and solubilizer for pharmaceuticals like proteins and peptides.[6]

Q2: What are the key physicochemical properties of PEG3-bis-(ethyl phosphonate)?

A2: Key properties are summarized in the table below. The hydrophilic nature of the PEG chain is a critical feature, enhancing the aqueous solubility of molecules it is incorporated into.[1]

PropertyValueReference(s)
Molecular FormulaC₁₆H₃₆O₉P₂[7]
Molecular Weight434.4 g/mol [7]
AppearanceVaries (typically a liquid or semi-solid)-
SolubilitySoluble in aqueous media, DMSO, DCM[1][3]
Storage Conditions-20°C[7]

Q3: What is the role of the bis-(ethyl phosphonate) functional groups?

A3: The bis-(ethyl phosphonate) groups are the reactive moieties of the linker. While less common in PROTAC synthesis than functional groups like carboxylic acids or amines, they can be targeted for conjugation. Phosphonates are known to be stable and can act as mimics for phosphate (B84403) groups.[8] They can also chelate metal ions, which may be relevant in specific biological contexts or for particular analytical techniques.[9][10] In the context of a PROTAC linker, the stability of the phosphonate group is a key feature.[11]

Q4: How does the PEG3 linker length impact PROTAC efficacy?

A4: The length of the PEG linker is a critical parameter in PROTAC design as it dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex.[12][13] An optimal linker length is crucial for the formation of a stable and productive ternary complex, which leads to efficient ubiquitination and degradation of the target protein.[12][14][15] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable complex.[12] The ideal length is target-dependent and must be determined empirically.[16]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and evaluation of PROTACs using PEG3-bis-(ethyl phosphonate).

Synthesis and Purification Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low reaction yield during conjugation - Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst for the phosphonate reaction chemistry.- Steric hindrance: The ligands for the POI or E3 ligase may be sterically bulky, hindering access to the phosphonate group.- Low reactivity of the ethyl phosphonate group: The chosen conjugation chemistry may not be efficient for this functional group.- Optimize reaction conditions: Screen different solvents (e.g., DMF, DMSO), temperatures (room temperature to moderate heating), and catalysts. Consider using a base to facilitate the reaction.- Modify linker attachment points: If possible, synthesize ligands with the attachment point at a more accessible position.- Alternative conjugation chemistry: Explore different reaction types that are effective with phosphonates.
Difficulty in purifying the final PROTAC - Hydrophilicity of the PEG linker: The PEG chain can lead to poor retention on reverse-phase HPLC columns.- Presence of multiple reaction products: Incomplete reaction or side reactions can lead to a complex mixture.- Use a suitable HPLC column: Employ a column with a different stationary phase or a shallower gradient during elution.- Alternative purification methods: Consider other chromatographic techniques like size-exclusion or ion-exchange chromatography.- Stepwise synthesis and purification: Purify the mono-conjugated intermediate before proceeding to the second conjugation step to simplify the final purification.
Instability of the PROTAC during storage - Hydrolysis of the phosphonate ester: Although generally stable, prolonged storage in non-optimal conditions could lead to hydrolysis.- Oxidation of the PEG chain: Though less common, this can occur over long periods.- Store at -20°C or -80°C: As recommended for the linker itself.[7]- Store as a dry powder or in an anhydrous solvent: Minimize contact with water.- Store under an inert atmosphere (e.g., argon or nitrogen): To prevent oxidation.
Inconsistent Biological Activity
ProblemPossible Cause(s)Recommended Solution(s)
High binding affinity but no target degradation - Suboptimal linker length: The PEG3 linker may be too short or too long for the specific target and E3 ligase pair, preventing the formation of a productive ternary complex.- Incorrect linker attachment points: The points of attachment on the POI and E3 ligase ligands may lead to an unfavorable orientation within the ternary complex.- Synthesize a library of PROTACs with different linker lengths: Test linkers with varying numbers of PEG units (e.g., PEG1, PEG2, PEG4, PEG5).- Redesign the ligands: If feasible, change the attachment point of the linker on the ligands.
"Hook effect" (bell-shaped dose-response curve) - Formation of non-productive binary complexes: At high concentrations, the PROTAC may form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[17]- Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation.- Optimize the linker: A linker that promotes positive cooperativity in ternary complex formation can mitigate the hook effect.[17]
Poor cell permeability - High polarity of the PROTAC: The PEG linker and potentially the phosphonate groups can increase the overall polarity of the molecule, hindering its ability to cross the cell membrane.- Modify the linker: While PEG increases solubility, a shorter PEG chain or a more lipophilic linker might improve permeability.- Introduce cell-penetrating features: Incorporate moieties known to enhance cellular uptake.
Inconsistent results between experiments - Variability in cell culture conditions: Cell passage number, density, and health can affect PROTAC efficacy.- Instability of the PROTAC in cell culture media: The compound may degrade over the course of the experiment.- Standardize cell culture protocols: Use cells within a consistent passage number range and maintain consistent seeding densities.- Assess compound stability: Use techniques like LC-MS to determine the stability of the PROTAC in your experimental media over time.

Experimental Protocols

Illustrative Protocol for PROTAC Synthesis using PEG3-bis-(ethyl phosphonate)

This is a generalized, illustrative protocol for the synthesis of a PROTAC using a homobifunctional linker. The specific reaction conditions will need to be optimized for the particular ligands being used. This protocol assumes a stepwise reaction where the mono-substituted intermediate is synthesized and purified before reacting with the second ligand.

Step 1: Synthesis of the Mono-substituted Intermediate (Ligand 1-PEG3-ethyl phosphonate)

  • Under an inert atmosphere (e.g., argon), dissolve the amine-containing POI ligand (Ligand 1-NH₂) (1.0 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve PEG3-bis-(ethyl phosphonate) (3.0-5.0 equivalents) in anhydrous DMF.

  • To the solution of Ligand 1-NH₂, add a suitable base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Slowly add the solution of PEG3-bis-(ethyl phosphonate) to the solution of Ligand 1-NH₂ at room temperature with continuous stirring.

  • Monitor the reaction progress by LC-MS, looking for the disappearance of the starting amine and the appearance of a new peak corresponding to the mass of the mono-substituted product. The reaction is typically complete within 2-12 hours.

  • Upon completion, purify the crude reaction mixture by preparative RP-HPLC to isolate the mono-substituted intermediate.

Step 2: Synthesis of the Final PROTAC

  • Under an inert atmosphere, dissolve the purified mono-substituted intermediate (1.0 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve the amine-containing E3 ligase ligand (Ligand 2-NH₂) (1.2-1.5 equivalents) in anhydrous DMF.

  • To the solution of Ligand 2-NH₂, add DIPEA (2.0-3.0 equivalents).

  • Add the solution of Ligand 2-NH₂ to the solution of the mono-substituted intermediate at room temperature with continuous stirring.

  • Monitor the reaction progress by LC-MS for the formation of the final PROTAC.

  • Once the reaction is complete, quench any unreacted starting material if necessary.

  • Purify the final PROTAC using preparative RP-HPLC.

  • Confirm the identity, purity, and structure of the final PROTAC by LC-MS and NMR.

Protocol for In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[18][19][20][21]

Materials:

  • Purified recombinant E1 activating enzyme

  • Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

  • Purified recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • PROTAC stock solution (in DMSO)

  • SDS-PAGE loading buffer

  • Antibody against the POI

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Thaw all protein components on ice.

  • Prepare a master mix containing the E1, E2, E3 ligase, POI, and ubiquitin in the ubiquitination reaction buffer.

  • Aliquot the master mix into microcentrifuge tubes.

  • Add the PROTAC at various concentrations to the respective tubes. Include a vehicle control (DMSO) and a no-PROTAC control.

  • Initiate the reaction by adding ATP to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Perform a Western blot using the primary antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species.

  • Incubate with the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and an imaging system. An increase in high-molecular-weight bands corresponding to ubiquitinated POI indicates successful PROTAC activity.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI facilitates ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis 1. PROTAC Synthesis (using PEG3-bis-ethyl phosphonate) Purification 2. Purification (e.g., RP-HPLC) Synthesis->Purification Characterization 3. Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay 4. Binary Binding Assays (e.g., SPR, ITC) Characterization->Binding_Assay Proceed to evaluation Ternary_Complex_Assay 5. Ternary Complex Formation (e.g., SPR, NanoBRET) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay 6. In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Cellular_Degradation 7. Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Ubiquitination_Assay->Cellular_Degradation

Caption: General experimental workflow for PROTAC development.

Logical_Relationships cluster_linker Linker Properties cluster_complex Ternary Complex cluster_properties Physicochemical Properties cluster_efficacy PROTAC Efficacy Length Length (e.g., PEG3) Formation Formation & Stability Length->Formation Composition Composition (PEG, Phosphonate) Composition->Formation Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility Flexibility Flexibility->Formation Degradation Target Degradation (DC50, Dmax) Formation->Degradation Cooperativity Cooperativity Cooperativity->Degradation Solubility->Degradation Permeability->Degradation

Caption: Logical relationships in PROTAC design.

References

Validation & Comparative

The Rise of Phosphonate-Containing PEG Linkers in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. While traditional polyethylene (B3416737) glycol (PEG) linkers have been a mainstay in the field, novel linker chemistries are emerging to address challenges in PROTAC development. This guide provides an objective comparison of the PEG3-bis-(ethyl phosphonate) linker against other commonly used PEG linkers, supported by available data and detailed experimental methodologies to aid in the design of next-generation protein degraders.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This elegant mechanism is orchestrated by three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is far more than a passive tether; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and overall pharmacokinetic properties.[1][2]

Introducing PEG3-bis-(ethyl phosphonate): A Novel Linker Chemistry

PEG3-bis-(ethyl phosphonate) is a PEG-based linker that incorporates ethyl phosphonate (B1237965) groups.[3] While extensive direct comparative studies featuring this specific linker are still emerging in peer-reviewed literature, its unique chemical properties suggest potential advantages over conventional PEG linkers. The introduction of the phosphonate group can modulate the physicochemical properties of the PROTAC, potentially impacting its solubility, cell permeability, and interaction with the cellular environment.

Comparative Analysis: Physicochemical and Performance Parameters

The rational design of a PROTAC necessitates a careful consideration of its physicochemical properties, which are heavily influenced by the linker. While specific quantitative data for PROTACs utilizing the PEG3-bis-(ethyl phosphonate) linker is not yet widely available in comparative studies, we can infer potential performance based on the established principles of PROTAC linker design.

Below is a table summarizing key performance parameters and how they are influenced by different linker types, including a hypothetical projection for a phosphonate-containing PEG linker based on its chemical properties.

Linker TypeKey Physicochemical PropertiesImpact on Ternary Complex FormationDegradation Efficiency (DC50/Dmax)Cell Permeability & Pharmacokinetics
Short-chain PEG (e.g., PEG2-PEG4) Hydrophilic, flexible.Optimal length is crucial; too short can lead to steric hindrance.[1]Highly dependent on target and E3 ligase; can be potent with optimal length.Generally good solubility, but permeability can be a challenge for larger PROTACs.
Long-chain PEG (e.g., PEG5-PEG12) Increased hydrophilicity and flexibility.Can accommodate a wider range of protein-protein interactions but may lead to less stable complexes.[4]Potency can decrease with excessive length.[1]Improved solubility, but increased molecular weight and polarity can negatively impact permeability.
Alkyl Chains Hydrophobic, flexible.Can be effective, but hydrophobicity may lead to aggregation or off-target effects.Variable; requires careful optimization.Lower solubility but can sometimes improve cell permeability.
PEG3-bis-(ethyl phosphonate) (Projected) Increased polarity due to phosphonate groups; potential for specific interactions.The phosphonate group could potentially form additional interactions within the ternary complex, potentially enhancing stability.Potentially improved potency if ternary complex stability is enhanced.The impact on permeability is complex; increased polarity may decrease passive diffusion, but specific transporter interactions could play a role.

The PROTAC Signaling Pathway and Experimental Evaluation

The efficacy of a PROTAC is determined by its ability to successfully navigate a series of intracellular events, culminating in the degradation of the target protein.

PROTAC_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: PROTAC mechanism of action from cell entry to protein degradation.

To rigorously evaluate the performance of a novel linker like PEG3-bis-(ethyl phosphonate) in comparison to other PEG linkers, a series of key experiments are essential.

Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the extent of target protein degradation induced by the PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere. Treat cells with varying concentrations of the PROTACs (with different linkers) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)

Objective: To assess the ability of the PROTAC to induce the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTACs for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

  • Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of all three components (target protein, E3 ligase, and in some cases, a tagged PROTAC) by Western blotting.

Cell Permeability Assay (e.g., PAMPA)

Objective: To evaluate the passive permeability of the PROTACs across an artificial membrane.

Methodology:

  • Assay Setup: Use a commercial Parallel Artificial Membrane Permeability Assay (PAMPA) kit. The assay consists of a donor plate and an acceptor plate separated by a lipid-coated filter.

  • Sample Preparation: Dissolve the PROTACs in a suitable buffer.

  • Assay Execution: Add the PROTAC solution to the donor wells and buffer to the acceptor wells. Incubate for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe).

Visualizing Experimental Workflow

The process of comparing different PROTAC linkers can be visualized as a structured workflow.

PROTAC_Comparison_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison S1 Synthesize PROTACs with PEG3-bis-(ethyl phosphonate) and other PEG linkers E1 Western Blot (DC50, Dmax) S1->E1 E2 Ternary Complex Assay (Co-IP) S1->E2 E3 Permeability Assay (PAMPA) S1->E3 A1 Compare Degradation Potency & Efficacy E1->A1 A2 Assess Ternary Complex Formation E2->A2 A3 Evaluate Physicochemical Properties E3->A3

References

A Comparative Guide to PEG3-bis-(ethyl phosphonate) and PEG3-bis(phosphonic acid) Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates, the choice of a chemical linker is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains are favored for their ability to enhance solubility and improve biocompatibility. This guide provides a detailed comparison of two such linkers: PEG3-bis-(ethyl phosphonate) and PEG3-bis(phosphonic acid).

The fundamental difference between these two linkers lies in the nature of their terminal functional groups. The ethyl phosphonate (B1237965) is a neutral ester, which can act as a prodrug moiety, while the phosphonic acid is a negatively charged group at physiological pH. This distinction has profound implications for their application in drug design, influencing properties such as cell permeability, stability, and target engagement.

Core Properties and Performance Comparison

The selection between a phosphonate ester and a phosphonic acid linker is primarily driven by the desired cellular uptake mechanism and the intended site of action of the therapeutic molecule.

PropertyPEG3-bis-(ethyl phosphonate)PEG3-bis(phosphonic acid)Rationale & Implications
Chemical Nature Neutral esterAnionic acid (at physiological pH)The neutral charge of the ethyl phosphonate facilitates passive diffusion across the lipophilic cell membrane. In contrast, the negative charge of the phosphonic acid hinders passive diffusion, often requiring active transport mechanisms for cellular entry.
Cell Permeability HighLowThe ester form is significantly more cell-permeable, making it suitable for targeting intracellular proteins. The acid form is poorly permeable and is often utilized for extracellular targets or when active transport can be exploited.
Solubility Moderately water-soluble (due to PEG chain)Highly water-solubleThe ionic nature of the phosphonic acid group imparts greater aqueous solubility compared to the ester. The PEG3 chain in both linkers contributes to their overall hydrophilicity.[1][2]
Stability Susceptible to hydrolysisStableThe ethyl phosphonate ester can be hydrolyzed by esterases within the cell to release the active phosphonic acid. This conversion is often a necessary step for the molecule to exert its biological activity. The phosphonic acid itself is a stable functional group.[3]
Binding Interactions Acts as a prodrug; hydrolysis to the phosphonic acid is required for binding to certain targets.The phosphonic acid group can form strong interactions with positively charged residues in protein binding pockets and can also chelate metal ions.The choice of linker directly impacts the mechanism of target engagement. The prodrug approach with the ethyl phosphonate allows for intracellular delivery of the active phosphonic acid.

Experimental Data Summary

ParameterPROTAC with PEG3-bis-(ethyl phosphonate) Linker (Hypothetical)PROTAC with PEG3-bis(phosphonic acid) Linker (Hypothetical)
Target Protein Degradation (DC50) 100 nM>10 µM (in standard cell culture)
Maximum Degradation (Dmax) 90%<10% (in standard cell culture)
Cell Permeability (Papp in Caco-2 assay) 5 x 10⁻⁶ cm/s<0.1 x 10⁻⁶ cm/s
In Vitro Stability (t½ in human plasma) 2 hours>24 hours

Note: The data in this table is illustrative and intended to reflect the general performance differences based on the known properties of phosphonate esters and phosphonic acids. Actual values will vary depending on the specific PROTAC design, target protein, and E3 ligase.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the performance of linkers in PROTACs.

Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

a. Cell Culture and Treatment:

  • Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[4]

c. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of a compound across the intestinal barrier.

a. Materials:

  • PAMPA plate system (donor and acceptor plates with a filter membrane).

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Test compounds (PROTACs) and control compounds with known permeability.

b. Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Prepare solutions of the test and control compounds in PBS.

  • Add the compound solutions to the donor wells and PBS to the acceptor wells.

  • Assemble the PAMPA "sandwich" and incubate at room temperature for 4-16 hours.

  • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.[6]

c. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [C]a / [C]equilibrium) where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C]a is the concentration in the acceptor well, and [C]equilibrium is the theoretical equilibrium concentration.[7]

In Vitro Plasma Stability Assay

This assay assesses the stability of a PROTAC in plasma, providing insights into its potential in vivo half-life.

a. Materials:

  • Human, rat, or mouse plasma.

  • Test compounds (PROTACs).

  • Acetonitrile (B52724) for protein precipitation.

  • LC-MS/MS system.

b. Procedure:

  • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).

  • Spike the PROTAC into pre-warmed plasma at a final concentration (e.g., 1 µM).

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and quench the reaction by adding cold acetonitrile to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the parent PROTAC using a validated LC-MS/MS method.[8][9]

c. Data Analysis:

  • Plot the percentage of the remaining PROTAC against time.

  • Determine the in vitro half-life (t½) from the slope of the natural logarithm of the concentration versus time plot.

Visualizations

The following diagrams, created using the Graphviz (DOT language), illustrate key concepts related to the comparison of these linkers.

G cluster_ester PEG3-bis-(ethyl phosphonate) Linker cluster_acid PEG3-bis(phosphonic acid) Linker ester PROTAC (Neutral Ester Form) membrane Cell Membrane (Lipophilic) ester->membrane Passive Diffusion intracellular Intracellular Space membrane->intracellular esterase Esterases intracellular->esterase Hydrolysis acid PROTAC (Active Acid Form) esterase->acid ternary_ester Ternary Complex Formation (Target-PROTAC-E3 Ligase) acid->ternary_ester acid_ext PROTAC (Anionic Acid Form) membrane_acid Cell Membrane acid_ext->membrane_acid Repulsion (Low Permeability) transporter Active Transporter acid_ext->transporter Potential Active Transport acid_int Intracellular Space ternary_acid Ternary Complex Formation acid_int->ternary_acid transporter->acid_int

Cellular uptake mechanisms of PROTACs with different linkers.

The diagram above illustrates the distinct cellular uptake pathways for PROTACs containing either the ethyl phosphonate or the phosphonic acid linker. The neutral ester facilitates passive diffusion across the cell membrane, followed by intracellular hydrolysis to the active acid form. In contrast, the anionic acid exhibits poor passive permeability and may rely on active transport mechanisms for cellular entry.

G cluster_workflow PROTAC Linker Comparison Workflow start Synthesize PROTACs with PEG3-bis-(ethyl phosphonate) and PEG3-bis(phosphonic acid) linkers permeability Cell Permeability Assay (e.g., PAMPA, Caco-2) start->permeability stability In Vitro Stability Assay (Plasma, Microsomes) start->stability degradation Target Protein Degradation Assay (Western Blot, Luminescence) start->degradation analysis Data Analysis (DC50, Dmax, Papp, t½) permeability->analysis stability->analysis degradation->analysis conclusion Select Optimal Linker analysis->conclusion

Experimental workflow for comparing PROTAC linker performance.

This workflow outlines the key experimental steps involved in the comparative evaluation of different PROTAC linkers. It begins with the synthesis of the PROTACs, followed by parallel assessments of their cell permeability, stability, and degradation efficacy. The resulting quantitative data is then analyzed to inform the selection of the optimal linker for further development.

Conclusion

The choice between PEG3-bis-(ethyl phosphonate) and PEG3-bis(phosphonic acid) linkers is a strategic decision in drug design that hinges on the desired biological activity and pharmacokinetic profile of the molecule. The ethyl phosphonate linker serves as an effective prodrug strategy to enhance cell permeability for targeting intracellular proteins, with the caveat of requiring intracellular hydrolysis for activation. Conversely, the phosphonic acid linker, while exhibiting lower cell permeability, offers high water solubility and the potential for strong, direct interactions with specific targets, making it suitable for extracellular targets or when active transport can be utilized. A thorough experimental evaluation of both linker types within the context of a specific therapeutic application is crucial for the rational design of potent and effective drug candidates.

References

The Efficacy of PEGylated PROTACs in Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors. Among the leading TPD technologies are Proteolysis Targeting Chimeras (PROTACs), molecular glues, and lysosome-targeting chimeras (LYTACs). This guide provides an objective comparison of the efficacy of PROTACs, with a focus on those utilizing polyethylene (B3416737) glycol (PEG) linkers such as PEG3-bis-(ethyl phosphonate), against other prominent degradation technologies. The information is supported by experimental data to aid in the rational design and evaluation of next-generation protein degraders.

Overview of Targeted Protein Degradation Technologies

Targeted protein degradation strategies leverage the cell's natural protein disposal machinery—primarily the ubiquitin-proteasome system (UPS) and the lysosomal pathway—to selectively eliminate proteins of interest (POIs).

  • PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The linker component, for which molecules like PEG3-bis-(ethyl phosphonate) are used, is a critical determinant of PROTAC efficacy.[1]

  • Molecular Glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and degradation. Unlike PROTACs, they are monovalent and do not have a linker.[2][3][]

  • LYTACs are designed to degrade extracellular and membrane-associated proteins. They are chimeric molecules that bind to both a target protein on the cell surface and a lysosome-targeting receptor, mediating the internalization and subsequent degradation of the protein in the lysosome.[5][6][7]

Comparative Efficacy of Protein Degraders

To provide a clear comparison, we will examine the degradation of two distinct protein targets: Bromodomain-containing protein 4 (BRD4), an intracellular transcriptional regulator, and the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein.

Intracellular Target: BRD4 Degradation

BRD4 is a well-validated cancer target, and its degradation has been pursued using both PROTACs and molecular glues.

Degrader TypeCompoundTarget ProteinE3 Ligase RecruitedDC50Dmax (%)Cell LineReference
PROTAC JQ1-PEG-pomalidomideBRD4CRBN< 0.5 µM> 80%H661[8]
PROTAC KB02-JQ1BRD4DCAF165-40 µM (conc. dependent)> 90%HEK293T[9][10]
Molecular Glue IBG1 (JQ1-E7820)BRD4DCAF160.15 nM> 90%Various cancer cell lines[11]
Molecular Glue IBG3 (JQ1-JQ1)BRD4DCAF166.7 pM> 90%HEK293 HiBiT knock-in[11]
  • DC50 : Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dmax : Maximum percentage of target protein degradation.

The data indicates that for BRD4, molecular glues like IBG1 and IBG3 can achieve significantly higher potency (picomolar DC50 values) compared to the presented PROTAC examples.[11] It is important to note that the efficacy of PROTACs is highly dependent on the linker composition and length, and optimization can lead to highly potent degraders as well.[8]

Extracellular/Membrane Target: EGFR Degradation

EGFR is a key target in many cancers, and its location on the cell surface makes it an ideal candidate for LYTAC-mediated degradation.

Degrader TypeCompoundTarget ProteinLysosome ReceptorDegradation (%)ConcentrationCell LineReference
LYTAC Cetuximab-M6PnEGFRCI-M6PR~70%100 nMHeLa[12]
LYTAC Cetuximab-GalNAcEGFRASGPR> 70%10 nMHEP3B, HEPG2, HUH7[13][14]
  • M6Pn : mannose-6-phosphonate; GalNAc : N-acetylgalactosamine.

Cetuximab, an anti-EGFR antibody, when conjugated to a lysosome-targeting ligand, effectively mediates the degradation of EGFR.[12][13][14] The choice of the lysosome-targeting receptor can also confer tissue specificity, as seen with the ASGPR-targeting LYTAC, which is active in liver cancer cell lines.[13][14]

Signaling Pathways and Experimental Workflows

The mechanisms of action for these degrader technologies dictate the experimental approaches for their evaluation.

PROTAC and Molecular Glue Mechanism

PROTACs and molecular glues hijack the ubiquitin-proteasome system for intracellular protein degradation.

G cluster_0 PROTAC-mediated Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Recruits E2 Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degraded Protein Degraded Protein Proteasome->Degraded Protein

Caption: Workflow for PROTAC-mediated degradation of a target protein.

LYTAC Mechanism

LYTACs utilize the endosomal-lysosomal pathway to degrade extracellular and membrane proteins.

G cluster_1 LYTAC-mediated Degradation LYTAC LYTAC Ternary Complex Ternary Complex LYTAC->Ternary Complex Membrane Protein Membrane Protein Membrane Protein->Ternary Complex Lysosome Receptor Lysosome Receptor Lysosome Receptor->Ternary Complex Endocytosis Endocytosis Ternary Complex->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degraded Protein Degraded Protein Lysosome->Degraded Protein

Caption: Workflow for LYTAC-mediated degradation of a membrane protein.

Experimental Protocols

Accurate evaluation of protein degrader efficacy requires robust experimental methodologies.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following treatment with a degrader.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of degrader concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Mass Spectrometry for Proteomics

Mass spectrometry offers a highly sensitive and unbiased approach to quantify changes in the proteome following degrader treatment, confirming target degradation and identifying potential off-target effects.

Protocol:

  • Sample Preparation: Prepare cell lysates as described for Western blotting.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.[17]

  • Peptide Cleanup: Desalt and concentrate the peptides using a method like solid-phase extraction.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify peptides, allowing for the determination of relative protein abundance between different treatment conditions.

Cell Viability Assays (e.g., MTT, CellTiter-Glo)

These assays are crucial for assessing the cytotoxic effects of the degrader on cells.

MTT Assay Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the degrader.

  • MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the degrader.

  • Reagent Addition: After incubation, add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the luminescence using a luminometer.

LYTAC-Specific Experimental Workflow

Evaluating LYTACs requires methods to assess the internalization and degradation of extracellular or membrane-bound proteins.

Protocol for Flow Cytometry-based Degradation Assay:

  • Cell Culture and Treatment: Culture cells expressing the target membrane protein and treat with the LYTAC for a specified time.

  • Staining: Wash the cells and stain with a fluorescently labeled antibody that binds to a different epitope on the target protein than the LYTAC.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of target protein remaining on the cell surface.[14]

  • Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls to determine the percentage of degradation.

Conclusion

The field of targeted protein degradation is rapidly evolving, with PROTACs, molecular glues, and LYTACs each offering distinct advantages for tackling different classes of disease-relevant proteins. PROTACs utilizing PEG linkers, such as those synthesized from PEG3-bis-(ethyl phosphonate), represent a versatile and powerful approach for degrading intracellular proteins. The choice of degrader technology ultimately depends on the nature and location of the target protein. A thorough understanding of the mechanisms of action and the application of rigorous experimental protocols are essential for the successful development of these promising new therapeutics.

References

In vitro validation of PEG3-bis-(ethyl phosphonate) conjugate activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro performance of a hypothetical PROTAC, "PROTAC-X-PEG3-BEP," which utilizes the PEG3-bis-(ethyl phosphonate) linker, against a similar PROTAC with a standard alkyl linker, "PROTAC-X-Alkyl," and a small molecule inhibitor of the target protein. This guide provides supporting experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding of the validation process for such molecules.

Introduction to PROTAC-X-PEG3-BEP

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The choice of linker can significantly impact the efficacy of a PROTAC by influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (Target Protein : PROTAC : E3 Ligase).

This guide focuses on a hypothetical PROTAC, designated "PROTAC-X-PEG3-BEP," designed to target the hypothetical "Protein-X," a kinase implicated in a cancer signaling pathway. This PROTAC utilizes the "PEG3-bis-(ethyl phosphonate)" linker. For comparative purposes, its performance is evaluated against "PROTAC-X-Alkyl," which is identical except for the use of a simple alkyl linker, and a conventional small molecule inhibitor of Protein-X.

Mechanism of Action

The fundamental mechanism of PROTAC-X-PEG3-BEP involves hijacking the cell's natural protein disposal system. The PROTAC simultaneously binds to Protein-X and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to Protein-X. The polyubiquitinated Protein-X is then recognized and degraded by the proteasome.

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation Protein-X Target Protein (Protein-X) Ternary_Complex Ternary Complex (Protein-X : PROTAC : E3 Ligase) Protein-X->Ternary_Complex Binds to PROTAC PROTAC-X-PEG3-BEP E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Protein Polyubiquitinated Protein-X Ubiquitination->Ub_Protein Proteasome Proteasome Ub_Protein->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_1 In Vitro Validation Workflow Start Start Binding Binding Assays (SPR) Start->Binding Ternary Ternary Complex Formation (e.g., TR-FRET) Binding->Ternary Degradation Protein Degradation Assays (Western Blot, ELISA) Ternary->Degradation Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo) Degradation->Cell_Viability End End Cell_Viability->End Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor ProteinX Protein-X (Target for Degradation) Receptor->ProteinX Downstream_Kinase Downstream Kinase ProteinX->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a meticulous balancing act between potency, stability, and targeted delivery. Central to this optimization is the linker, the molecular bridge connecting the antibody to the cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a crucial tool for fine-tuning the physicochemical and pharmacological properties of ADCs. The length of the PEG chain, in particular, has a profound impact on an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its antitumor efficacy.

The incorporation of hydrophilic PEG linkers into ADCs serves multiple purposes. It can mitigate the aggregation and rapid clearance often associated with hydrophobic payloads, thereby allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life.[1] However, the choice of PEG linker length is not a one-size-fits-all solution. It represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer linkers generally improve in vivo performance, they can sometimes hinder the ADC's in vitro potency.[1] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.

Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs, including in vitro cytotoxicity, pharmacokinetics, and in vivo efficacy.

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

Linker LengthADC ModelTarget Cell LineIC50 (nM)Fold Change vs. No PEGReference
No PEGZHER2-SMCC-MMAENCI-N87~1.0-[2]
4 kDa PEGZHER2-PEG4K-MMAENCI-N87~6.56.5-fold increase[2]
10 kDa PEGZHER2-PEG10K-MMAENCI-N87~22.522.5-fold increase[2]
PEG3Trastuzumab-EGCit-PABC-MMAEBT-4740.48Not Applicable[3]
PEG4Trastuzumab-EGCit-PABC-MMAEBT-4740.68Not Applicable[3]
PEG8Trastuzumab-EGCit-PABC-MMAEBT-4740.074Not Applicable[3]

Note: IC50 values are approximate and gathered from the referenced studies. A higher IC50 value indicates lower cytotoxicity.

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths

Linker LengthADC ModelAnimal ModelKey PK ParameterResultReference
No PEGZHER2-SMCC-MMAEMouseHalf-life19.6 min[2]
4 kDa PEGZHER2-PEG4K-MMAEMouseHalf-life2.5-fold increase vs. no PEG[2]
10 kDa PEGZHER2-PEG10K-MMAEMouseHalf-life11.2-fold increase vs. no PEG[2]
No PEGNon-binding MMAE ADCSprague-Dawley RatClearanceRapid[4]
< PEG8Non-binding MMAE ADCSprague-Dawley RatClearanceRapidly increased[4]
≥ PEG8Non-binding MMAE ADCSprague-Dawley RatClearanceSlower, minimal clearance[4]

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

Linker LengthADC ModelXenograft ModelEfficacy OutcomeReference
No PEGZHER2-SMCC-MMAENCI-N87Less tumor growth inhibition[2]
10 kDa PEGZHER2-PEG10K-MMAENCI-N87Stronger tumor growth inhibition[2]
No PEGNon-PEGylated ADCL540cy11% decrease in tumor weight[5]
PEG2, PEG4PEGylated ADCL540cy35-45% decrease in tumor weight[5]
PEG8, PEG12, PEG24PEGylated ADCL540cy75-85% reduction in tumor weight[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., NCI-N87, BT-474)

  • Complete cell culture medium

  • ADCs with different PEG linker lengths

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[6]

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADCs to the respective wells.[6]

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Plot the absorbance against the ADC concentration and determine the IC50 value for each ADC.

Pharmacokinetic (PK) Analysis in Mice

This protocol outlines the procedure for evaluating the pharmacokinetic profile of ADCs in a mouse model.

Materials:

  • BALB/c nude mice (or other appropriate strain)

  • ADCs with different PEG linker lengths

  • Sterile PBS or formulation buffer

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Analytical method for ADC quantification (e.g., ELISA, LC-MS)

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to each mouse.[7]

  • Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) into EDTA-coated tubes.[8]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[7]

  • Sample Analysis: Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated analytical method.[9]

  • Data Analysis: Plot the plasma concentration of the ADC over time and calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) using appropriate software.

In Vivo Efficacy Study (Xenograft Model)

This protocol describes a typical xenograft study to assess the anti-tumor efficacy of ADCs.

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Human cancer cell line (e.g., NCI-N87)

  • ADCs with different PEG linker lengths

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[2][10]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]

  • Animal Grouping and Dosing: Randomize the mice into different treatment groups (vehicle control and different ADC treatment groups). Administer the ADCs and vehicle control intravenously at a specified dosing schedule (e.g., once every three days for a total of four doses).[2]

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).[11]

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental processes and the mechanism of action of ADCs, the following diagrams have been generated using Graphviz.

ADC_General_Mechanism cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_adc Prepare Serial Dilutions of ADCs overnight_incubation->prepare_adc add_adc Add ADCs to Cells prepare_adc->add_adc incubation_72_96h Incubate for 72-96 hours add_adc->incubation_72_96h add_mtt Add MTT Reagent incubation_72_96h->add_mtt incubation_2_4h Incubate for 2-4 hours add_mtt->incubation_2_4h add_solubilization Add Solubilization Solution incubation_2_4h->add_solubilization overnight_incubation2 Incubate Overnight add_solubilization->overnight_incubation2 read_absorbance Read Absorbance (570 nm) overnight_incubation2->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

In_Vivo_Efficacy_Workflow start Start implant_cells Implant Tumor Cells Subcutaneously in Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth group_animals Randomize Mice into Treatment Groups monitor_growth->group_animals administer_treatment Administer ADCs and Vehicle Control group_animals->administer_treatment measure_tumors Measure Tumor Volume Regularly administer_treatment->measure_tumors data_analysis Analyze Tumor Growth Inhibition measure_tumors->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vivo efficacy study using a xenograft model.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a direct and significant impact on their therapeutic index. The experimental data clearly demonstrate that:

  • Longer PEG linkers generally lead to improved pharmacokinetic properties, including longer half-life and reduced clearance. This enhanced stability in circulation can result in greater tumor accumulation and superior in vivo efficacy, especially for miniaturized ADCs.[2][4] However, this often comes at the cost of reduced in vitro cytotoxicity, potentially due to steric hindrance affecting antigen binding or payload release.[2]

  • Shorter PEG linkers may result in higher in vitro potency but can lead to more rapid clearance from circulation, potentially limiting their in vivo efficacy.[1]

  • An intermediate PEG linker length (e.g., PEG8-PEG12) often represents a balance, providing improved pharmacokinetics and in vivo efficacy without a drastic reduction in in vitro cytotoxicity.[1][5]

Ultimately, the optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen. A thorough understanding of the trade-offs between pharmacokinetics and in vitro potency, as demonstrated by the data and protocols presented in this guide, is essential for the rational design of safe and effective antibody-drug conjugates.

References

A Comparative Guide to Alternative Linkers for Bioconjugation: Moving Beyond PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of effective and safe bioconjugates. While poly(ethylene glycol) (PEG) linkers, such as PEG3-bis-(ethyl phosphonate), have been widely used to improve the solubility and pharmacokinetic properties of biomolecules, concerns about PEG immunogenicity and the desire for more tailored functionalities have driven the development of a diverse range of alternative linkers. This guide provides an objective comparison of prominent alternatives to traditional PEG linkers, with a focus on their performance in bioconjugation, supported by experimental data.

The selection of an appropriate linker is a multifactorial process that must consider the properties of the biomolecule and the payload, the desired in vivo behavior of the conjugate, and the specific application, such as antibody-drug conjugates (ADCs) or targeted drug delivery. This guide will explore the key characteristics of different linker classes, including alternatives to the PEG backbone itself and variations in the reactive moieties for conjugation and payload release.

Alternatives to the PEG Backbone: Enhancing Biocompatibility and Performance

The polymer backbone of a linker plays a crucial role in determining the overall properties of the bioconjugate. While PEG is known for its hydrophilicity and "stealth" properties that can reduce immunogenicity and prolong circulation time, the emergence of anti-PEG antibodies has necessitated the exploration of alternatives.

Polysarcosine (pSar): A promising alternative to PEG, polysarcosine is a polypeptoid with a structure analogous to polypeptides. It is known for its excellent biocompatibility, biodegradability, and low immunogenicity.

Poly(2-oxazolines) (POx): This class of polymers, particularly poly(2-ethyl-2-oxazoline), offers "stealth" properties comparable to PEG. The properties of POx can be readily tuned by altering the side chains, allowing for fine control over hydrophilicity and other characteristics.

Zwitterionic Polymers: These polymers contain an equal number of positive and negative charges, leading to a highly hydrated state that is very effective at resisting non-specific protein adsorption. This can translate to enhanced stability and reduced immunogenicity of the bioconjugate.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice in Drug Delivery

A key consideration in linker design, particularly for ADCs, is the mechanism of payload release. Linkers can be broadly categorized as cleavable or non-cleavable.

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but to release the payload in response to specific triggers in the target environment, such as low pH in endosomes or the presence of specific enzymes that are overexpressed in tumor cells. Common cleavable linker chemistries include:

  • Hydrazones: Cleavable under acidic conditions.

  • Disulfides: Cleavable in the reducing environment of the cell.

  • Peptide-based linkers (e.g., Valine-Citrulline): Cleaved by specific enzymes like cathepsins found in lysosomes.

Non-Cleavable Linkers: These linkers rely on the degradation of the antibody or protein carrier within the lysosome to release the payload. The payload is therefore released with the linker and a residual amino acid attached. Non-cleavable linkers generally exhibit higher plasma stability.

Phosphonate-Containing Linkers for Bone Targeting

The "bis-(ethyl phosphonate)" moiety in the original topic suggests an application in bone targeting, as phosphonates and bisphosphonates have a high affinity for hydroxyapatite, the mineral component of bone. These linkers can be used to deliver therapeutic agents specifically to bone tissue for the treatment of bone cancers, osteoporosis, and other bone-related diseases. The stability of the phosphonate (B1237965) ester linkage is a critical factor in ensuring that the conjugate reaches the target site before premature cleavage.

Quantitative Performance Comparison of Linkers

The following tables summarize quantitative data from various studies to facilitate a comparison of different linker types.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different Linker-Payload Combinations

Antibody-Linker-PayloadTarget Cell LineIC50 (pM)Reference
Trastuzumab-Val-Cit-MMAEHER2-positive14.3[1]
Trastuzumab-β-galactosidase-cleavable linker-MMAEHER2-positive8.8[1]
Ado-trastuzumab emtansine (T-DM1) (non-cleavable)HER2-positive33[1]

MMAE: Monomethyl auristatin E

Table 2: Comparative Plasma Stability of Different Linker Chemistries

Linker TypeModel SystemHalf-life (t1/2) in Human PlasmaReference
HydrazonePhenylketone-derived hydrazone linker~2 days[1]
Silyl ether-based acid-cleavableSilyl ether-MMAE conjugate> 7 days[1]
Valine-containing peptideVal-Cit-containing ADCHighly stable[1]
Non-cleavable (SMCC-based)SMCC-containing ADC~62% remaining after 120 h[1]
Non-cleavable (MD linker)MD linker-containing ADC~97% remaining after 120 h[1]

Table 3: Comparison of PEG and Polysarcosine (pSar) Conjugates of Interferon-α2b (IFN)

ParameterPEG-IFNpSar-IFNReference
In vitro antiproliferative activity (IC50 on Daudi cells)Higher than pSar-IFNLower than PEG-IFN (more potent)[2]
In vivo tumor accumulationLowerHigher[2]
Immunogenicity (anti-IFN IgG levels in mice)HigherConsiderably lower[2]

Table 4: Stability of Phosphonate Ester Prodrugs in Human Plasma

CompoundHalf-life (t1/2) in 50% Human PlasmaReference
bis-acyloxyalkyl ester phosphonate< 1 hour[3]
Mixed aryl acyloxy phosphonate ester 12> 20 hours[3]
Mixed aryl acyloxy phosphonate ester 14> 20 hours[3]
bis-1-naphthyl phosphonate diester 9Resistant to metabolism up to 20 hours[3]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

General Protocol for Amine-Reactive Bioconjugation (e.g., with NHS Ester-functionalized Linkers)
  • Materials:

    • Amine-containing biomolecule (e.g., antibody, protein)

    • NHS ester-functionalized linker (e.g., PEG-NHS, pSar-NHS)

    • Conjugation buffer (e.g., PBS, pH 7.4-8.5)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Procedure:

    • Dissolve the amine-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the NHS ester-functionalized linker in a small amount of anhydrous DMSO or DMF.

    • Add the linker solution to the biomolecule solution at a molar excess of 5-20 fold.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

    • Purify the conjugate using a suitable purification system to remove excess linker and other reagents.

    • Characterize the conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol for In Vitro Plasma Stability Assay
  • Materials:

    • Bioconjugate of interest

    • Human plasma (citrated)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Analytical method for quantification (e.g., LC-MS, ELISA)

  • Procedure:

    • Dilute the bioconjugate to a final concentration in human plasma (e.g., 50% plasma in PBS).

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the sample and immediately stop the reaction (e.g., by freezing or adding a quenching solution).

    • Process the samples to separate the bioconjugate from plasma proteins (e.g., by protein A/G affinity purification for antibodies).

    • Analyze the samples using a validated analytical method to quantify the amount of intact bioconjugate or released payload.

    • Plot the percentage of intact conjugate versus time to determine the plasma stability and half-life.

Protocol for In Vitro Cytotoxicity Assay (IC50 Determination)
  • Materials:

    • Cancer cell line expressing the target antigen

    • Complete cell culture medium

    • Bioconjugate, control antibody, and vehicle control

    • 96-well plates

    • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)

    • Plate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the bioconjugate, control antibody, and vehicle control in complete cell culture medium.

    • Remove the medium from the cells and add the different concentrations of the test articles.

    • Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.

    • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the concentration of the test article.

    • Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures.

experimental_workflow cluster_synthesis Bioconjugate Synthesis & Purification cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation s1 Biomolecule & Linker-Payload Selection s2 Conjugation Reaction s1->s2 s3 Purification (e.g., SEC, Dialysis) s2->s3 c1 Purity & Aggregation Analysis (e.g., SEC, SDS-PAGE) s3->c1 Characterize Conjugate c2 Drug-to-Antibody Ratio (DAR) Determination (e.g., HIC, MS) s3->c2 Characterize Conjugate c3 Plasma Stability Assay s3->c3 Characterize Conjugate c4 Cytotoxicity Assay (IC50) s3->c4 Characterize Conjugate c5 Binding Affinity (e.g., SPR, ELISA) s3->c5 Characterize Conjugate v1 Pharmacokinetic (PK) Studies s3->v1 Evaluate In Vivo v3 Toxicity Studies s3->v3 Evaluate In Vivo v2 Tumor Xenograft Efficacy Studies c4->v2 Select Lead Candidate

Caption: Experimental workflow for the development and evaluation of bioconjugates.

bone_targeting_pathway cluster_delivery Targeted Delivery to Bone cluster_cellular Cellular Action in Bone Microenvironment cluster_release Payload Release drug Phosphonate-Linker-Drug Conjugate circulation Systemic Circulation drug->circulation IV Administration bone Bone Surface (Hydroxyapatite) circulation->bone IV Administration internalization Internalization bone->internalization Binding & Uptake osteoclast Osteoclast osteoblast Osteoblast tumor_cell Bone Metastatic Tumor Cell cleavage Linker Cleavage (e.g., acidic pH, enzymes) internalization->cleavage payload Active Payload cleavage->payload payload->osteoclast Induces Apoptosis or Inhibits Function payload->osteoblast Modulates Activity payload->tumor_cell Induces Apoptosis or Inhibits Function

Caption: Simplified pathway for bone-targeted drug delivery using a phosphonate linker.

Conclusion

The field of bioconjugation is continually evolving, with a growing arsenal (B13267) of linkers that offer distinct advantages over traditional PEG-based approaches. Alternatives such as polysarcosine, poly(2-oxazolines), and zwitterionic polymers can mitigate the risk of PEG immunogenicity and, in some cases, provide superior performance in terms of stability and therapeutic efficacy. The choice between cleavable and non-cleavable linkers remains a critical decision that must be tailored to the specific drug and its intended mechanism of action. For applications such as bone targeting, the incorporation of moieties like phosphonates provides an effective strategy for tissue-specific delivery. A thorough understanding of the chemical properties and in vivo behavior of different linkers, supported by robust experimental evaluation, is essential for the successful development of next-generation bioconjugate therapeutics.

References

The Role of PEG3-bis-(ethyl phosphonate) in Cellular Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An examination of PEG3-bis-(ethyl phosphonate) reveals its primary function not as a direct therapeutic agent, but as a critical component in the architecture of advanced drug delivery and protein degradation technologies. This guide will explore the established applications of this molecule, provide a comparative framework for evaluating its utility, and present relevant experimental methodologies for researchers in drug development.

While direct performance data of PEG3-bis-(ethyl phosphonate) as a standalone agent in various cell lines is not available in published literature, its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and in drug delivery systems is well-documented.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] The linker, in this case, PEG3-bis-(ethyl phosphonate), connects the target-binding ligand to the E3 ligase-binding ligand. Its chemical properties, such as length, flexibility, and solubility, are crucial for the efficacy of the resulting PROTAC.

Comparative Performance of PROTACs Utilizing Different Linkers

To illustrate the impact of the linker on the performance of a PROTAC, this section presents a hypothetical comparison between two PROTACs targeting the same protein, "Protein X," but employing different linkers: one with a PEG3-bis-(ethyl phosphonate) linker (PROTAC-PEG3) and another with a standard alkyl chain linker (PROTAC-Alkyl).

Quantitative Performance Data

The following table summarizes hypothetical data on the performance of these two PROTACs in different cancer cell lines. The key metrics are the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the maximum degradation (Dmax) achieved.

Cell LineTarget ProteinPROTAC ConstructDC50 (nM)Dmax (%)
MCF-7 (Breast Cancer)Protein XPROTAC-PEG35095
PROTAC-Alkyl15080
HeLa (Cervical Cancer)Protein XPROTAC-PEG37592
PROTAC-Alkyl20075
A549 (Lung Cancer)Protein XPROTAC-PEG310088
PROTAC-Alkyl30070

This data is hypothetical and for illustrative purposes only.

The hypothetical data suggests that the PROTAC utilizing the PEG3-bis-(ethyl phosphonate) linker exhibits superior performance across all tested cell lines, with lower DC50 values and higher maximal degradation percentages. This could be attributed to the enhanced solubility and optimized spatial orientation afforded by the PEG linker.[3][4]

Experimental Protocols

To assess the performance of PROTACs, a variety of experimental techniques are employed. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is used to quantify the amount of a target protein in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Plate the desired cell lines (e.g., MCF-7, HeLa, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. The level of the target protein is typically normalized to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment. A related study on ethylphosphonate-based curcumin (B1669340) mimics utilized a similar protocol.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Visualizing Molecular Mechanisms and Workflows

Diagrams created using Graphviz can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (PROTAC-PEG3) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (Protein X) Target->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_1 Workflow for PROTAC Performance Evaluation start Start: Select Cell Lines (e.g., MCF-7, HeLa, A549) treatment Treat cells with PROTAC-PEG3 and PROTAC-Alkyl at various concentrations start->treatment protein_analysis Protein Degradation Analysis (Western Blot) treatment->protein_analysis viability_analysis Cell Viability Assay (MTT Assay) treatment->viability_analysis data_quant Quantify DC50 and Dmax protein_analysis->data_quant data_quant2 Determine IC50 viability_analysis->data_quant2 comparison Compare Performance of Linkers data_quant->comparison data_quant2->comparison end Conclusion comparison->end

References

Comparative Guide to the Purity and Performance of PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of PEG3-bis-(ethyl phosphonate) with alternative linker technologies used in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform decisions on linker selection.

Characterization of PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is a hydrophilic, flexible linker commonly employed in the synthesis of PROTACs.[1][] Its polyethylene (B3416737) glycol (PEG) chain enhances the solubility and bioavailability of the resulting PROTAC molecule.[3] The terminal ethyl phosphonate (B1237965) groups provide reactive handles for conjugation to targeting ligands and E3 ligase recruiters.[4]

Purity Analysis

The purity of PEG3-bis-(ethyl phosphonate) is a critical parameter, as impurities can lead to side reactions and complicate the interpretation of biological data. Commercial suppliers typically report a purity of ≥95% or 98%.[3][5][6]

Table 1: Purity of Commercially Available PEG3-bis-(ethyl phosphonate)

SupplierCatalog NumberPurity Specification
BroadPharmBP-2170698%[3]
AxisPharmAP11788≥95%[4][5]
LabSolutionsP59713098%[6]

Comparison with Alternative PROTAC Linkers

The choice of linker is crucial for the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the molecule.[7] Besides flexible PEG linkers, other common linker classes include alkyl chains and rigid linkers.[7][8]

The performance of PROTACs is primarily evaluated by their DC50 (concentration for 50% degradation of the target protein) and Dmax (maximum percentage of target protein degradation).[7]

Table 2: Illustrative Comparison of Different PROTAC Linker Classes

Linker ClassExample StructureTypical PurityKey CharacteristicsIllustrative DC50 RangeIllustrative Dmax Range
Flexible (PEG) PEG3-bis-(ethyl phosphonate) ≥95-98% High hydrophilicity, good solubility, flexible.[3]1-100 nM>90%
Flexible (Alkyl) Heptane-1,7-diamine≥98%Hydrophobic, simple, synthetically accessible.[8]10-500 nM80-95%
Rigid (Piperazine) 1,4-Bis(aminoethyl)piperazine≥97%Constrained conformation, can improve ternary complex stability and cell permeability.[8]0.1-50 nM>95%

Note: The DC50 and Dmax values are illustrative and highly dependent on the specific target protein, ligands, and cell line used.

Experimental Protocols

The following are representative protocols for the characterization and validation of the purity of PEGylated phosphonate linkers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure and assess the purity of the compound.

  • ¹H NMR: Provides information on the number and environment of protons. For PEG3-bis-(ethyl phosphonate), characteristic peaks for the PEG backbone, ethyl groups, and phosphonate-adjacent methylene (B1212753) groups are expected.

  • ³¹P NMR: A highly sensitive method for phosphorus-containing compounds. A single peak is expected for pure PEG3-bis-(ethyl phosphonate), and the presence of other peaks could indicate phosphorus-containing impurities.[9]

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher NMR spectrometer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile compounds.[]

  • Method: Reversed-phase HPLC (RP-HPLC) is commonly used.[11]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable choice.

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: Since PEG linkers often lack a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. A UV detector can be used if the linker is derivatized with a UV-active group.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a common technique for polar molecules like PEG3-bis-(ethyl phosphonate).

  • Analysis: The expected [M+H]⁺ or [M+Na]⁺ ion should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Sample Preparation: The sample is typically dissolved in methanol (B129727) or acetonitrile and infused directly into the mass spectrometer.

Visualizations

General PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using a bifunctional linker like PEG3-bis-(ethyl phosphonate).

PROTAC Synthesis Workflow General PROTAC Synthesis Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis Target Ligand Target Ligand Step1 Step 1: Conjugate Linker to Target Ligand Target Ligand->Step1 Linker PEG3-bis-(ethyl phosphonate) Linker->Step1 E3 Ligase Ligand E3 Ligase Ligand Step2 Step 2: Conjugate Linker-Target Ligand to E3 Ligase Ligand E3 Ligase Ligand->Step2 Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_PROTAC Final PROTAC Molecule Analysis->Final_PROTAC

Caption: A simplified workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram shows the mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC Mechanism of Action PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Navigating Bioconjugation: A Comparative Analysis of PEG3-bis-(ethyl phosphonate) Linked Antibodies and Alternative Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker technology in antibody-drug conjugates (ADCs) is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of antibodies linked with PEG3-bis-(ethyl phosphonate) against other common linker technologies, supported by experimental data and detailed methodologies for assessing cross-reactivity.

The specificity of an antibody-drug conjugate is paramount, ensuring that the cytotoxic payload is delivered preferentially to target cells while minimizing collateral damage to healthy tissues. A key factor influencing this specificity is the linker that connects the antibody to the drug. An ideal linker is stable in systemic circulation but allows for efficient payload release at the tumor site. Cross-reactivity, or off-target binding, can compromise the therapeutic window of an ADC. This guide delves into the characteristics of PEG3-bis-(ethyl phosphonate) linkers and provides a comparative framework against established alternatives.

Performance Comparison of ADC Linker Technologies

The selection of a linker technology has a profound impact on the pharmacokinetic profile, efficacy, and toxicity of an antibody-drug conjugate. While direct comparative cross-reactivity data for PEG3-bis-(ethyl phosphonate) linked antibodies is limited in publicly available literature, its properties can be inferred from the well-documented characteristics of PEGylated and phosphonate-based linkers. The following tables summarize the performance of different linker types based on key attributes related to stability and off-target effects.

Table 1: Qualitative Performance Comparison of Linker Technologies

Linker TypePrimary AdvantagePrimary DisadvantageImpact on Cross-Reactivity/Off-Target Effects
PEGylated Linkers (e.g., PEG3-bis-(ethyl phosphonate)) Increased hydrophilicity, improved pharmacokinetics, and reduced immunogenicity.[1][2]Potential for reduced cytotoxicity due to steric hindrance.[2]The hydrophilic nature of PEG can reduce non-specific uptake by tissues, thereby minimizing off-target toxicity.[1][3]
Cleavable Linkers (e.g., Val-Cit) Efficient payload release within the target cell, potential for bystander effect.[4][5][6]Susceptible to premature cleavage in systemic circulation, leading to off-target toxicity.[6][7][8]Premature payload release is a primary driver of off-target toxicity, particularly hematological toxicities.[6][8]
Non-Cleavable Linkers (e.g., SMCC) High plasma stability, reducing the risk of premature payload release and systemic toxicity.[9][10][11]Lack of bystander effect, making them less effective in heterogeneous tumors.[11]The stable linkage minimizes off-target toxicity from freely circulating payload, but the active metabolite can still cause toxicity if the ADC is taken up non-specifically.[11]
Site-Specific Conjugation (e.g., Sortase-mediated) Produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to a more predictable pharmacokinetic profile.[12][13][14][15][16]Requires antibody engineering and specialized reagents.[13][14][16]Improved homogeneity can lead to a better therapeutic index and potentially lower off-target toxicity compared to heterogeneously conjugated ADCs.

Table 2: Quantitative Comparison of Linker Stability and Off-Target Effects

Linker/Conjugation MethodMetricResultReference
Maleimide (Thioether) Conjugate Stability in Human Plasma~20% of Fc-S396C conjugate remained intact after 72 hours.[17]
Sulfone (Thioether) Conjugate Stability in Human PlasmaImproved stability compared to maleimide; ~67% of Fc-S396C conjugate intact after 72 hours.[17]
Val-Cit (Cleavable) Premature Payload ReleaseSusceptible to cleavage by neutrophil elastase, contributing to off-target toxicity.[6][7]
PEGylated Linkers PharmacokineticsIncreased ADC exposure with increasing PEG size (up to PEG8).
Cleavable vs. Non-Cleavable Grade ≥ 3 Adverse Events (Meta-analysis)47% in patients treated with cleavable linker ADCs vs. 34% with non-cleavable linker ADCs.[8]

Experimental Protocols for Cross-Reactivity Assessment

A thorough evaluation of an antibody-drug conjugate's cross-reactivity is a critical component of preclinical safety assessment and is guided by regulatory agencies such as the FDA and EMA. Below are detailed methodologies for key experiments used to characterize the specificity and off-target binding of ADCs.

Enzyme-Linked Immunosorbent Assay (ELISA) for Target Binding and Specificity

ELISA is a plate-based assay used to quantify the binding of an ADC to its intended target antigen and to assess its cross-reactivity against related or unrelated proteins.

  • Objective: To determine the binding affinity and specificity of the ADC.

  • Methodology:

    • Coating: Microtiter plates are coated with the target antigen and a panel of potentially cross-reactive proteins.

    • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS).

    • Incubation: The ADC is serially diluted and incubated in the coated wells.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the ADC's primary antibody is added.

    • Substrate Addition: A chromogenic or chemiluminescent substrate is added, and the signal is measured using a plate reader.

  • Data Analysis: The binding curves are analyzed to determine the half-maximal effective concentration (EC50) for each protein. A significant signal for a non-target protein indicates cross-reactivity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) of an ADC to its target and potential off-target proteins.

  • Objective: To determine the on- and off-rates and the equilibrium dissociation constant (KD) of the ADC's binding interactions.

  • Methodology:

    • Immobilization: The target antigen or off-target proteins are immobilized on a sensor chip.

    • Injection: The ADC is flowed over the sensor surface at various concentrations.

    • Detection: Changes in the refractive index at the sensor surface, which are proportional to the mass of bound ADC, are measured in real-time.

    • Regeneration: The sensor surface is regenerated to remove the bound ADC.

  • Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD = kd/ka) are calculated from the sensorgrams. Weaker binding to off-target proteins will be reflected in a higher KD value.

Flow Cytometry for Cell-Based Cross-Reactivity

Flow cytometry is used to assess the binding of an ADC to a panel of cell lines expressing varying levels of the target antigen and to identify potential off-target binding to other cell surface proteins.

  • Objective: To evaluate the on-target and off-target binding of the ADC in a cellular context.

  • Methodology:

    • Cell Preparation: A panel of cell lines is cultured and harvested.

    • Incubation: The cells are incubated with the fluorescently labeled ADC or with the ADC followed by a fluorescently labeled secondary antibody.

    • Washing: Unbound ADC is washed away.

    • Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Data Analysis: The geometric mean fluorescence intensity (MFI) is determined for each cell line. A significant shift in MFI for a target-negative cell line suggests off-target binding.

In Vitro Tissue Cross-Reactivity (TCR) Studies

As recommended by regulatory bodies like the FDA and ICH, TCR studies are performed to identify potential off-target binding of an ADC to a comprehensive panel of normal human tissues.

  • Objective: To predict potential on-target and off-target toxicities in vivo.

  • Methodology:

    • Tissue Selection: A panel of fresh-frozen normal human tissues from multiple donors is used.

    • Immunohistochemistry (IHC): Cryosections of the tissues are incubated with the ADC.

    • Detection: The binding of the ADC is visualized using a suitable detection system (e.g., HRP-conjugated secondary antibody and a chromogen).

    • Pathological Evaluation: A qualified pathologist evaluates the staining pattern (intensity and localization) in each tissue.

  • Data Analysis: The presence, intensity, and cellular localization of staining are documented for each tissue. Any specific, unexpected staining in non-target tissues is a key indicator of potential cross-reactivity.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and decision-making processes in cross-reactivity studies.

experimental_workflow cluster_screening Initial Screening cluster_cellular Cellular Context cluster_tissue Preclinical Safety ELISA ELISA Result1 Binding Affinity & Specificity ELISA->Result1 SPR Surface Plasmon Resonance (SPR) Result2 Binding Kinetics (ka, kd, KD) SPR->Result2 FlowCytometry Flow Cytometry Result3 On/Off-Target Cell Binding FlowCytometry->Result3 TCR Tissue Cross-Reactivity (TCR) Result4 Potential Off-Target Binding Sites TCR->Result4 ADC Test ADC ADC->ELISA ADC->SPR ADC->FlowCytometry ADC->TCR Target Target Antigen Target->ELISA Target->SPR OffTarget Off-Target Proteins OffTarget->ELISA OffTarget->SPR CellLines Cell Line Panel CellLines->FlowCytometry HumanTissues Human Tissue Panel HumanTissues->TCR

Caption: A typical workflow for assessing ADC cross-reactivity.

linker_comparison_logic Linker Linker Technology Cleavable Cleavable Linker->Cleavable NonCleavable Non-Cleavable Linker->NonCleavable PEGylated PEGylated Linker->PEGylated Stability Plasma Stability Cleavable->Stability Lower Bystander Bystander Effect Cleavable->Bystander Possible Toxicity Off-Target Toxicity Cleavable->Toxicity Higher Risk NonCleavable->Stability Higher NonCleavable->Bystander Unlikely NonCleavable->Toxicity Lower Risk PEGylated->Toxicity Reduced (Non-specific uptake) PK Pharmacokinetics PEGylated->PK Improved

References

Benchmarking PEG3-bis-(ethyl phosphonate): A Comparative Guide to Phosphonate and Other PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of potent and effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein binder to the E3 ligase ligand, critically influences the PROTAC's solubility, cell permeability, ternary complex formation, and ultimately, its degradation efficacy. This guide provides a comparative overview of PEG3-bis-(ethyl phosphonate), a hydrophilic and flexible linker, benchmarked against other common phosphonate (B1237965) and non-phosphonate linkers used in PROTAC development. While direct head-to-head experimental data for PEG3-bis-(ethyl phosphonate) is limited in publicly available literature, this guide synthesizes data from studies on analogous PEGylated and phosphonate-containing linkers to provide a framework for its evaluation.

Data Presentation: Comparative Performance of PROTAC Linkers

The choice of linker chemistry significantly impacts the physicochemical properties and biological activity of a PROTAC. Below is a summary of expected performance characteristics based on linker type.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of Common PROTAC Linker Classes

Linker ClassRepresentative ExamplesExpected SolubilityExpected Cell PermeabilityMetabolic StabilityKey AdvantagesPotential Disadvantages
Hydrophilic/Flexible (e.g., PEG-based) PEG3-bis-(ethyl phosphonate) , PEG4, PEG6HighVariable; can be improved by intramolecular hydrogen bondingGenerally lower than alkyl chainsEnhances aqueous solubility, reduces non-specific binding, can improve ternary complex geometry.[1][2]Can increase molecular weight and flexibility, potentially leading to higher entropic penalty upon binding.[3]
Alkyl/Hydrophobic Simple alkyl chains (e.g., C3-C8)LowGenerally higher than PEG linkersGenerally highSynthetically straightforward, can enhance membrane permeability.Poor aqueous solubility can lead to aggregation and limit bioavailability.[2][4]
Rigid Piperazine, piperidine, cycloalkane-based linkersVariableCan be highHighProvides conformational constraint, which can improve selectivity and reduce the entropic penalty of binding.Lack of flexibility may hinder optimal ternary complex formation.
Phosphonate-based Vinylphosphonate, phosphonamidateHigh (as phosphonic acid)Moderate to High (as prodrug)Can be engineered for specific cleavageCan mimic phosphate (B84403) groups in biological systems, potential for targeted delivery to bone.[5][6]Can be susceptible to phosphatases; prodrug strategies may be required to enhance cell permeability.

Table 2: Comparative In Vitro Performance Metrics of PROTACs with Different Linker Types

Linker TypeTarget Protein Degradation (DC50)Ternary Complex StabilityOff-Target EffectsBystander EffectRepresentative References
PEG-based Often highly potent, but linker length is critical and must be optimized for each target-E3 ligase pair.[7][8]Can be high due to favorable vector and orientation.Generally low due to increased hydrophilicity.Can be modulated by linker length and payload.[7][8][9]
Alkyl-based Can be potent, but hydrophobicity can lead to aggregation and reduced efficacy.Can be high, but "hook effect" is a consideration.Higher potential for non-specific binding and off-target effects.Can be pronounced due to high cell permeability of the PROTAC.[2][4]
Rigid Potency is highly dependent on the pre-organization of the linker matching the optimal ternary complex geometry.Can be very high if the conformation is optimal.Can be highly selective.Dependent on the overall properties of the PROTAC.[10]
Phosphonate-based Dependent on the overall PROTAC structure and cell permeability.Can be high, influenced by the specific phosphonate chemistry.Can be low, with potential for specific tissue targeting (e.g., bone).Dependent on the overall properties of the PROTAC.[5][6]

Mandatory Visualization

Signaling and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the evaluation of PROTACs, including those utilizing a PEG3-bis-(ethyl phosphonate) linker.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Ternary_Complex Target-PROTAC-E3 Ternary Complex E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex PolyUb_Target Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ub Transfer Proteasome 26S Proteasome PolyUb_Target->Proteasome Degradation Degradation Products (Peptides) Proteasome->Degradation

Ubiquitin-Proteasome Pathway for PROTAC-mediated degradation.

EGFR_Degradation_Pathway EGFR_PROTAC EGFR-targeting PROTAC Ternary_Complex EGFR-PROTAC-E3 Ternary Complex EGFR_PROTAC->Ternary_Complex EGFR EGFR EGFR->Ternary_Complex Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream_Signaling E3_Ligase E3 Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_EGFR Poly-ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ub_Cascade Ubiquitin Cascade Ub_Cascade->Ub_EGFR Proteasome Proteasome Degradation Ub_EGFR->Proteasome Proteasome->Downstream_Signaling Inhibition of Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

EGFR degradation pathway mediated by a PROTAC.

PROTAC_Evaluation_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth Linker Synthesis (e.g., PEG3-bis- (ethyl phosphonate)) PROTAC_Assembly PROTAC Assembly Linker_Synth->PROTAC_Assembly Warhead_Synth Warhead Synthesis Warhead_Synth->PROTAC_Assembly E3_Ligand_Synth E3 Ligand Synthesis E3_Ligand_Synth->PROTAC_Assembly Binding_Assay Target & E3 Ligase Binding Assays PROTAC_Assembly->Binding_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Binding_Assay->Permeability_Assay Degradation_Assay Western Blot for Target Degradation Permeability_Assay->Degradation_Assay Cytotoxicity_Assay Cell Viability Assay Degradation_Assay->Cytotoxicity_Assay PK_Study Pharmacokinetics (PK) Study Cytotoxicity_Assay->PK_Study Efficacy_Study In Vivo Efficacy (e.g., Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study Toxicology Study Efficacy_Study->Toxicity_Study

General experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using a Bifunctional Linker (e.g., PEG3-bis-(ethyl phosphonate))

This protocol describes a general two-step synthesis.

Step 1: Conjugation of the Linker to the E3 Ligase Ligand

  • Materials: PEG3-bis-(ethyl phosphonate) (1.0 eq), amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) analog) (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), anhydrous DMF.

  • Procedure: a. Dissolve the PEG3-bis-(ethyl phosphonate) linker and the E3 ligase ligand in anhydrous DMF. b. Add HATU and DIPEA to the solution. c. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the linker-E3 ligase conjugate.

Step 2: Conjugation of the Linker-E3 Ligase Conjugate to the Target Protein Ligand (Warhead)

  • Materials: Linker-E3 ligase conjugate (1.0 eq), target protein ligand with a suitable functional group (e.g., a hydroxyl or amine group) (1.1 eq), appropriate coupling reagents (e.g., for an alcohol, Mitsunobu conditions with DEAD and PPh3), anhydrous solvent (e.g., THF).

  • Procedure: a. Dissolve the linker-E3 ligase conjugate and the warhead in the anhydrous solvent. b. Add the coupling reagents under a nitrogen atmosphere. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the PROTAC in plasma, which is crucial for predicting its in vivo half-life.

  • Preparation: Incubate the PROTAC (final concentration 1 µM) in plasma (human, rat, or mouse) at 37°C. Include a buffer control (e.g., PBS) to assess chemical stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Processing: At each time point, stop the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point. The half-life (t1/2) can then be calculated.[11][12][13][14][15]

Protocol 3: Western Blot for Target Protein Degradation

This is a standard method to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells (a relevant cell line expressing the target protein) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).[16]

Conclusion

References

A Comparative Guide to PROTACs Utilizing PEGylated Phosphonate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The success of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. While no specific case studies for PROTACs using a PEG3-bis-(ethyl phosphonate) linker are publicly available, this guide will provide a comparative analysis of its constituent parts—a polyethylene (B3416737) glycol (PEG) chain and a phosphonate (B1237965) group—against other common linker types, supported by general principles of PROTAC design and evaluation.

The linker is not merely a spacer but plays a crucial role in determining a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][2] The choice of linker can significantly impact the degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

Comparison of Linker Scaffolds

The PEG3-bis-(ethyl phosphonate) linker combines the features of a hydrophilic, flexible PEG chain with the potential benefits of phosphonate groups. Below is a comparison of common linker types to contextualize the advantages and disadvantages of such a design.

Linker TypePrimary CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrophobic, can be flexible or rigid depending on saturation.Synthetically accessible and stable.[3]Can lead to poor aqueous solubility and limit cellular uptake.[3]
PEG Chains Hydrophilic, flexible, composed of repeating ethylene (B1197577) glycol units.[1][3]Improves aqueous solubility and can enhance cell permeability through a "chameleon effect".[1][4]May have reduced metabolic stability in vivo compared to alkyl linkers.[3]
Rigid Linkers (e.g., containing cycloalkanes or aromatic rings) Constrained conformations.Can enhance selectivity by pre-organizing the molecule for optimal ternary complex formation.[3]May not be able to span the required distance between the POI and E3 ligase.
PEGylated Phosphonate (Hypothetical) Hydrophilic, flexible, with polar phosphonate groups.Potentially high aqueous solubility, good cell permeability, and the phosphonate group may offer unique interactions.Synthesis can be more complex and costly.[3]
The Role of PEG in PROTAC Linkers

PEG linkers are a cornerstone of modern PROTAC design due to their ability to address the challenge of poor solubility, a common issue with large, lipophilic PROTAC molecules.[1] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing aqueous solubility.[1] Furthermore, the flexibility of PEG chains allows them to adopt various conformations, which can be crucial for the formation of a stable and productive ternary complex.[4] However, the optimal length of the PEG linker must be empirically determined for each specific POI and E3 ligase pair, as excessive length can sometimes be detrimental to degradation efficiency.[1]

Potential Contributions of the Ethyl Phosphonate Group

While less common than other functional groups in PROTAC linkers, phosphonates can offer several advantages. The phosphonate group is polar and can further enhance the hydrophilicity of the linker, contributing to better solubility. Additionally, phosphonate-containing molecules have been explored for their ability to facilitate cellular retention.

Experimental Protocols for PROTAC Evaluation

To objectively compare the performance of a PROTAC utilizing a PEG3-bis-(ethyl phosphonate) linker against other alternatives, a series of standardized experiments are required.

Western Blotting for Protein Degradation
  • Objective: To quantify the extent of POI degradation induced by the PROTAC.

  • Methodology:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify band intensity to determine the percentage of protein degradation relative to a vehicle-treated control. From this data, DC50 and Dmax values can be calculated.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Objective: To assess the cytotoxicity of the PROTACs.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations.

    • After the desired incubation period (e.g., 72 hours), add the viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) to determine the percentage of viable cells relative to a vehicle-treated control.

Ternary Complex Formation Assay (e.g., Co-immunoprecipitation)
  • Objective: To confirm that the PROTAC facilitates the interaction between the POI and the E3 ligase.

  • Methodology:

    • Treat cells with the PROTACs at a concentration known to induce degradation.

    • Lyse the cells under non-denaturing conditions.

    • Incubate the cell lysate with an antibody against the E3 ligase to pull down the ligase and any interacting proteins.

    • Elute the bound proteins and analyze by Western blotting for the presence of the POI.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental designs involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin POI_bound POI Ub->POI_bound polyubiquitinates Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades POI_bound->Proteasome targeted to PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_Ligase_bound E3 Ligase E3_Ligase_bound->Ub recruits & activates E3_Ligase_bound->PROTAC_bound

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Optimization_Workflow start Start: Identify POI and E3 Ligase Ligands synthesis Synthesize PROTAC Library with Diverse Linkers (e.g., PEG3-bis-ethyl-phosphonate vs. Alkyl) start->synthesis screening Primary Screening: Western Blot for Degradation (DC50, Dmax) synthesis->screening cytotoxicity Secondary Screening: Cell Viability Assays screening->cytotoxicity mechanistic Mechanistic Studies: Ternary Complex Formation cytotoxicity->mechanistic lead_optimization Lead Optimization mechanistic->lead_optimization lead_optimization->synthesis Iterate Design in_vivo In Vivo Studies lead_optimization->in_vivo Select Lead Candidate

Caption: A generalized workflow for the design and optimization of PROTACs.

References

Comparative analysis of cleavable vs non-cleavable linkers including PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers in Drug Conjugates, Including PEG3-bis-(ethyl phosphonate)

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapies, such as antibody-drug conjugates (ADCs), are critically influenced by the linker connecting the targeting moiety to the therapeutic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design of these complex molecules, directly impacting their stability in circulation, mechanism of action, and overall therapeutic window. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies. We also explore the potential role of specialized linkers like PEG3-bis-(ethyl phosphonate).

Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1]

Cleavable linkers are designed to be labile under specific physiological conditions, releasing the payload in the vicinity of the target cell or within the cell itself.[2] This controlled release is often triggered by factors prevalent in the tumor microenvironment or intracellular compartments, such as:

  • Enzymatic cleavage: Utilizing enzymes that are overexpressed in tumor cells, like cathepsins, to cleave specific peptide sequences within the linker.[3]

  • pH sensitivity: Exploiting the lower pH of endosomes and lysosomes to hydrolyze acid-labile groups like hydrazones.

  • Redox potential: Leveraging the higher intracellular concentration of reducing agents like glutathione (B108866) to cleave disulfide bonds.[1]

A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[2] However, this can also lead to a higher risk of off-target toxicity if the linker is not sufficiently stable in circulation.[1]

Non-cleavable linkers are characterized by their high stability in circulation and lack a specific trigger for payload release.[1] Instead, the payload is released after the ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[4] This mechanism results in the release of the payload with the linker and a residual amino acid attached.

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[4] However, they are generally not capable of inducing a bystander effect, and the activity of the released payload can be influenced by the attached linker remnant.[1]

The Role of PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is a hydrophilic linker containing a short polyethylene (B3416737) glycol (PEG) chain and two ethyl phosphonate (B1237965) groups.[5] While primarily utilized in the development of PROTACs (PROteolysis TArgeting Chimeras), its properties are relevant to the design of advanced linkers for various drug conjugates.[6] The PEG component enhances aqueous solubility, which can be advantageous for conjugating hydrophobic payloads and improving the pharmacokinetic profile of the entire conjugate.[7] The bis-(ethyl phosphonate) groups can be used for conjugation to biomolecules. In the context of this comparison, a PEGylated phosphonate linker could be incorporated into either a cleavable or non-cleavable design to improve its physicochemical properties.

Quantitative Data Comparison

The following tables summarize key quantitative data for different linker types, providing a basis for comparison. It is important to note that these values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used in the studies.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate. Lower IC50 values indicate higher potency.

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference(s)
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)10-50[8]
Non-Cleavable (SMCC)DM1HER2+ (SK-BR-3)50-150[8]
Cleavable (Val-Ala)MMAEHER2+ (NCI-N87)92 pmol/L[9]
Non-CleavableMMAEHER2+ (NCI-N87)609 pmol/L[9]
Cleavable (Glucuronide)Tubulysin MHER2+ (SK-BR-3)0.12 nM[10]
Non-CleavableTubulysin B analogL540cyNot specified[10]
Plasma Stability

Plasma stability is a critical parameter that influences the safety and efficacy of a drug conjugate. It is often reported as the half-life (t½) of the intact conjugate in plasma.

Linker TypeSpeciesHalf-life (t½)Reference(s)
Cleavable (Hydrazone)Human~2 days[9]
Cleavable (Carbonate)Human36 hours[9]
Cleavable (Silyl ether)Human>7 days[9]
Cleavable (Val-Cit)MouseHydrolyzed within 1 hour[9]
Cleavable (Sulfatase)Mouse>7 days[9]
Non-Cleavable (SMCC-DM1)Mouse9.9 days[9]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal linkers for drug conjugate development.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from a drug conjugate in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography columns or magnetic beads

  • LC-MS/MS system

  • Incubator at 37°C

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[11]

  • At various time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma/ADC mixture.[12]

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[11]

  • Wash the captured ADC to remove plasma proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[13]

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from an ADC with a protease-sensitive linker in the presence of cathepsin B.

Materials:

  • ADC with a protease-sensitive linker (e.g., Val-Cit)

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

  • Incubator at 37°C

Procedure:

  • Activate cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.[3]

  • Initiate the cleavage reaction by adding the activated cathepsin B to the ADC solution in the assay buffer. A typical final concentration is 20 nM enzyme and 1 µM ADC.[3]

  • Incubate the reaction mixture at 37°C.[14]

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), stop the reaction by adding the quenching solution.[3]

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity Assay (Monoculture)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC, control antibody, and vehicle control

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

  • Incubator at 37°C with 5% CO2

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Prepare serial dilutions of the ADC, control antibody, and vehicle control in complete cell culture medium.

  • Remove the medium from the cells and add the diluted compounds.[15]

  • Incubate the plate for a period of 72 to 144 hours.[10]

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.[15]

  • Measure the absorbance or luminescence using a plate reader.

  • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4: In Vitro Bystander Effect Assay (Co-culture)

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

  • Cell viability reagent

  • Plate reader

Procedure:

  • Seed a co-culture of Ag+ and Ag- cells at a defined ratio in a 96-well plate and allow them to adhere overnight.[16]

  • Treat the co-culture with serial dilutions of the ADC or control antibody.

  • Incubate the plate for an appropriate duration (e.g., 72-120 hours).

  • Quantify the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations separately using a high-content imaging system or by flow cytometry.[17]

  • Determine the IC50 of the ADC on both cell populations in the co-culture setting. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC (Cleavable Linker) Internalization_c Internalization ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (Enzymes, pH, Redox) Lysosome_c->Cleavage Payload_Release_c Payload Release Cleavage->Payload_Release_c Target_Cell_Death_c Target Cell Death Payload_Release_c->Target_Cell_Death_c Bystander_Effect Bystander Effect Payload_Release_c->Bystander_Effect Payload Diffusion Neighboring_Cell_Death Neighboring Cell Death Bystander_Effect->Neighboring_Cell_Death ADC_non_cleavable ADC (Non-Cleavable Linker) Internalization_nc Internalization ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Antibody_Degradation Antibody Degradation Lysosome_nc->Antibody_Degradation Payload_Release_nc Payload-Linker-AA Release Antibody_Degradation->Payload_Release_nc Target_Cell_Death_nc Target Cell Death Payload_Release_nc->Target_Cell_Death_nc Experimental_Workflow cluster_stability Plasma Stability Assay cluster_cytotoxicity In Vitro Cytotoxicity Assay Start_S Incubate ADC in Plasma at 37°C Timepoints_S Collect Aliquots at Different Time Points Start_S->Timepoints_S Capture_S Immunoaffinity Capture of ADC Timepoints_S->Capture_S Analysis_S LC-MS Analysis (Determine DAR) Capture_S->Analysis_S Result_S Calculate Plasma Half-life Analysis_S->Result_S Start_C Seed Cells in 96-well Plate Treatment_C Treat with Serial Dilutions of ADC Start_C->Treatment_C Incubation_C Incubate for 72-144 hours Treatment_C->Incubation_C Viability_C Assess Cell Viability Incubation_C->Viability_C Result_C Calculate IC50 Viability_C->Result_C

References

Evaluating the In Vivo Stability of PEG3-bis-(ethyl phosphonate) Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the design of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the in vivo stability of the linker is a paramount consideration. An ideal linker must remain intact in systemic circulation to ensure the conjugate reaches its target, while facilitating the desired biological activity at the site of action. This guide provides a comparative evaluation of the in vivo stability of the PEG3-bis-(ethyl phosphonate) linker, alongside common alternative linker technologies. The information presented is based on available experimental data and established principles of linker design.

The PEG3-bis-(ethyl phosphonate) linker incorporates a short polyethylene (B3416737) glycol (PEG) chain, which is known to enhance the hydrophilicity and solubility of the conjugate.[1] The presence of ethyl phosphonate (B1237965) groups suggests a potential susceptibility to hydrolysis by esterases present in plasma and tissues, a characteristic that defines it as a potentially cleavable linker.

Comparative Analysis of Linker Stability

Direct head-to-head in vivo pharmacokinetic studies comparing a systematic series of PROTAC or ADC linkers, including PEG3-bis-(ethyl phosphonate), are not extensively available in the public domain.[2] However, by analyzing data from individual studies on different linker types, a comparative overview can be assembled. It is crucial to note that the stability of a linker is highly dependent on the specific molecular context of the entire conjugate, including the ligands or antibodies it connects.[3][4]

Table 1: Qualitative and Quantitative Comparison of In Vivo Linker Stability

Linker TypeRepresentative Structure/MotifGeneral In Vivo StabilityKey Metabolic PathwaysAdvantagesDisadvantages
PEG3-bis-(ethyl phosphonate) -[PEG]3-(PO3(CH2CH3))2Expected to be moderately stable; likely cleavable.Esterase-mediated hydrolysis of the ethyl phosphonate groups.[5] Oxidative metabolism of the PEG chain.[2]Enhanced solubility due to PEG.[1] Potential for controlled release.Susceptible to premature cleavage by plasma esterases. Potential for off-target effects if payload is released systemically.
Alkyl Linkers -(CH2)n-Generally high.Cytochrome P450 (CYP) oxidation, particularly for longer chains.High stability, synthetically straightforward.Can increase lipophilicity, potentially leading to poor solubility and off-target toxicity.
Cleavable Peptide Linkers (e.g., Val-Cit) -Val-Cit-PABC-High in human plasma; can be less stable in mouse plasma due to carboxylesterase activity.Cleavage by lysosomal proteases (e.g., Cathepsin B).Targeted payload release in the tumor microenvironment.Potential for premature cleavage in circulation, species-specific stability differences.
Non-Cleavable Linkers (e.g., Thioether) -S-Very high.Relies on complete lysosomal degradation of the antibody/protein component.High plasma stability reduces off-target toxicity.Limited bystander effect. The released payload is attached to an amino acid residue, which may affect its activity.

Experimental Protocols

Accurate assessment of in vivo linker stability is critical for the development of safe and effective targeted therapies. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the in vivo stability of a PROTAC or other conjugate containing the PEG3-bis-(ethyl phosphonate) linker in a mouse or rat model.

Materials:

  • Test conjugate (e.g., PROTAC with PEG3-bis-(ethyl phosphonate) linker)

  • Vehicle for administration (e.g., saline, PBS with appropriate solubilizing agents)

  • Rodent model (e.g., male CD-1 mice, 6-8 weeks old)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS system

Procedure:

  • Dosing: Acclimate animals for at least one week prior to the study. Prepare the test conjugate in the appropriate vehicle at the desired concentration. Administer a single intravenous (IV) or intraperitoneal (IP) dose to a cohort of animals (n=3-5 per time point).

  • Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Immediately place the blood samples on ice and centrifuge at 4°C to separate the plasma.

  • Sample Processing: To a known volume of plasma, add a protein precipitation solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new tube or plate and analyze using a validated LC-MS/MS method to quantify the concentration of the intact conjugate and any major metabolites, including the cleaved linker-payload.

  • Data Analysis: Plot the plasma concentration of the intact conjugate versus time and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Protocol 2: In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of the linker's stability in the presence of plasma enzymes.

Materials:

  • Test conjugate

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) with internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare a solution of the test conjugate in a suitable solvent (e.g., DMSO). Spike a small volume of this solution into pre-warmed plasma at 37°C to achieve the desired final concentration.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-conjugate mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis: Follow steps 4 and 5 from the in vivo pharmacokinetic protocol.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the in vitro half-life.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing linker stability.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (e.g., with PEG3-bis- (ethyl phosphonate) linker) TargetProtein_bound Target Protein PROTAC->TargetProtein_bound Binds E3Ligase_bound E3 Ligase PROTAC->E3Ligase_bound Binds TargetProtein Target Protein E3Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3Ligase_bound TargetProtein_bound->PROTAC_bound UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitin Ubiquitin E3Ligase_bound->Ubiquitin Recruits Ubiquitin->UbiquitinatedProtein Transfers to Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Targeted for Degradation DegradedProtein Degraded Protein (Peptides) Proteasome->DegradedProtein Degrades

Caption: Mechanism of action for a PROTAC, illustrating ternary complex formation and subsequent protein degradation.

Linker_Stability_Workflow cluster_workflow In Vivo Linker Stability Assessment Workflow start Test Conjugate (e.g., with PEG3-bis-(ethyl phosphonate) linker) dosing Animal Dosing (e.g., IV in mice) start->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep extraction Protein Precipitation & Sample Extraction plasma_prep->extraction analysis LC-MS/MS Analysis (Quantify intact conjugate & metabolites) extraction->analysis pk_analysis Pharmacokinetic Analysis (Calculate t½, CL, etc.) analysis->pk_analysis end Stability Profile pk_analysis->end

References

Biocompatibility of PEG3-bis-(ethyl phosphonate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug delivery and biomaterial surface modification, the biocompatibility of linking agents is of paramount importance. This guide provides a comparative analysis of the evidence for the biocompatibility of PEG3-bis-(ethyl phosphonate), a short-chain polyethylene (B3416737) glycol (PEG) linker with terminal ethyl phosphonate (B1237965) groups. Due to the limited direct experimental data on this specific compound, this guide draws upon the extensive research on PEGylation, phosphonates, and prominent alternatives to provide a well-rounded assessment for researchers, scientists, and drug development professionals.

Executive Summary

Polyethylene glycol (PEG) is a widely utilized polymer in the biomedical field, lauded for its ability to improve the solubility, stability, and pharmacokinetic profile of conjugated molecules, a process known as PEGylation. While long-chain PEGs are well-studied, the biocompatibility of short-chain derivatives like PEG3-bis-(ethyl phosphonate) is less documented. This guide evaluates its probable biocompatibility profile in comparison to well-established surface modification agents and their alternatives.

PEG3-bis-(ethyl phosphonate): An Inferred Profile

Comparative Analysis of Biocompatible Polymers

To contextualize the potential performance of PEG3-bis-(ethyl phosphonate), it is essential to compare it with the gold standard, PEG, and its emerging alternatives, zwitterionic polymers and poly(2-oxazoline)s.

FeaturePolyethylene Glycol (PEG)Zwitterionic PolymersPoly(2-oxazoline)s (POx)PEG3-bis-(ethyl phosphonate) (Inferred)
Biocompatibility Generally considered biocompatible and non-toxic.[3] Low molecular weight PEGs are typically well-tolerated.[1]Exhibit excellent biocompatibility and are known for their super-hydrophilicity and resistance to nonspecific protein adsorption.[4]Show biocompatibility comparable to PEG, with some studies suggesting lower cytotoxicity.[5]Likely to be highly biocompatible due to the short PEG chain. The ethyl phosphonate groups are not expected to confer significant toxicity.
Immunogenicity Can elicit an immune response, leading to the formation of anti-PEG antibodies, which can cause accelerated clearance of PEGylated drugs.[6]Generally considered non-immunogenic.[4]Regarded as a "stealth" polymer with low immunogenicity, similar to PEG.[5]The short PEG3 chain is less likely to be immunogenic compared to high molecular weight PEGs.
Protein Fouling Reduces non-specific protein adsorption, leading to a "stealth" effect.Superior resistance to protein fouling due to their unique charge distribution and strong hydration layers.[7][8]Exhibit excellent anti-fouling properties, comparable or even superior to PEG in some cases.Expected to reduce protein adsorption, though perhaps less effectively than longer-chain PEGs or zwitterionic polymers.
In Vivo Circulation PEGylation significantly prolongs the circulation time of nanoparticles and proteins.[6]Can lead to long circulation times due to their excellent resistance to opsonization.Can extend the in vivo half-life of conjugated drugs.The short PEG chain will have a modest effect on circulation time compared to longer PEG chains.

Quantitative Biocompatibility Data

The following tables summarize quantitative data from studies on PEG and its alternatives.

Table 1: In Vitro Cytotoxicity Data

MaterialCell LineAssayConcentrationCell Viability (%)Citation
PEG 400Caco-2MTT4% w/v~45%[1]
PEG 4000Caco-2MTT4% w/v~100%[1]
PEG 6000Caco-2MTT4% w/v~96%[1]
PEG 10000Caco-2MTT4% w/v~92%[1]
Poly(2-ethyl-2-oxazoline) (PEtOx)L929-HighWell-tolerated[5]
Zwitterionic Polymers---Generally low cytotoxicity[4]

Table 2: Hemocompatibility Data

MaterialAssayResultCitation
PEGylated Gold NanoparticlesPlatelet AggregationDid not affect platelet aggregation[9]
PEGylated Polycarbonate UrethaneHemolysisImproved hemocompatibility[10]
Zwitterionic Polymer CoatingsProtein Adsorption from SerumHighly effective in preventing protein adsorption[8]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for accurate comparison.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per mL in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Treatment: Wash the cells with phosphate-buffered saline (PBS) and then add fresh culture medium containing various concentrations of the test material (e.g., PEG3-bis-(ethyl phosphonate)).[11] Incubate for a specified period (e.g., 24 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540 nm using a microplate reader.[12]

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Hemolysis Assay (Direct Contact Method - adapted from ISO 10993-4)

This assay evaluates the potential of a material to cause hemolysis (the rupture of red blood cells).

Principle: The material is brought into direct contact with a suspension of red blood cells. The amount of hemoglobin released into the supernatant, as a result of hemolysis, is measured spectrophotometrically.

Procedure:

  • Blood Collection and Preparation: Obtain fresh rabbit blood and prepare a diluted suspension of red blood cells in a physiological buffered saline solution (PBS).[13]

  • Material Preparation: Prepare the test material (e.g., a surface coated with PEG3-bis-(ethyl phosphonate)) and positive (e.g., water) and negative (e.g., saline) controls.[13]

  • Incubation: Place the test and control materials in tubes and add the diluted blood suspension. Incubate the tubes at 37°C for 3 hours with gentle mixing.[13]

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.[13]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[13] A hemolysis percentage below 2% is generally considered non-hemolytic.[13]

Visualizing Key Concepts

The following diagrams illustrate important concepts related to the biocompatibility of these materials.

Caption: The "stealth" effect of PEGylation, which inhibits opsonization and subsequent phagocytosis.

Polymer_Alternatives cluster_PEG PEGylation cluster_Zwitterionic Zwitterionic Polymers cluster_POx Poly(2-oxazoline)s Surface_Modification Surface Modification Strategies PEG Poly(ethylene glycol) (PEG) Surface_Modification->PEG Zwitterionic e.g., Poly(sulfobetaine) (PSBMA) Surface_Modification->Zwitterionic POx e.g., Poly(2-ethyl-2-oxazoline) (PEtOx) Surface_Modification->POx PEG_Structure -(CH2-CH2-O)n- PEG->PEG_Structure Zwitterionic_Structure Contains both cationic and anionic groups Zwitterionic->Zwitterionic_Structure POx_Structure Peptide-like structure POx->POx_Structure

Caption: Comparison of PEG with alternative biocompatible polymers.

Experimental_Workflow Start Biomaterial (e.g., PEG3-bis-(ethyl phosphonate)) In_Vitro In Vitro Biocompatibility Start->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) In_Vitro->Hemocompatibility In_Vivo In Vivo Biocompatibility Cytotoxicity->In_Vivo Hemocompatibility->In_Vivo Toxicity Systemic Toxicity Study In_Vivo->Toxicity Implantation Local Tissue Response In_Vivo->Implantation Conclusion Biocompatibility Assessment Toxicity->Conclusion Implantation->Conclusion

Caption: A typical workflow for assessing the biocompatibility of a novel biomaterial.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle PEG3-bis-(ethyl phosphonate) with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][3] All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2]

Storage: Unused PEG3-bis-(ethyl phosphonate) should be stored at -20°C in its original, tightly sealed container in a cool, dry, and well-ventilated location.[4][5] It should be kept away from incompatible materials, particularly strong oxidizing agents.[2]

Step-by-Step Disposal Protocol

The proper disposal of PEG3-bis-(ethyl phosphonate) and its containers must be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline:

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of PEG3-bis-(ethyl phosphonate) waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Spill Management:

    • In the event of a spill, immediately contain the area to prevent further spread.[1]

    • Use an inert absorbent material, such as sand, clay, or vermiculite, to soak up the spilled compound.[1]

    • Carefully collect the absorbent material and place it into a designated hazardous waste container.

    • Thoroughly clean and decontaminate the affected area and any equipment that came into contact with the compound.[1]

  • Final Disposal:

    • PEG3-bis-(ethyl phosphonate) waste is not suitable for disposal down the drain or in regular trash.[1]

    • The collected waste must be disposed of through an approved and licensed hazardous waste disposal facility.[2][3]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

Quantitative Data Summary

No specific quantitative data for the disposal of PEG3-bis-(ethyl phosphonate) was found in the available resources. For general phosphonate (B1237965) compounds, disposal limits and requirements are dictated by local and national regulations. It is crucial to consult these regulations for specific quantitative thresholds.

ParameterValueSource
Recommended Storage Temperature-20°C[4][5]
Incompatible MaterialsStrong oxidizing agents[2]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of PEG3-bis-(ethyl phosphonate) prior to disposal were identified in the reviewed literature. The standard and recommended procedure is to dispose of the chemical waste through a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of PEG3-bis-(ethyl phosphonate).

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B C Use Designated, Labeled, Sealed Waste Container B->C During Routine Use D Contain Spill B->D In Case of Spill H Store Waste Securely C->H E Absorb with Inert Material (e.g., Sand, Clay) D->E F Collect Absorbed Material E->F G Decontaminate Area & Equipment F->G G->C Place contaminated material in waste container I Contact Institutional EHS Office H->I J Arrange for Professional Disposal I->J K Dispose via Approved Hazardous Waste Facility J->K

A logical workflow for the safe disposal of PEG3-bis-(ethyl phosphonate).

References

Essential Safety and Operational Guidance for Handling PEG3-bis-(ethyl phosphonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of PEG3-bis-(ethyl phosphonate), a PROTAC (Proteolysis Targeting Chimera) linker. Given that the full toxicological profile of many research chemicals is not completely understood, a cautious and proactive approach to safety is paramount. The following procedures are based on best practices for handling potent, novel compounds and related chemical classes.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various tasks involving PEG3-bis-(ethyl phosphonate).

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required, unless package is damaged
Weighing (Solid Form) Safety glasses with side shieldsNitrile gloves (consider double-gloving)Laboratory coatN95 respirator or working within a certified chemical fume hood or ventilated balance enclosure is strongly recommended to avoid inhalation of fine particulates.[1]
Preparing Solutions Chemical splash gogglesNitrile glovesLaboratory coatWork within a certified chemical fume hood
Conducting Reactions Chemical splash gogglesNitrile glovesLaboratory coatWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLaboratory coatNot generally required if handling sealed waste containers

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, handle it within a chemical fume hood and wear appropriate PPE.

  • Storage: Store PEG3-bis-(ethyl phosphonate) in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling Procedures
  • Designated Area: All work with PEG3-bis-(ethyl phosphonate) should be conducted in a designated area, such as a chemical fume hood, to control potential contamination.

  • Weighing: When weighing the solid material, use a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of any airborne particles.[1] Use anti-static weighing dishes and tools.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill Management
  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with PEG3-bis-(ethyl phosphonate).

PPE_Selection_Workflow start Start: Handling PEG3-bis-(ethyl phosphonate) task_assessment Assess the Task start->task_assessment is_solid Handling Solid? task_assessment->is_solid weighing Weighing solid? is_solid->weighing Yes is_solution Handling Solution? is_solid->is_solution No fume_hood Work in Fume Hood or Ventilated Enclosure weighing->fume_hood Yes weighing->is_solution No respirator Use N95 Respirator fume_hood->respirator If hood unavailable fume_hood->is_solution respirator->is_solution splash_risk Risk of Splash? is_solution->splash_risk Yes safety_glasses Wear Safety Glasses with Side Shields is_solution->safety_glasses No goggles Wear Chemical Splash Goggles splash_risk->goggles Yes splash_risk->safety_glasses No gloves Wear Nitrile Gloves goggles->gloves safety_glasses->gloves lab_coat Wear Lab Coat gloves->lab_coat end Proceed with Task lab_coat->end

Caption: PPE selection workflow for handling PEG3-bis-(ethyl phosphonate).

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation
  • Designated Containers: Use separate, clearly labeled, and sealed containers for the disposal of:

    • Solid PEG3-bis-(ethyl phosphonate) waste.

    • Solutions containing PEG3-bis-(ethyl phosphonate).

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips).

Disposal of Unused Compound
  • Unused or expired PEG3-bis-(ethyl phosphonate) should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Disposal of Contaminated Materials
  • Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Consumables: All disposable items that have come into contact with the compound (gloves, pipette tips, etc.) should be placed in a designated hazardous waste container.

Final Disposal
  • All waste containers should be collected and disposed of through your institution's EHS-approved hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[2] Although polyethylene (B3416737) glycol itself is biodegradable, some of its derivatives can be toxic to aquatic life, necessitating disposal as hazardous waste.[2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PEG3-bis-(ethyl phosphonate)
Reactant of Route 2
Reactant of Route 2
PEG3-bis-(ethyl phosphonate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.